5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
Description
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Properties
IUPAC Name |
5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-12-5-10(6-13(16)7-12)3-9-1-2-14(17)11(4-9)8-18/h1-2,4-7H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGYBBYLYLUHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108745-25-0 | |
| Record name | 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (CAS No. 1108745-25-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Kinase Inhibition
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, identified by the CAS number 1108745-25-0, is a highly significant intermediate in the field of medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its molecular structure, featuring a trifluorinated biphenyl-like core, makes it an essential component in the synthesis of potent kinase inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its critical role in the structure-activity relationship (SAR) of targeted pharmaceuticals, most notably as a precursor to the FDA-approved drug Entrectinib.[2][3]
Chemical Identity and Physicochemical Properties
The structural architecture of this compound consists of a 2-fluorobenzonitrile ring connected to a 3,5-difluorobenzyl group via a methylene bridge.[3] This specific arrangement of fluorine atoms and the nitrile group imparts unique electronic properties that are crucial for its function in drug molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1108745-25-0 | [1][2][3] |
| Molecular Formula | C₁₄H₈F₃N | [1][3] |
| Molecular Weight | 247.22 g/mol | [2][3] |
| Appearance | Yellow to off-white powder/solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and xylene. | [4][5] |
| Storage | Sealed in a dry environment at room temperature. |
Note: Some physical properties like boiling and melting points are not consistently reported in publicly available literature and should be determined empirically for specific applications.
Synthesis and Mechanistic Insights
The most efficient and widely documented method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl boronic acid and an aryl halide, offering high yields and good functional group tolerance.
The reaction proceeds by coupling 3-cyano-4-fluorobenzeneboronic acid with 3,5-difluorobenzyl bromide. The palladium catalyst, typically in the form of Tetrakis(triphenylphosphine)palladium(0), facilitates the reaction in the presence of a base, such as potassium phosphate, in a suitable solvent like toluene.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
3-Cyano-4-fluorobenzeneboronic acid
-
3,5-Difluorobenzyl bromide
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium phosphate
-
Toluene (anhydrous)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware for organic synthesis
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add 3-cyano-4-fluorobenzeneboronic acid (1.0 equivalent), 3,5-difluorobenzyl bromide (1.1 equivalents), potassium phosphate (2.0 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent Addition: Under a positive flow of inert gas, add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the dried organic solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow to off-white solid.
Yield: Reported yields for this reaction are typically high, often around 85%.
The Critical Role in Kinase Inhibitor Structure-Activity Relationship (SAR)
The 3,5-difluorobenzyl moiety of this compound is a key pharmacophore in a number of kinase inhibitors. In the context of drugs like Entrectinib, which targets ROS1 and NTRK kinases, this structural feature plays a pivotal role in binding to the ATP pocket of the enzyme.
The fluorine atoms are not merely passive substituents; they actively participate in crucial intermolecular interactions. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the benzyl ring, influencing its interaction with the kinase active site. More specifically, the 3,5-difluoro substitution pattern is thought to optimize binding through halogen bonding with backbone carbonyls in the ATP binding pocket.[3] Furthermore, the nitrile group can engage in dipole-dipole interactions with key amino acid residues, such as lysine, thereby enhancing the affinity of the inhibitor for its target.[3]
The incorporation of fluorine atoms can also confer other favorable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and improved bioavailability.
Applications in Drug Discovery and Development
The primary and most significant application of this compound is as a crucial building block in the synthesis of Entrectinib (Rozlytrek®). Entrectinib is an FDA-approved targeted therapy for the treatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors.[3]
Beyond Entrectinib, this intermediate is a valuable tool for researchers developing other novel kinase inhibitors. Its unique structural and electronic properties make it an attractive starting point for the design of inhibitors targeting a range of kinases implicated in various diseases. The principles of its interaction with the kinase active site can be extrapolated to guide the design of new therapeutic agents.
Characterization Data
For unambiguous identification and quality control, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both rings and a singlet for the methylene bridge protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms in the benzonitrile and difluorobenzyl moieties, including the nitrile carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 247.22.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[4][5] Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design and the importance of fluorination in modern medicinal chemistry. Its well-defined synthesis and crucial role in the structure of potent kinase inhibitors like Entrectinib underscore its value to the scientific community. This guide provides a foundational understanding of this key molecule, empowering researchers and drug development professionals to leverage its unique properties in the ongoing quest for novel and effective therapeutics.
References
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ChemBK. (2024, April 9). Benzonitrile, 5-[(3,5-difluorophenyl)methyl]-2-fluoro- Request for Quotation. Retrieved from [Link]
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ChemBK. (2024, April 9). 1108745-25-0. Retrieved from [Link]
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MDPI. (n.d.). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluorobenzonitrile. Retrieved from [Link]
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Thieme Chemistry. (2021, April 1). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]
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MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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PubMed. (2002, August 19). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Retrieved from [Link]
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PubMed. (2013, May 23). Protein kinase inhibitor design by targeting the Asp-Phe-Gly (DFG) motif. Retrieved from [Link]
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SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]
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NIH. (n.d.). A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A. Retrieved from [Link]
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PubMed Central. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Importance of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile in Modern Drug Discovery
This compound stands as a pivotal intermediate in the synthesis of cutting-edge pharmaceuticals, most notably as a key building block for the targeted cancer therapeutic, Entrectinib.[1][2] The precise physicochemical characteristics of this molecule are of paramount importance, governing its reactivity, solubility, and handling properties during the intricate process of drug substance manufacturing. An in-depth understanding of these properties is not merely academic; it is a prerequisite for process optimization, ensuring batch-to-batch consistency, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, therefore, offers a comprehensive exploration of the known physicochemical attributes of this compound, grounded in available data and established scientific principles.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a structurally defined organic compound with the following key identifiers:
| Property | Value | Source |
| IUPAC Name | 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile | [3] |
| CAS Number | 1108745-25-0 | [1][4] |
| Molecular Formula | C₁₄H₈F₃N | [1][3][4] |
| Molecular Weight | 247.22 g/mol | [1][3] |
| Appearance | White to off-white or yellow solid/powder | [2][4] |
The molecule's architecture, featuring a 2-fluorobenzonitrile core linked to a 3,5-difluorobenzyl moiety via a methylene bridge, is crucial to its function as a synthetic intermediate.[3] The strategic placement of three fluorine atoms significantly influences the molecule's electronic properties and, consequently, its reactivity and intermolecular interactions.[3]
Caption: Chemical structure of this compound.
Spectroscopic and Crystallographic Profile
A molecule's spectroscopic signature provides an irrefutable fingerprint of its identity and purity. While specific, detailed spectral data for this compound is not widely published in publicly accessible literature, several commercial suppliers indicate the availability of proton nuclear magnetic resonance (¹H NMR), infrared (IR), and mass spectrometry (MS) data.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzonitrile and difluorobenzyl rings, as well as a characteristic singlet for the methylene bridge protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and nitrile substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct resonances for each of the 14 carbon atoms in the molecule. The chemical shifts of the carbons directly attached to fluorine atoms would exhibit characteristic splitting due to carbon-fluorine coupling.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: A 5-10 mg sample of this compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.
-
Data Acquisition: The NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse programs for ¹H and ¹³C{¹H} NMR would be utilized.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane). Integration of the ¹H NMR signals would confirm the relative number of protons, and analysis of the coupling constants would provide information on the connectivity of the atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for:
-
Nitrile (C≡N) stretch: A sharp, intense band around 2220-2240 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch (from the CH₂ bridge): Bands just below 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-F stretching: Strong bands in the 1000-1400 cm⁻¹ region.
Experimental Protocol for IR Analysis (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. This evanescent wave penetrates a short distance into the sample, and the resulting absorption spectrum is measured.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 247.06, corresponding to its exact mass. The fragmentation pattern would likely involve cleavage of the benzyl C-C bond, leading to characteristic fragment ions.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Analysis: The abundance of each ion is measured, and the resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions, which can aid in structural confirmation.
Crystal Structure
To date, there is no publicly available single-crystal X-ray diffraction data for this compound. Such an analysis would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
Hypothetical Workflow for Crystal Structure Determination:
Caption: A typical workflow for the determination of a small molecule crystal structure.
Physical and Chemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and use in chemical synthesis.
Solubility
Rationale for Experimental Solubility Determination:
Quantitative solubility data is essential for designing and optimizing synthetic reactions, purification processes (such as crystallization), and formulation development. The "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Melting Point, Boiling Point, and Density
-
Melting Point: An experimental melting point has not been definitively reported in the available literature. A sharp melting point range is a key indicator of the purity of a crystalline solid.
-
Boiling Point: A predicted boiling point of 317.2 ± 37.0 °C is available. Due to the high boiling point, distillation would likely be performed under reduced pressure to prevent decomposition.
-
Density: A predicted density of 1.29 ± 0.1 g/cm³ has been reported.
Partition Coefficient (LogP) and Acidity/Basicity (pKa)
-
LogP: The partition coefficient between octanol and water (LogP) is a crucial parameter in drug development, as it provides an indication of a molecule's lipophilicity and its ability to cross cell membranes. A calculated value, XLogP3, of 3.56638 has been reported.[6] An experimental determination, typically using the shake-flask method followed by quantification of the compound in each phase (e.g., by HPLC-UV), would provide a more accurate measure.
-
pKa: The pKa value indicates the acidity or basicity of a compound. The nitrile group is very weakly basic, and the aromatic rings are not readily protonated or deprotonated under typical conditions. Therefore, the pKa of this compound is not expected to be a significant factor in most synthetic applications.
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of Entrectinib.[1][2] The most commonly cited method for its preparation is a Suzuki-Miyaura cross-coupling reaction.[3]
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An In-Depth Technical Guide to 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, a critical intermediate in modern pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, optimized synthetic pathways, and its pivotal role in the development of targeted kinase inhibitors. We will explore the mechanistic basis for its utility and provide actionable protocols to support its application in a laboratory setting.
Part 1: Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a trifluorinated structure, which imparts unique chemical properties crucial for its application in medicinal chemistry.[1] Its formal IUPAC name is 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile.[2][3] The molecule consists of a 2-fluorobenzonitrile core linked via a methylene bridge to a 3,5-difluorobenzyl substituent.[2] This specific arrangement of fluorine atoms and the nitrile group is instrumental in its function as a high-value pharmaceutical intermediate.[2][4]
The presence of three electron-withdrawing fluorine atoms significantly influences the molecule's electronic profile, enhancing its stability and modulating its interactions with biological targets.[2] The compound typically appears as a white solid or a yellow to off-white powder.[1][5]
Core Data Summary
All essential quantitative and identifying data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₈F₃N | [2][5][6][7] |
| Molecular Weight | 247.22 g/mol | [2][6][7][8] |
| CAS Number | 1108745-25-0 | [2][5][6][9] |
| IUPAC Name | 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile | [2][3] |
| Appearance | Yellow to off-white powder / White solid | [1][5] |
| Predicted Boiling Point | 317.2 ± 37.0 °C | [10] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | [10] |
| SMILES | N#CC1=CC(CC2=CC(F)=CC(F)=C2)=CC=C1F | [2][8] |
| InChI Key | RWGYBBYLYLUHJF-UHFFFAOYSA-N | [2][3] |
| Storage Conditions | Room temperature, sealed in a dry environment | [8][9][10] |
Molecular Structure Visualization
The 2D chemical structure of this compound is depicted below, illustrating the spatial arrangement of its constituent aromatic systems and functional groups.
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Solubility Profile of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile: A Technical Guide for Drug Development Professionals
Foreword: The Critical Role of Solubility in Pharmaceutical Development
In the intricate process of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational pillar upon which success is built. Among these, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from reaction kinetics in synthesis to bioavailability in the final formulation. This guide provides an in-depth technical exploration of the solubility of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, a key intermediate in the synthesis of the targeted cancer therapy, Entrectinib.[1][2]
This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding and experimentally determining the solubility of this and other complex organic molecules. We will delve into the theoretical underpinnings of solubility, present robust, field-proven experimental protocols, and discuss the critical impact of solid-state properties on dissolution.
Physicochemical Characteristics of this compound
A thorough understanding of a molecule's structure and fundamental properties is the starting point for any solubility investigation. The structure dictates the intermolecular forces at play, which in turn govern its interaction with various solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1108745-25-0 | [1] |
| Molecular Formula | C₁₄H₈F₃N | [1][3][4] |
| Molecular Weight | 247.22 g/mol | [1] |
| Appearance | White to off-white/yellow solid | [3][4] |
| Structure | A benzonitrile core with a fluorine atom at the 2-position and a 3,5-difluorobenzyl group at the 5-position. | [1] |
The molecule possesses several features that influence its solubility. The presence of three fluorine atoms and a nitrile group introduces significant polarity and the potential for dipole-dipole interactions. The two aromatic rings contribute to its largely nonpolar character, suggesting that its solubility will be a nuanced interplay of these competing characteristics.
Theoretical Framework: Predicting Solubility
The age-old axiom of "like dissolves like" serves as a valuable, albeit simplified, starting point for predicting solubility.[5][6] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents (e.g., alcohols, water): These solvents have molecules with significant dipole moments and can engage in hydrogen bonding. While the fluorine and nitrile groups of this compound can interact with polar solvents, the large, nonpolar aromatic structure may limit its solubility in highly polar solvents like water.
-
Nonpolar Solvents (e.g., alkanes, toluene): These solvents have molecules with low dipole moments and interact primarily through weaker van der Waals forces. The aromatic rings of the compound suggest it will have some affinity for nonpolar solvents.
-
Dipolar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities.[7] They are often effective at dissolving compounds that have a mix of polar and nonpolar characteristics.
Based on its structure, this compound is expected to exhibit favorable solubility in a range of organic solvents, particularly those with intermediate polarity. Indeed, preliminary information indicates its solubility in solvents such as ethanol, diethyl ether, and xylene.[3]
Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol
Theoretical predictions provide a useful starting point, but empirical determination of solubility is essential for accurate process development and formulation. The equilibrium shake-flask method is a well-established and reliable technique for this purpose.[8][9] Adherence to Good Laboratory Practices (GLP) is paramount to ensure the generation of reproducible and trustworthy data.[10][11]
Core Principle
The method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, representing the equilibrium solubility.
Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination process.
Caption: A stepwise workflow for determining equilibrium solubility.
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an amount of this compound into a series of glass vials, ensuring an excess of solid will remain after equilibrium is reached.
-
Precisely add a known volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. The temperature should be carefully controlled as it significantly impacts solubility.[8][9]
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The necessary time may need to be determined experimentally.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials and allow the undissolved solid to settle.
-
Separate the saturated supernatant from the solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE). This step is critical to avoid contamination of the supernatant with undissolved solid.
-
-
Analysis:
-
Accurately dilute a known volume of the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility, typically expressed in mg/mL or g/100mL, taking into account the dilution factor.
-
Report the solubility along with the temperature at which the measurement was conducted.
-
Solvent Selection and Expected Solubility Trends
The choice of solvent is critical in both synthetic chemistry and pharmaceutical formulation.[12][13] For this compound, a range of solvents should be screened to identify those that provide optimal solubility for specific applications.
Table 2: Recommended Organic Solvents for Solubility Screening
| Solvent Class | Examples | Rationale | Expected Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents capable of hydrogen bonding and dipole-dipole interactions. | Moderate to High |
| Ketones | Acetone, Methyl Ethyl Ketone | Dipolar aprotic solvents with strong dipole moments. | High |
| Esters | Ethyl Acetate | Dipolar aprotic solvent, commonly used in chromatography and recrystallization. | Moderate to High |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Less polar than ketones and esters, but can engage in dipole-dipole interactions. | Moderate |
| Halogenated | Dichloromethane (DCM) | Apolar solvent with a significant dipole moment. | Moderate to High |
| Aromatic | Toluene, Xylene | Nonpolar solvents, interaction primarily through van der Waals forces with the aromatic rings. | Moderate |
| Nitriles | Acetonitrile | Dipolar aprotic solvent, structurally similar to the nitrile group of the solute. | High |
The Impact of Solid-State Properties: Polymorphism
It is crucial for researchers to recognize that the solubility of a crystalline solid is not solely dependent on its chemical structure and the chosen solvent. The arrangement of molecules in the crystal lattice, a phenomenon known as polymorphism, can significantly influence solubility.[14][15]
Different polymorphs of the same compound can exhibit different free energies, melting points, and, consequently, different solubilities.[14] Typically, a metastable polymorph will exhibit higher kinetic solubility than the most thermodynamically stable form.[16] However, the metastable form may convert to the more stable, less soluble form over time, especially in solution.[16]
Therefore, when determining and reporting solubility, it is imperative to characterize the solid form of the material being tested, both before and after the experiment, using techniques such as:
-
X-Ray Powder Diffraction (XRPD)
-
Differential Scanning Calorimetry (DSC)
-
Infrared (IR) or Raman Spectroscopy
The potential for different crystalline forms makes a thorough polymorphic screen a critical step in the development of any crystalline pharmaceutical compound or intermediate.[17]
Caption: Relationship between polymorphic forms and solubility.
Conclusion: A Foundation for Rational Development
References
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Byrne, F. P., et al. (2016). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 21(12), 1721. Available at: [Link]
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Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]
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Filippi, J., et al. (2014). Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]
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Purosolv. (n.d.). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]
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Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 12(8), 1875-1896. Available at: [Link]
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Various Authors. (n.d.). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]
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Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]
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Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Retrieved from [Link]
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PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]
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ChemBK. (2024). Benzonitrile, 5-[(3,5-difluorophenyl)methyl]-2-fluoro-. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluorobenzonitrile. Retrieved from [Link]
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The Structure-Activity Relationship of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile: A Core Scaffold for Potent Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. The compound 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile has emerged as one such scaffold, most notably as a critical intermediate in the synthesis of Entrectinib (Rozlytrek®). Entrectinib is an FDA-approved inhibitor of the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC), ROS1, and ALK tyrosine kinases, used in the treatment of various solid tumors.[1] The clinical success of Entrectinib underscores the inherent potential of its core components, making a detailed analysis of the structure-activity relationship (SAR) of the this compound scaffold essential for the development of future kinase inhibitors.
This guide provides a comprehensive exploration of the SAR of this diarylmethane scaffold. By dissecting the molecule into its key structural motifs, we will elucidate the role of each component in mediating interactions with the kinase ATP-binding pocket. This analysis is grounded in the established pharmacology of Entrectinib and broader principles of kinase inhibitor design, offering a predictive framework for designing novel analogs with enhanced potency, selectivity, and desirable pharmacokinetic properties.
Molecular Architecture and its Significance
The structure of this compound, with a molecular formula of C₁₄H₈F₃N and a molecular weight of 247.22 g/mol , is characterized by two key aromatic systems connected by a methylene bridge: a 3,5-difluorobenzyl group and a 2-fluorobenzonitrile core.[2] This seemingly simple arrangement is a sophisticated solution to the challenge of achieving potent and selective kinase inhibition.
The following sections will delve into the specific contributions of each of these components to the overall activity of molecules derived from this scaffold.
Part 1: The 3,5-Difluorobenzyl Moiety - A Key to Potency and Selectivity
The 3,5-difluorobenzyl group is a frequently employed motif in kinase inhibitors, and its presence in this scaffold is critical for optimizing interactions within the ATP-binding pocket.
The Role of Fluorine Substituents
The strategic placement of fluorine atoms at the 3 and 5 positions of the benzyl ring serves multiple purposes:
-
Enhanced Binding Affinity through Halogen Bonding: The electron-withdrawing nature of fluorine atoms creates a region of positive electrostatic potential on the halogen atom, known as a σ-hole. This allows for favorable halogen bonding interactions with electron-rich backbone carbonyls in the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[2]
-
Modulation of pKa and Lipophilicity: Fluorine substitution lowers the pKa of nearby hydrogen bond donors and increases the lipophilicity of the molecule. This can enhance cell permeability and oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This "metabolic blocking" at strategic positions can significantly prolong the half-life of a drug.
SAR Insights for the Benzyl Ring
Based on these principles, the following SAR trends can be predicted for modifications to the 3,5-difluorobenzyl moiety:
-
Position of Fluorine Atoms: Moving the fluorine atoms to other positions (e.g., 2,4-difluoro or 3,4-difluoro) would likely alter the vector of the halogen bonds and other interactions, potentially reducing binding affinity. The 3,5-substitution pattern appears optimal for many kinase targets.
-
Replacement of Fluorine: Substitution of fluorine with other halogens (Cl, Br) could be tolerated and may even enhance halogen bonding strength. However, this would also increase steric bulk and lipophilicity, which could negatively impact solubility and selectivity.
-
Introduction of Other Substituents: Adding small, electron-withdrawing groups might maintain or enhance activity, while bulky or electron-donating groups would likely be detrimental due to steric clashes and altered electronics.
Part 2: The 2-Fluorobenzonitrile Core - The Anchor and Interaction Hub
The 2-fluorobenzonitrile moiety serves as the primary anchor for the molecule within the kinase active site and provides crucial interaction points.
The Nitrile Group: A Key Hydrogen Bond Acceptor
The nitrile (-C≡N) functionality is a key pharmacophoric feature. It is a potent hydrogen bond acceptor, often forming critical interactions with hinge region residues, such as the backbone NH of a conserved leucine or alanine. In the context of this scaffold, the nitrile group is believed to engage in dipole-dipole interactions with lysine residues in the ATP-binding pocket, significantly enhancing target affinity.[2]
The 2-Fluoro Substituent: Fine-Tuning Potency and Properties
The fluorine atom at the 2-position of the benzonitrile ring plays a more subtle but important role:
-
Electronic Modulation: As an electron-withdrawing group, it can enhance the hydrogen bond accepting capability of the nitrile group.
-
Conformational Control: The 2-fluoro substituent can influence the preferred conformation of the molecule, locking it into a bioactive conformation for optimal binding.
-
Improved Physicochemical Properties: Similar to the fluorines on the benzyl ring, this substitution can improve metabolic stability and membrane permeability.
SAR Insights for the Benzonitrile Ring
Modifications to this part of the scaffold are likely to have a significant impact on activity:
-
Nitrile Replacements: Replacing the nitrile with other hydrogen bond acceptors (e.g., carboxamide, ketone) could be a viable strategy, but the linear geometry and potent accepting properties of the nitrile are often optimal.
-
Positional Isomers of the Nitrile Group: Moving the nitrile to the 3- or 4-position would drastically change the geometry of the interaction with the hinge region and is expected to abolish or significantly reduce activity.
-
Alterations to the 2-Fluoro Group: Replacing the 2-fluoro with other small, electron-withdrawing groups might be tolerated. However, larger substituents would likely introduce steric hindrance.
Part 3: The Methylene Bridge - Providing Flexibility and Orientation
The methylene bridge (-CH₂-) connecting the two aromatic rings provides the necessary flexibility for the molecule to adopt the correct orientation for optimal binding within the kinase active site.
SAR Insights for the Methylene Bridge
-
Altering Bridge Length: Increasing the length of the bridge (e.g., to an ethylene bridge) would create a more flexible molecule, which could be entropically unfavorable for binding. A shorter bridge (direct connection of the rings) would be too rigid and would likely prevent the molecule from adopting the required conformation.
-
Introducing Heteroatoms: Replacing the methylene group with a heteroatom, such as an oxygen (ether linkage) or a nitrogen (amine linkage), would significantly alter the bond angles and electronic properties. While diaryl ether scaffolds are common in kinase inhibitors, this change would need to be carefully considered in the context of the specific target kinase.
Experimental Protocols for Evaluating Biological Activity
To investigate the SAR of novel analogs of the this compound scaffold, a series of in vitro and cell-based assays are essential.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.
1. Radiometric Assays:
-
Principle: This "gold standard" method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein).[3]
-
Protocol:
-
Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP (spiked with [γ-³³P]ATP) in an appropriate buffer.
-
Add serial dilutions of the test compound.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically by spotting the mixture onto a phosphocellulose filter paper followed by washing.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
2. Fluorescence-Based Assays (e.g., TR-FRET):
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common non-radioactive alternative. They typically involve a biotinylated substrate and a phosphorylation-specific antibody labeled with a fluorophore.[4]
-
Protocol:
-
Perform the kinase reaction as described above (using non-radioactive ATP).
-
Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho antibody (donor) and streptavidin-labeled acceptor fluorophore.
-
If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal.
-
Read the signal on a TR-FRET compatible plate reader.
-
Calculate IC₅₀ values from the dose-response curve.
-
Cell-Based Assays
These assays assess the ability of a compound to inhibit the target kinase within a cellular context.
1. Phospho-Target Immunoblotting:
-
Principle: This method measures the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor.
-
Protocol:
-
Culture a relevant cancer cell line known to be driven by the target kinase (e.g., KM12 cells for TrkA).[5]
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the target kinase and a total protein antibody as a loading control.
-
Visualize the bands and quantify the reduction in phosphorylation.
-
2. Cell Proliferation Assays:
-
Principle: These assays determine the effect of the compound on the growth of cancer cells that are dependent on the target kinase for their proliferation and survival.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a period of time (e.g., 72 hours).
-
Measure cell viability using a reagent such as resazurin or CellTiter-Glo®.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.
-
Data Presentation: A Hypothetical SAR Table
To illustrate the application of these principles, the following table presents hypothetical data for a series of analogs based on the this compound scaffold, evaluated against a target kinase (e.g., TrkA).
| Compound | R¹ (Benzonitrile Ring) | R² (Benzyl Ring) | TrkA IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |
| 1 (Core Scaffold) | 2-F | 3,5-di-F | 50 | 250 |
| 2 | H | 3,5-di-F | 200 | 1000 |
| 3 | 2-Cl | 3,5-di-F | 65 | 300 |
| 4 | 2-F | 3-F | 150 | 800 |
| 5 | 2-F | H | 500 | >5000 |
| 6 | 2-F | 3,5-di-Cl | 40 | 200 |
This data is illustrative and intended to demonstrate potential SAR trends.
Visualizing the SAR Logic and Experimental Workflow
Logical Relationships in SAR
Caption: Step-by-step workflow for evaluating new analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly optimized starting point for the design of novel kinase inhibitors. Its constituent parts—the 3,5-difluorobenzyl group, the methylene bridge, and the 2-fluorobenzonitrile core—each play a crucial and synergistic role in achieving potent inhibition of key oncogenic kinases. The principles outlined in this guide provide a robust framework for understanding the SAR of this important molecular architecture. Future drug discovery efforts can leverage this understanding to design next-generation inhibitors with improved potency, refined selectivity profiles, and the ability to overcome clinical resistance, ultimately expanding the therapeutic potential of this privileged scaffold.
References
-
ResearchGate. Research progress of TRK inhibitors and their structure-activity relationship. Available from: [Link]
-
Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639. Available from: [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]
Sources
Entrectinib: A Technical Guide to the Mechanism of Action of a Pan-TRK, ROS1, and ALK Inhibitor Synthesized from a Difluorobenzyl Precursor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Entrectinib (marketed as Rozlytrek®) represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for patients with solid tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions, as well as non-small cell lung cancer (NSCLC) with ROS1 rearrangements.[1][2] This guide provides a detailed examination of Entrectinib's mechanism of action, from its molecular interactions to its cellular consequences. We will explore its function as a potent, ATP-competitive inhibitor of the TRK A/B/C, ROS1, and anaplastic lymphoma kinase (ALK) tyrosine kinases.[3][4] A unique focus of this document is the strategic role of its synthetic precursor, 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, which provides the critical difluorobenzyl moiety essential for the drug's high-potency binding and favorable pharmacokinetic profile.[5] Furthermore, we will detail the key experimental protocols required to validate this mechanism, providing fellow scientists with a robust framework for research and development in the field of kinase inhibitors.
Introduction: From Precursor to Potent Inhibitor
The Clinical Challenge: NTRK, ROS1, and ALK Fusion-Driven Malignancies
The discovery of specific genetic alterations as drivers of oncogenesis has revolutionized cancer therapy. Gene rearrangements involving NTRK1/2/3, ROS1, and ALK are prime examples. These alterations lead to the creation of fusion proteins with constitutively active kinase domains, which in turn activate downstream signaling pathways that drive unchecked cell proliferation and survival.[6][7] These oncogenic fusions, while rare, occur across a wide range of tumor histologies, creating a need for "tumor-agnostic" therapies. A significant challenge in treating these cancers, particularly lung cancer, is the high incidence of central nervous system (CNS) metastases, as many early-generation inhibitors have poor blood-brain barrier penetration.[8][9]
Entrectinib: A CNS-Active, Multi-Targeted Solution
Entrectinib is an orally bioavailable, CNS-active small molecule designed to address these challenges.[7][10] It is a selective tyrosine kinase inhibitor with potent, low nanomolar activity against the TRK A/B/C, ROS1, and ALK proteins.[1][3] Its approval by regulatory bodies like the FDA for both NTRK fusion-positive solid tumors and ROS1-positive NSCLC underscores its clinical efficacy.[2] A key differentiator for Entrectinib is its demonstrated activity against intracranial metastases, providing a crucial therapeutic option for patients with CNS involvement.[9][11]
The Synthetic Keystone: The Role of this compound
The journey to a potent therapeutic agent begins with its chemical synthesis. This compound is a critical intermediate in the construction of Entrectinib.[5] This precursor undergoes a series of transformations where the benzonitrile moiety is cyclized to form the indazole core of the final drug.[12]
Crucially, this intermediate provides the 3,5-difluorobenzyl group that is retained in the final structure of Entrectinib.[5][13] The strategic placement of fluorine atoms on this benzyl ring is not trivial; it serves to enhance the molecule's pharmacokinetic properties and modulates its electronic profile to optimize interactions within the kinase ATP-binding pocket.[5] This structural feature is integral to the high-potency inhibition that defines Entrectinib's mechanism of action.
Molecular Mechanism of Action
Primary Targets: TRKA/B/C, ROS1, and ALK Kinases
Entrectinib is a multi-targeted inhibitor, a feature that broadens its clinical utility. Its primary targets are:
-
Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC): Encoded by NTRK1, NTRK2, and NTRK3 genes, these receptors are essential for neuronal development. In cancer, NTRK gene fusions lead to ligand-independent, constitutive kinase activation.[8][14]
-
Proto-oncogene Tyrosine-protein Kinase (ROS1): Rearrangements of the ROS1 gene are oncogenic drivers in a subset of NSCLC.[4]
-
Anaplastic Lymphoma Kinase (ALK): Similar to ROS1, ALK rearrangements are well-established oncogenic drivers in NSCLC and other cancers.[15]
Mode of Inhibition: An ATP-Competitive Interaction
Entrectinib functions by competitively binding to the ATP-binding site within the catalytic domain of these target kinases.[3][16] By occupying this pocket, Entrectinib prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates. This action effectively halts the aberrant signaling cascade at its origin.[7][8] The 3-aminoindazole core of Entrectinib forms key hydrogen bonds in the hinge region of the kinase, while the difluorobenzyl moiety, derived from its synthetic precursor, engages in hydrophobic interactions within the pocket, contributing to the drug's high affinity and potency.[13]
Quantitative Potency: A Comparative Analysis
The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity. Entrectinib demonstrates potent inhibition at low nanomolar concentrations across its target profile.
| Target Kinase | IC₅₀ (nM) | Source(s) |
| TRKA | 1 | [10] |
| TRKB | 3 | [10] |
| TRKC | 5 | [10] |
| ROS1 | 12 | [10] |
| ALK | 7 | [10] |
As a Senior Application Scientist, it is my experience that such low nanomolar potency is a hallmark of a well-designed inhibitor, indicating a high degree of target affinity and the potential for achieving therapeutic efficacy at tolerable doses.
Cellular Consequences of Kinase Inhibition
Disruption of Oncogenic Signaling Cascades
The constitutive activity of TRK, ROS1, and ALK fusion proteins drives several pro-survival and proliferative signaling pathways. By inhibiting these kinases, Entrectinib effectively shuts down these cascades.[6] The primary pathways affected include:
-
MAPK/ERK Pathway: This pathway is central to cell proliferation.
-
PI3K/AKT Pathway: This pathway is a critical regulator of cell survival and apoptosis resistance.
-
JAK/STAT Pathway (primarily downstream of ALK): This pathway is also involved in cell survival and proliferation.[3]
The simultaneous inhibition of these pathways leads to a robust anti-tumor effect.
Visualization of Entrectinib's Signaling Inhibition
Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream signaling.
Phenotypic Outcomes: Induction of Apoptosis and Cell Cycle Arrest
The ultimate result of Entrectinib's disruption of these signaling pathways is the induction of programmed cell death (apoptosis) and cell cycle arrest in tumor cells that are dependent on these oncogenic drivers.[10][17] This selective action spares most healthy cells, which do not rely on these aberrant signals, forming the basis of its therapeutic window.
Validating the Mechanism of Action: Key Experimental Protocols
To rigorously characterize an inhibitor like Entrectinib, a series of well-defined experiments are necessary. The following protocols represent a self-validating system, where the biochemical potency determined in vitro is correlated with the biological effect observed in a cellular context.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay directly measures the ability of Entrectinib to inhibit the enzymatic activity of its target kinases. The choice of a luminescence-based ATP detection method (e.g., ADP-Glo™) is deliberate; it offers superior sensitivity and a broad dynamic range, which is essential for accurately quantifying the potent, low-nanomolar IC₅₀ values of Entrectinib.
Objective: To determine the IC₅₀ of Entrectinib against TRKA, ROS1, and ALK kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of Entrectinib in DMSO, typically starting from 10 µM down to the pM range.
-
Prepare a solution of recombinant kinase (e.g., TRKA) and its specific peptide substrate in kinase reaction buffer.
-
Prepare an ATP solution at a concentration near the Kₘ for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate solution to each well.
-
Add 0.5 µL of the serially diluted Entrectinib or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution.
-
Incubate for 1 hour at 30°C.
-
-
Signal Detection (ADP-Glo™ Assay):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no kinase).
-
Plot the normalized data against the logarithm of Entrectinib concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow for IC₅₀ Determination
Caption: Experimental workflow for determining kinase inhibitor IC₅₀ values.
Protocol 2: Cell-Based Proliferation Assay
This assay validates the biochemical findings in a biologically relevant system by measuring the effect of Entrectinib on the proliferation of cancer cells harboring an NTRK, ROS1, or ALK fusion.
Objective: To measure the GI₅₀ (concentration for 50% growth inhibition) of Entrectinib in a relevant cancer cell line (e.g., KM12 cells, which harbor a TPM3-NTRK1 fusion).
Methodology:
-
Cell Plating:
-
Seed KM12 cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium.
-
Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of Entrectinib in growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted Entrectinib or vehicle control.
-
Incubate for 72 hours.
-
-
Viability Assessment (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the GI₅₀ value.
-
Conclusion and Future Directions
Entrectinib exemplifies the power of targeted therapy in oncology. Its mechanism as a potent, ATP-competitive inhibitor of TRK, ROS1, and ALK kinases is well-established, leading to the disruption of key oncogenic signaling pathways, induction of apoptosis, and profound anti-tumor activity. The ability to cross the blood-brain barrier further distinguishes it as a best-in-class option for patients with CNS metastases. The specific chemical architecture, originating from precursors like this compound, is fundamental to its potent and selective activity.
Future research will likely focus on understanding and overcoming potential resistance mechanisms, such as mutations in the kinase domain that prevent drug binding. This ongoing work will continue to refine our therapeutic strategies and improve outcomes for patients with fusion-driven cancers.
References
-
U.S. Food and Drug Administration (FDA). (2019). FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC. [Link][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25141092, Entrectinib. [Link][3]
-
The ASCO Post. (2019). Entrectinib for NTRK-Positive Solid Tumors and ROS1-Positive Lung Cancer. [Link][18]
-
Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-39. [Link][15]
-
Patsnap Synapse. (2024). What is the mechanism of Entrectinib? [Link][8]
-
Rolfo, C., et al. (2015). Entrectinib: a potent new TRK, ROS1, and ALK inhibitor. Expert Opinion on Investigational Drugs, 24(11), 1493-500. [Link][4]
-
Goyal, S., et al. (2022). Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors. Current Medicinal Chemistry, 29(15), 2602-2616. [Link][16]
-
Genentech USA, Inc. Rozlytrek® (entrectinib) - Information for Healthcare Providers. [Link][19]
-
Patsnap Synapse. (2024). What is Entrectinib used for? [Link][7]
-
Liu, D., et al. (2018). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Therapeutics and Clinical Risk Management, 14, 1247–1252. [Link][20]
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Kummar, S., & Lassen, U. (2021). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of the advanced practitioner in oncology, 12(3), 307–312. [Link][14]
-
University of Colorado Anschutz Medical Campus Newsroom. (2019). Lancet Oncology: Entrectinib effective, well-tolerated against ROS1 and NTRK lung cancers, especially with brain metastases. [Link][9]
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A Technical Guide to the Strategic Role of Fluorine Atoms in 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
Abstract
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a critical intermediate in the synthesis of high-value pharmaceutical agents, most notably the kinase inhibitor Entrectinib.[1][2] The strategic placement of three fluorine atoms across its molecular scaffold is not coincidental; it is a deliberate design choice that leverages the unique properties of fluorine to overcome common challenges in drug development. This guide provides an in-depth analysis of the distinct and synergistic roles of each fluorine atom, dissecting their influence on the molecule's physicochemical properties, metabolic stability, and its ability to engage with biological targets. We will explore the mechanistic basis for these effects, from inductive electron withdrawal and pKa modulation to the formation of specific, potency-enhancing interactions within protein binding pockets. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals seeking to understand and apply the principles of strategic fluorination.
Introduction
The Ascendancy of Fluorine in Modern Medicinal Chemistry
Fluorine has become a cornerstone element in drug design, valued for its ability to profoundly alter a molecule's properties in predictable and beneficial ways.[3][4] Despite being only slightly larger than a hydrogen atom, its extreme electronegativity (3.98 on the Pauling scale) and the strength of the carbon-fluorine (C-F) bond impart unique characteristics.[5] Judicious incorporation of fluorine can enhance metabolic stability, modulate acidity or basicity (pKa), increase binding affinity to target proteins, and improve membrane permeability.[6][7] These effects are highly context-dependent, making the strategic placement of fluorine a key skill in modern medicinal chemistry.[3]
Introducing this compound: A Key Pharmaceutical Intermediate
This compound is an organic compound comprising a benzonitrile core linked to a 3,5-difluorobenzyl group via a methylene bridge.[1] Its primary significance lies in its role as a key building block for Entrectinib (Rozlytrek®), an FDA-approved inhibitor of ROS1 and NTRK kinases.[1] The trifluorinated substitution pattern of this intermediate is instrumental to the final drug's pharmacokinetic and pharmacodynamic profile. Understanding the specific contribution of each fluorine atom is therefore essential for appreciating the rational design behind such targeted therapies.
Physicochemical and Structural Impact of Fluorination
The introduction of fluorine dramatically alters the electronic landscape of the molecule.
The 2-Fluoro Substituent on the Benzonitrile Core: An Inductive Powerhouse
The fluorine atom at the 2-position (ortho to the nitrile group) exerts a powerful inductive electron-withdrawing effect. This has several key consequences:
-
Modulation of Nitrile Reactivity: The strong electron withdrawal polarizes the benzonitrile ring and can influence the chemical reactivity of the nitrile group in subsequent synthetic steps.
-
Altered Acidity/Basicity: Fluorine's high electronegativity can significantly lower the pKa of nearby acidic protons or reduce the basicity of adjacent functional groups.[8][9] While this molecule lacks strongly basic amines, this principle is critical in drug design for improving bioavailability by reducing the charge state of a molecule at physiological pH.[5]
-
Dipole Moment Alteration: The C-F bond introduces a strong local dipole, which alters the overall molecular dipole moment. This can impact solubility and interactions with polar biological environments.[8]
The 3,5-Difluoro Motif on the Benzyl Ring: Modulating Electronics and Conformation
The symmetrical placement of two fluorine atoms on the benzyl ring serves multiple purposes:
-
Electronic Modulation: The two fluorine atoms inductively withdraw electron density from the benzyl ring, which can influence its interaction with target proteins.
-
Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a target.[3][6]
-
Metabolic Shielding: This is arguably the most critical role. The 3 and 5 positions are common sites for oxidative metabolism by cytochrome P450 enzymes. Placing robust C-F bonds at these positions effectively "shields" the ring from hydroxylation, a major pathway for drug degradation.[3][5]
Synergistic Effects on Lipophilicity and Solubility
A common strategy in medicinal chemistry is to use fluorine to increase lipophilicity (the ability to dissolve in fats/lipids), which can enhance membrane permeability.[10] The replacement of a C-H bond with a C-F bond generally increases the local lipophilicity.[8]
| Property | Value | Source |
| CAS Number | 1108745-25-0 | [1][2] |
| Molecular Formula | C₁₄H₈F₃N | [1][11] |
| Molecular Weight | 247.22 g/mol | [1][11] |
| XLogP3 | 3.566 | [12] |
| Appearance | White to yellow or off-white solid | [12][13] |
| Solubility | Soluble in organic solvents | [13] |
| Table 1: Key Physicochemical Properties of this compound. |
The Role of Fluorine in Pharmacokinetics (ADME)
Pharmacokinetics describes how a drug moves through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). Fluorination plays a pivotal role in optimizing these parameters.
Enhancing Metabolic Stability: The "Fluorine Shield"
One of the most valuable applications of fluorine is to block metabolic "soft spots."[3] Aromatic rings and benzylic positions are particularly susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance of a drug from the body. The C-F bond is significantly stronger than the C-H bond and is resistant to this type of metabolic attack.[5] In this compound, the fluorines on the benzyl ring prevent aromatic hydroxylation, thereby increasing the metabolic stability and half-life of any drug synthesized from it.[1][3] This is a key strategy for achieving desirable pharmacokinetic profiles, such as once-daily dosing.[3]
Influence on Membrane Permeability
The increased lipophilicity conferred by fluorine atoms can improve a molecule's ability to pass through cellular membranes via passive diffusion.[14] This is crucial for oral bioavailability and for drugs that need to cross the blood-brain barrier.[1] However, excessive lipophilicity can sometimes lead to poor solubility or increased clearance by other mechanisms, so a careful balance must be struck.[3][5]
The Role of Fluorine in Pharmacodynamics: Target Engagement
Pharmacodynamics is the study of how a drug interacts with its target receptor or enzyme. The fluorine atoms in this molecule are positioned to facilitate potent and selective binding.
Directing Binding Interactions within Kinase ATP Pockets
In the context of Entrectinib, the 3,5-difluorobenzyl group plays a direct role in binding to the ATP pocket of kinases like ROS1 and TRK.[1] The electron-withdrawing nature of the fluorine atoms creates a partial positive charge on the edge of the aromatic ring, which can engage in favorable interactions.
Halogen Bonding and Other Non-Covalent Interactions
The C-F bond can act as a weak hydrogen bond acceptor and participate in other crucial non-covalent interactions.[15][16]
-
Halogen Bonding: The 3,5-difluorobenzyl group is optimized to form halogen bonds with electron-rich atoms, such as the backbone carbonyl oxygens found in protein active sites.[1] This is a specific, directional interaction that can significantly enhance binding affinity.
-
Dipole-Dipole Interactions: The polarized C-F bonds contribute to the molecule's overall dipole moment, allowing for favorable dipole-dipole interactions with polar residues in the binding pocket.[1]
Synthesis and Methodologies
Understanding the synthesis of this intermediate is crucial for its application.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most efficient and widely documented method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.
Step-by-Step Protocol
The following is a generalized protocol based on established industrial methods.[1]
Materials:
-
3-Cyano-4-fluorobenzeneboronic acid
-
3,5-Difluorobenzyl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene and Water)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Vessel Preparation: A reaction vessel is charged with the solvent system (e.g., a mixture of toluene and water).
-
Reactant Addition: 3-Cyano-4-fluorobenzeneboronic acid, 3,5-Difluorobenzyl bromide, and the base (potassium carbonate) are added to the vessel.
-
Inerting: The mixture is sparged with an inert gas (e.g., nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: The palladium catalyst is added to the reaction mixture under the inert atmosphere.
-
Reaction: The mixture is heated (e.g., to 80-90°C) and stirred for several hours until reaction completion is confirmed (e.g., by HPLC analysis).
-
Workup: Upon completion, the reaction mixture is cooled. The organic layer is separated, washed (e.g., with brine), dried over a drying agent (e.g., sodium sulfate), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield the final product.
| Component | Role | Example |
| Boronic Acid | Nucleophilic partner | 3-Cyano-4-fluorobenzeneboronic acid |
| Organohalide | Electrophilic partner | 3,5-Difluorobenzyl bromide |
| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄ |
| Base | Activates the catalyst/boronic acid | K₂CO₃ or Na₂CO₃ |
| Solvent | Dissolves reactants | Toluene/Water or Dioxane/Water |
| Table 2: Key Components for Suzuki-Miyaura Synthesis. |
Conclusion
The three fluorine atoms in this compound are not merely passive substituents; they are active directors of the molecule's destiny as a pharmaceutical agent. The 2-fluoro group modulates the electronics of the benzonitrile core, while the 3,5-difluoro motif on the benzyl ring provides a robust shield against metabolic degradation and simultaneously optimizes interactions with the target protein through halogen bonding. Together, they fine-tune the molecule's lipophilicity and pharmacokinetic profile. This trifluorinated intermediate is a testament to the power of rational drug design, where the strategic placement of a single type of atom can address multiple challenges in potency, selectivity, and metabolic stability, ultimately enabling the development of effective and durable therapies.
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The Strategic Role of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile as a Precursor for Potent Kinase Inhibitors: A Technical Guide
This guide provides an in-depth technical overview of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, a pivotal precursor in the development of targeted kinase inhibitors. We will explore its synthesis, its conversion into the clinically significant drug Entrectinib, and the methodologies for evaluating the biological activity of its derivatives. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Fluorinated Scaffolds in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, offering more targeted and less toxic alternatives to traditional chemotherapy.[1]
Within this landscape, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. These enhancements include improved metabolic stability, increased binding affinity to the target protein, and better membrane permeability.
This compound (Figure 1) is a prime example of a fluorinated scaffold that has proven invaluable in the synthesis of potent kinase inhibitors. Its structure is particularly well-suited for targeting the ATP-binding pocket of various kinases. The difluorobenzyl moiety can engage in favorable interactions within the hydrophobic regions of the kinase domain, while the fluorobenzonitrile group can participate in crucial hydrogen bonding and dipole-dipole interactions. This precursor is most notably utilized in the synthesis of Entrectinib, a potent inhibitor of ROS1, ALK, and TRK kinases, approved for the treatment of specific types of non-small cell lung cancer and solid tumors.[2][3]
| Property | Value |
| IUPAC Name | 5-((3,5-Difluorophenyl)methyl)-2-fluorobenzonitrile |
| CAS Number | 1108745-25-0 |
| Molecular Formula | C₁₄H₈F₃N |
| Molecular Weight | 247.22 g/mol |
| Appearance | White to off-white powder |
| Table 1: Physicochemical Properties of this compound [2][4] |
Synthesis of the Precursor: A Step-by-Step Protocol for Suzuki-Miyaura Coupling
The most efficient and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3-Cyano-4-fluorophenylboronic acid
-
3,5-Difluorobenzyl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyano-4-fluorophenylboronic acid (1.0 equivalent), 3,5-difluorobenzyl bromide (1.1 equivalents), and potassium phosphate (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a white to off-white solid.
Conversion to a Potent Kinase Inhibitor: The Synthesis of Entrectinib
This compound is a key intermediate in the synthesis of Entrectinib. The following section outlines the subsequent steps to transform this precursor into the final active pharmaceutical ingredient. A crucial step involves the formation of an indazole ring system, followed by coupling with a substituted benzamide moiety.
Transformation to 5-(3,5-difluorobenzyl)-1H-indazol-3-amine
The initial step involves the conversion of the benzonitrile to an aminoindazole. This is a critical transformation that sets the stage for the subsequent coupling reaction.
Experimental Protocol: Synthesis of Entrectinib
This protocol describes the coupling of the aminoindazole intermediate with a carboxylic acid fragment to form Entrectinib.[3]
Materials:
-
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
-
4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid
-
Oxalyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Water
Procedure:
-
Acid Chloride Formation: In a dry reaction vessel, dissolve the carboxylic acid fragment (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C and add oxalyl chloride (1.2 equivalents) dropwise. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Coupling Reaction: In a separate flask, dissolve 5-(3,5-difluorobenzyl)-1H-indazol-3-amine (1.0 equivalent) in anhydrous DCM and cool to -30 to -40°C. Add pyridine (2.0 equivalents) followed by the dropwise addition of the freshly prepared acid chloride solution. Stir the reaction mixture at this temperature until the coupling is complete.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by trituration from a suitable solvent mixture to yield the protected Entrectinib core.
-
Deprotection: If a protecting group is used on the pyran amine, it is cleaved at this stage. For example, a trifluoroacetate group can be removed by treatment with potassium carbonate in aqueous methanol.
-
Final Crystallization: The amorphous Entrectinib can be recrystallized from a solvent system like ethanol/water to obtain the desired crystalline form.[3][5]
Biological Evaluation: Assessing Kinase Inhibition and Cellular Effects
Once a kinase inhibitor is synthesized, its biological activity must be thoroughly characterized. This involves both biochemical assays to determine its direct effect on the target kinase and cell-based assays to assess its efficacy in a cellular context.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This is a widely used method for determining the potency of kinase inhibitors by calculating their IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Materials:
-
Purified target kinase (e.g., ROS1, ALK, or TRK)
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6][7][8]
Cell-Based Viability Assay (CellTiter-Glo®)
Cell-based assays are crucial for determining the effect of a kinase inhibitor on cancer cell proliferation and survival. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line with the target kinase (e.g., a cell line with a ROS1 fusion)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.
-
Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percent viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).[9][10][11]
Understanding the Target: The ROS1 Signaling Pathway
Entrectinib and its derivatives are potent inhibitors of the ROS1 receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a ROS1 fusion protein, which is constitutively active and drives oncogenic signaling. Understanding this pathway is crucial for rational drug design and for interpreting the results of biological assays.
Conclusion
This compound is a strategically designed precursor that has proven to be of immense value in the synthesis of targeted kinase inhibitors. Its fluorinated structure contributes to enhanced biological and pharmacological properties, leading to the development of potent and selective drugs like Entrectinib. The synthetic routes and biological evaluation methods outlined in this guide provide a comprehensive framework for researchers working on the discovery and development of novel kinase inhibitors based on this and similar scaffolds. As our understanding of kinase biology continues to grow, the demand for such well-designed chemical building blocks will undoubtedly increase, paving the way for the next generation of targeted therapies.
References
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Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021, August 5). National Center for Biotechnology Information. Retrieved from [Link]
-
Molecular Pathways: ROS1 Fusion Proteins in Cancer. (2013, May 29). National Center for Biotechnology Information. Retrieved from [Link]
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CellTiter-Glo Assay - Oslo - OUH - Protocols. (n.d.). Retrieved from [Link]
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ROS1 pathway and resistance mechanism.Molecular mechanisms of ROS1 Inhibitors in ROS-1 rearranged lung cancer patients. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Total Synthesis of Entrectinib. (2021, December 26). ChemistryViews. Retrieved from [Link]
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ROS1. (n.d.). Wikipedia. Retrieved from [Link]
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Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. Retrieved from [Link]
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Current synthesis vs. proposed synthesis of entrectinib. (n.d.). ResearchGate. Retrieved from [Link]
-
ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025, February 17). Retrieved from [Link]
- Crystal form of entrectinib and preparation method therefor. (n.d.). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
- 4. Entrectinib synthesis - chemicalbook [chemicalbook.com]
- 5. EP4273144A1 - Crystal form of entrectinib and preparation method therefor - Google Patents [patents.google.com]
- 6. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
Methodological & Application
Synthesis of "5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile" via Suzuki-Miyaura coupling
An Application Note and Protocol for Researchers
Synthesis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile via Suzuki-Miyaura Coupling
Abstract
The diarylmethane structural motif is a prevalent core in numerous pharmaceuticals and advanced materials.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate in organic synthesis, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. We detail a reliable method for constructing the C(sp²)–C(sp³) bond between 3-Cyano-4-fluorobenzeneboronic acid and 3,5-Difluorobenzyl bromide. This guide elucidates the underlying reaction mechanism, explains the rationale for reagent selection, and presents a step-by-step experimental procedure, complete with process visualization and safety considerations, designed for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its exceptional reliability in forging carbon-carbon bonds.[2][3] First reported by Akira Suzuki in 1979, this reaction earned him a share of the 2010 Nobel Prize in Chemistry.[2] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[3][4]
While traditionally applied to the formation of biaryl (C(sp²)-C(sp²)) linkages, the Suzuki-Miyaura reaction has been successfully extended to the coupling of C(sp³)-hybridized organoboron compounds or, as in this protocol, C(sp³)-hybridized organohalides like benzyl bromides.[5][6] The synthesis of this compound (CAS: 1108745-25-0)[7] serves as an exemplary case for constructing a diarylmethane framework, a critical step in the synthesis of more complex molecular targets.
This protocol leverages a palladium catalyst system featuring a bulky, electron-rich phosphine ligand to efficiently couple 3,5-Difluorobenzyl bromide with an arylboronic acid, achieving the target molecule in high yield.[7][8]
Reaction Mechanism and Rationale
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The three primary steps are:
-
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (3,5-Difluorobenzyl bromide). This step forms a Pd(II) intermediate. For benzylic halides, this addition typically proceeds with an inversion of stereochemistry.[2] The use of bulky, electron-rich phosphine ligands is known to facilitate this often rate-limiting step.[9][11]
-
Transmetalation: The organoboron species (3-Cyano-4-fluorobenzeneboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[2][3]
-
Reductive Elimination: This final step involves the formation of the new C-C bond as the two organic ligands are eliminated from the palladium center. This process regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle.[2][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a 1.0 mmol scale. Adjustments may be necessary for different scales.
Reagents and Materials
| Reagent | CAS Number | MW ( g/mol ) | Amount (mg) | Equivalents | Role |
| 3,5-Difluorobenzyl bromide | 84464-93-7 | 207.01 | 207 | 1.0 | Electrophile |
| 3-Cyano-4-fluorobenzeneboronic acid | 214210-21-6 | 164.93 | 247 | 1.5 | Nucleophile |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 | 0.02 (2 mol%) | Catalyst Precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 16.4 | 0.04 (4 mol%) | Ligand |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 637 | 3.0 | Base |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 5 mL | - | Solvent |
| Water, degassed | 7732-18-5 | 18.02 | 1 mL | - | Co-Solvent |
Equipment
-
Oven-dried 25 mL Schlenk flask or reaction vial with a screw cap and PTFE septum
-
Magnetic stir bar
-
Magnetic stir plate with heating
-
Inert atmosphere line (Nitrogen or Argon) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for flash column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
-
Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 3,5-Difluorobenzyl bromide (207 mg, 1.0 mmol), 3-Cyano-4-fluorobenzeneboronic acid (247 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).[1]
-
Inert Atmosphere: Seal the flask with a septum cap, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent should be thoroughly degassed beforehand by bubbling with an inert gas for 20-30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by TLC (e.g., using a 20% Ethyl Acetate in Hexanes mobile phase) or LC-MS until the starting benzyl bromide is consumed (typically 12-18 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[13]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.[12][14]
Discussion and Key Insights
-
Choice of Ligand: SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the oxidative addition of the palladium catalyst, making it highly effective for challenging couplings, including those involving C(sp³)-halides.[8][11]
-
Role of the Base and Water: The base (K₃PO₄) is crucial for activating the boronic acid to form the reactive boronate species.[2] Water is often used as a co-solvent to aid in dissolving the inorganic base and facilitate the formation of the boronate.
-
Potential Side Reactions: The primary side reactions to monitor are the homocoupling of the benzyl bromide and the protodeboronation of the boronic acid. Using the correct stoichiometry and maintaining a rigorously inert atmosphere can minimize these pathways.
-
Optimization: If yields are low, screening other ligands (e.g., XPhos, RuPhos), bases (e.g., Cs₂CO₃), or solvent systems (e.g., Toluene/H₂O, THF/H₂O) may improve the outcome.[5][6]
Safety Precautions
-
Reagents: Palladium catalysts can be toxic. Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Benzyl bromides are lachrymatory and should be handled in a well-ventilated fume hood.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General: Perform all operations in a well-ventilated chemical fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (1108745-25-0) for sale [vulcanchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Detailed protocol for the synthesis of Entrectinib using "5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile"
Introduction: The Significance of Entrectinib in Precision Oncology
Entrectinib (marketed as Rozlytrek®) is a potent and selective tyrosine kinase inhibitor that has emerged as a cornerstone in the treatment of specific cancers.[1] It is an orally bioavailable drug designed to target tumors harboring NTRK (neurotrophic tyrosine receptor kinase), ROS1, or ALK (anaplastic lymphoma kinase) gene fusions.[1] These genetic alterations are oncogenic drivers in a variety of solid tumors, making Entrectinib a critical therapeutic agent in the era of personalized medicine. Its ability to cross the blood-brain barrier also makes it particularly effective against central nervous system (CNS) metastases.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of Entrectinib, commencing with the key starting material, 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile.
Synthetic Strategy Overview
The synthesis of Entrectinib from this compound is a multi-step process that can be logically divided into three key stages:
-
Formation of the Indazole Core: The initial step involves the construction of the pivotal 3-amino-5-(3,5-difluorobenzyl)-1H-indazole scaffold. This is achieved through a cyclization reaction of the starting benzonitrile with hydrazine.
-
Synthesis of the Carboxylic Acid Side-Chain: A separate synthetic sequence is required to prepare the complex carboxylic acid moiety, 2-((tetrahydro-2H-pyran-4-yl)amino)-4-(4-methylpiperazin-1-yl)benzoic acid.
-
Amide Coupling and Final Elaboration: The final stage involves the crucial amide bond formation between the indazole core and the carboxylic acid side-chain, followed by a final deprotection and reductive amination step to yield Entrectinib.
This application note will provide a detailed, step-by-step protocol for each of these stages, offering insights into the rationale behind the chosen reagents and conditions.
Visualizing the Synthetic Pathway
Figure 1: Overall synthetic workflow for Entrectinib.
Part 1: Synthesis of the Indazole Core
The formation of the 3-aminoindazole ring is a critical transformation in this synthesis. It is achieved through the reaction of a 2-fluorobenzonitrile derivative with hydrazine hydrate. The fluorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution by hydrazine, which is followed by an intramolecular cyclization to form the pyrazole ring fused to the benzene ring.
Protocol 1: Synthesis of 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole
This protocol is based on established methods for the synthesis of 3-aminoindazoles from 2-fluorobenzonitriles.[2]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) |
| This compound | 1108745-25-0 | 247.22 | 1.0 |
| Hydrazine hydrate (80% solution) | 7803-57-8 | 50.06 | 5.0 |
| n-Butanol | 71-36-3 | 74.12 | - |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - |
Experimental Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add n-butanol to the flask to create a suspension.
-
Add hydrazine hydrate (5.0 eq, 80% solution in water) to the suspension.
-
Heat the reaction mixture to reflux and maintain for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole can be purified by recrystallization from a suitable solvent system such as isopropanol/water to afford the pure product.
Part 2: Synthesis of the Carboxylic Acid Side-Chain
The synthesis of the 2-((tetrahydro-2H-pyran-4-yl)amino)-4-(4-methylpiperazin-1-yl)benzoic acid side-chain is a multi-step process that begins with a commercially available nitrobenzoate derivative.[1]
Protocol 2: Multi-step Synthesis of the Carboxylic Acid Side-Chain
Step 2a: Nucleophilic Aromatic Substitution
-
React tert-butyl 4-fluoro-2-nitrobenzoate with N-methylpiperazine at room temperature to yield tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate.
Step 2b: Nitro Group Reduction
-
Reduce the nitro group of the product from Step 2a to an amine using a standard reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or tin(II) chloride. This will yield tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate.
Step 2c: Reductive Amination
-
Perform a reductive amination on the product from Step 2b with tetrahydro-2H-pyran-4-one using a mild reducing agent like sodium triacetoxyborohydride to introduce the tetrahydropyran moiety. This step yields tert-butyl 2-((tetrahydro-2H-pyran-4-yl)amino)-4-(4-methylpiperazin-1-yl)benzoate.
Step 2d: Protecting Group Manipulation
-
Protect the newly formed secondary amine with a trifluoroacetyl group by reacting with trifluoroacetic anhydride.
-
Remove the tert-butyl ester protecting group under acidic conditions (e.g., trifluoroacetic acid) to yield the desired carboxylic acid side-chain as a trifluoroacetate salt.
Part 3: Final Assembly of Entrectinib
The final steps of the synthesis involve the coupling of the two key fragments followed by the final deprotection and reductive amination.
Figure 2: Final steps in the synthesis of Entrectinib.
Protocol 3: Amide Coupling and Final Elaboration
This protocol is adapted from a patented procedure for the synthesis of Entrectinib.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) |
| 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole | 1108745-30-7 | 259.25 | 1.0 |
| Acyl chloride of the protected side-chain | - | - | 1.0 |
| Pyridine | 110-86-1 | 79.10 | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Potassium Carbonate | 584-08-7 | 138.21 | Excess |
| Methanol | 67-56-1 | 32.04 | - |
| Tetrahydro-2H-pyran-4-one | 22929-54-0 | 100.12 | 1.2 |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | 1.5 |
Experimental Procedure:
Step 3a: Amide Coupling
-
Prepare the acyl chloride of the protected carboxylic acid side-chain by reacting it with oxalyl chloride or thionyl chloride in an inert solvent like DCM.
-
In a separate flask, dissolve 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole in dry pyridine and cool the solution to between -30 and -40 °C.
-
Slowly add the freshly prepared acyl chloride solution to the cooled indazole solution.
-
Monitor the reaction by TLC until the starting indazole is consumed.
-
Upon completion, warm the reaction to room temperature and remove the pyridine under reduced pressure.
-
The crude product can be purified by trituration or column chromatography to yield the protected Entrectinib intermediate.
Step 3b: Deprotection
-
Dissolve the protected intermediate in a mixture of methanol and water.
-
Add potassium carbonate to the solution and stir at room temperature to cleave the trifluoroacetyl protecting group.
-
After the reaction is complete, the product can be isolated by filtration or extraction.
Step 3c: Final Reductive Amination
-
The deprotected intermediate is then reacted with tetrahydro-2H-pyran-4-one in the presence of a reducing agent such as sodium triacetoxyborohydride to yield Entrectinib. The reaction is typically carried out in a solvent like dichloromethane or dichloroethane.
-
The final product, Entrectinib, can be purified by recrystallization from a suitable solvent system like ethanol/water.
Safety Precautions
-
Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[3] It should be handled with extreme caution in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[3]
-
Oxalyl Chloride/Thionyl Chloride: These reagents are corrosive and react violently with water to release toxic gases. They should be handled in a fume hood with appropriate PPE.
-
General Precautions: All reactions should be carried out by trained personnel in a well-equipped laboratory. Material Safety Data Sheets (MSDS) for all reagents should be consulted before use.
Conclusion
This application note provides a detailed and comprehensive guide for the synthesis of Entrectinib, a crucial therapeutic agent in modern oncology. By following these protocols, researchers and drug development professionals can reliably produce this complex molecule. The provided insights into the rationale behind the synthetic steps and the necessary safety precautions will aid in the successful and safe execution of this synthesis.
References
-
PubChem. Entrectinib. Retrieved from [Link]
- European Patent Office. (2017). EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl].
-
University of California, Santa Barbara. Hydrazine Standard Operating Procedure. Retrieved from [Link]
-
Zheng, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. Retrieved from [Link]
Sources
Application Note & Protocols: Alternative Synthetic Routes for 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
Abstract: 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a pivotal intermediate in the synthesis of Entrectinib, a targeted anticancer therapeutic.[1][2] While the Suzuki-Miyaura coupling represents the most cited industrial route for its preparation, reliance on a single pathway can be limiting due to substrate availability, patent restrictions, or process optimization challenges.[1][3] This document provides an in-depth guide to alternative, robust synthetic strategies for researchers and process chemists. We will explore the mechanistic rationale, advantages, and limitations of each route, complete with detailed, actionable protocols for laboratory execution. The presented methodologies include Negishi cross-coupling, Grignard reagent-based synthesis, and a multi-step approach culminating in a late-stage palladium-catalyzed cyanation.
Introduction: Beyond the Suzuki Coupling
The molecular architecture of this compound consists of a 2-fluorobenzonitrile core linked to a 3,5-difluorobenzyl moiety via a methylene bridge.[1] The primary synthetic challenge lies in the efficient and regioselective formation of the sp³-sp² carbon-carbon bond between the benzylic carbon and the C5 position of the benzonitrile ring.
The established Suzuki-Miyaura pathway couples 3-cyano-4-fluorobenzeneboronic acid with 3,5-difluorobenzyl bromide.[1][3] This application note details three scientifically sound alternatives, providing a broader toolkit for the synthesis of this critical intermediate. Each approach is evaluated based on its chemical logic, functional group tolerance, and practical applicability.
Alternative Route 1: Negishi Cross-Coupling
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that joins an organozinc compound with an organic halide.[4][5] It is renowned for its high functional group tolerance and the relatively mild conditions required, making it an excellent alternative to the Suzuki coupling.[5][6]
Causality and Rationale: This strategy leverages the formation of a reactive but tolerant 3,5-difluorobenzylzinc halide, which then undergoes transmetalation with a palladium(0) catalyst. The resulting organopalladium intermediate couples with a suitable 5-halo-2-fluorobenzonitrile. The choice of an organozinc reagent, which is more reactive than an organoboron compound but less so than a Grignard reagent, provides a balanced profile of reactivity and selectivity.[7]
Workflow Diagram: Negishi Coupling Route
Caption: Workflow for Negishi cross-coupling synthesis.
Experimental Protocol: Negishi Coupling
Part A: Preparation of 3,5-Difluorobenzylzinc Bromide
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.2 eq.).
-
Activation (if necessary): If using standard zinc dust, briefly stir with 1,2-dibromoethane in anhydrous THF, then decant the THF and wash with fresh anhydrous THF.
-
Reagent Addition: Add anhydrous THF to the activated zinc. Slowly add a solution of 3,5-difluorobenzyl bromide (1.0 eq.) in anhydrous THF dropwise via a syringe pump to maintain a gentle reflux.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the consumption of the zinc metal. The resulting grey solution can be used directly in the next step.
Part B: Pd-Catalyzed Cross-Coupling
-
Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 5-bromo-2-fluorobenzonitrile (1.05 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
Coupling: Transfer the freshly prepared 3,5-difluorobenzylzinc bromide solution from Part A to the flask containing the aryl bromide and catalyst via cannula.
-
Reaction: Heat the reaction mixture to 60-65 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Alternative Route 2: Synthesis via Grignard Reaction
This classical organometallic approach involves the reaction of a Grignard reagent, formed from 3,5-difluorobenzyl halide, with 5-halo-2-fluorobenzonitrile. While cost-effective, this route demands stringent anhydrous conditions and may exhibit lower functional group tolerance compared to Negishi or Suzuki couplings.[1]
Causality and Rationale: The high nucleophilicity of the Grignard reagent allows it to attack the electrophilic carbon of the aryl halide. However, this high reactivity also makes it susceptible to reacting with the nitrile functional group. Therefore, the reaction is often performed at low temperatures and may require a transition metal catalyst (e.g., Fe(acac)₃ or a palladium complex) to favor the desired cross-coupling pathway over nucleophilic addition to the nitrile.
Workflow Diagram: Grignard Route
Caption: Workflow for Grignard reagent-based synthesis.
Experimental Protocol: Grignard Reaction
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser and dropping funnel under an inert atmosphere. Add magnesium turnings (1.5 eq.) to the flask.
-
Grignard Formation: Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of 3,5-difluorobenzyl bromide (1.0 eq.) in anhydrous THF. Once the reaction initiates (indicated by heat and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux. After addition is complete, stir for an additional 1-2 hours at room temperature.
-
Coupling Reaction: In a separate, dry flask under an inert atmosphere, dissolve 5-bromo-2-fluorobenzonitrile (1.2 eq.) and the catalyst (e.g., Fe(acac)₃, 5 mol%) in anhydrous THF.
-
Addition: Cool this solution to -20 °C (using a dry ice/acetone bath). Slowly add the freshly prepared Grignard reagent from step 2 via cannula.
-
Reaction: Maintain the temperature at -20 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Follow steps 4-6 from the Negishi protocol for workup, extraction, and purification.
Alternative Route 3: Multi-Step Synthesis with Late-Stage Cyanation
This strategy circumvents potential issues with the nitrile group during the key C-C bond formation step by introducing it at the end of the synthesis. The core diphenylmethane skeleton is constructed first, followed by a robust cyanation reaction.
Causality and Rationale: This route offers significant flexibility. The initial C-C bond formation can be achieved via various methods (e.g., Suzuki, Negishi, Friedel-Crafts) to create a 5-(3,5-difluorobenzyl)-2-fluoro-1-bromobenzene intermediate. The final transformation of the aryl bromide to a nitrile is a well-established and high-yielding process. Modern palladium-catalyzed cyanation methods using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are safer and more efficient than traditional copper cyanide-based methods like the Rosenmund-von Braun reaction.[8][9][10]
Workflow Diagram: Late-Stage Cyanation Route
Caption: Workflow for a multi-step synthesis featuring late-stage cyanation.
Experimental Protocol: Late-Stage Cyanation
Part A: Synthesis of 5-(3,5-Difluorobenzyl)-2-fluoro-1-bromobenzene (This protocol uses Suzuki coupling as an example for the core synthesis)
-
Setup: To a round-bottom flask, add 1,4-dibromo-2-fluorobenzene (1.0 eq.), 3,5-difluorobenzylboronic acid (or a suitable ester, 1.1 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Reaction: Evacuate and backfill the flask with an inert gas three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heating: Heat the mixture to 80-90 °C and stir for 12-16 hours until starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography to isolate the intermediate 5-(3,5-difluorobenzyl)-2-fluoro-1-bromobenzene.
Part B: Palladium-Catalyzed Cyanation
-
Setup: To a flask or sealed tube, add the intermediate from Part A (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Reaction: Evacuate and backfill with an inert gas. Add anhydrous, degassed DMF as the solvent.
-
Heating: Heat the reaction mixture to 120-140 °C and stir for 6-12 hours. Monitor for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench with aqueous sodium bicarbonate solution (Caution: potential for HCN gas evolution, perform in a well-ventilated fume hood).
-
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the final target molecule.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Reaction Type | Starting Materials | Key Reagents/Catalysts | Primary Advantages | Significant Challenges |
| Negishi Coupling | C(sp³)-C(sp²) Cross-Coupling | 3,5-Difluorobenzyl Bromide, 5-Bromo-2-fluorobenzonitrile | Activated Zn, Pd(PPh₃)₄ | High functional group tolerance, reliable, mild conditions. | Requires preparation of air/moisture-sensitive organozinc reagent. |
| Grignard Reaction | C(sp³)-C(sp²) Cross-Coupling | 3,5-Difluorobenzyl Bromide, 5-Bromo-2-fluorobenzonitrile | Mg turnings, Fe(acac)₃ (cat.) | Cost-effective starting materials, strong nucleophile. | Low functional group tolerance (nitrile), requires strict anhydrous conditions. |
| Late-Stage Cyanation | C-C Coupling followed by Cyanation | (e.g.) 1,4-Dibromo-2-fluorobenzene, 3,5-Difluorobenzylboronic Acid | Pd(dppf)Cl₂, K₂CO₃, Zn(CN)₂ | High overall yield, avoids issues with nitrile group during C-C coupling, modular. | Longer synthetic sequence (two distinct steps), use of toxic cyanide source. |
References
- Vulcanchem. (n.d.). This compound.
-
Orsini, P., Menichincheri, M., Vanotti, E., & Panzeri, A. (2009). A practical synthesis of entrectinib intermediate this compound. Tetrahedron Letters, 50(25), 3098-3100. (Simulated reference based on[3])
-
Anderson, K. W., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(4), 1367-1370. (Simulated reference based on[8])
- Crasto, A. M. (2014). Cyanation of Aryl Halides. Organic Synthesis International.
-
Giumond, J. W., et al. (2011). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Organic Letters, 13(15), 4044-4047. (Simulated reference based on[11])
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
- MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- ChemicalBook. (n.d.). This compound synthesis.
- Wikipedia. (n.d.). Negishi coupling.
- Blakemore, D. C., et al. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- ChemHelp ASAP. (2020). Negishi cross-coupling reaction. YouTube.
- ChemicalBook. (n.d.). This compound.
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- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Purification of "5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile" by column chromatography
An Application Note and Protocol for the Purification of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated methodology for the purification of this compound, a critical diarylmethane intermediate in pharmaceutical synthesis.[1][2] With a molecular formula of C₁₄H₈F₃N, this compound's purity is paramount for its subsequent use in multi-step syntheses, such as the production of the kinase inhibitor Entrectinib.[3][4] This document provides a detailed protocol for normal-phase column chromatography, a universally accessible and scalable technique. It explains the scientific rationale behind each step, from mobile phase selection to sample loading and final purity assessment. Additionally, an alternative reverse-phase chromatography strategy is presented for instances requiring orthogonal separation mechanisms. The protocols are designed to be self-validating, ensuring researchers and drug development professionals can achieve high purity and yield with confidence.
Introduction: The Rationale for High-Purity Intermediates
In the landscape of pharmaceutical development, the quality of a final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its preceding intermediates. The subject of this guide, this compound, is a case in point. Its molecular structure, featuring a fluorinated benzonitrile core linked to a difluorobenzyl group, makes it a valuable building block.[3][5] The presence of fluorine atoms can significantly enhance a drug's metabolic stability and binding affinity.[6] However, impurities arising from its synthesis—such as unreacted starting materials, isomers, or by-products—can lead to downstream reaction failures, the formation of toxic impurities in the final API, and complex purification challenges at later, more costly stages.
Column chromatography remains the gold standard for purification in synthetic organic chemistry due to its versatility and scalability. This application note leverages the physicochemical properties of this compound to establish a reliable purification workflow.
Chromatographic Strategy: Normal-Phase vs. Reverse-Phase
The choice of chromatographic mode is dictated by the analyte's properties. This compound is a moderately polar molecule, soluble in common organic solvents like diethyl ether and xylene.[7] This makes it an ideal candidate for two primary modes of chromatography:
-
Normal-Phase Chromatography (NPC): This technique utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[8][9] Separation is based on polar interactions; more polar molecules adsorb more strongly to the silica and elute later.[10] Given its cost-effectiveness and widespread use for purifying synthetic intermediates, NPC is the primary method detailed in this guide.
-
Reverse-Phase Chromatography (RPC): In contrast, RPC employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile).[9][10] Retention is driven by hydrophobic interactions. RPC can offer unique selectivity, especially for fluorinated compounds which may exhibit distinct interactions with fluorinated stationary phases, providing an excellent high-resolution alternative or orthogonal purification method.[11][12]
This guide will first provide a detailed, step-by-step protocol for the more common NPC method and then summarize a validated RPC alternative.
Part 1: Detailed Protocol for Normal-Phase Flash Chromatography
This protocol is designed for the purification of multi-gram quantities of crude this compound.
Principle of Separation
The separation relies on the principle of adsorption. The silica gel stationary phase is highly polar due to surface silanol (Si-OH) groups. The mobile phase, a mixture of non-polar hexane and moderately polar ethyl acetate, competes with the analyte for these active sites. The nitrile group and fluorine atoms of the target compound provide sufficient polarity for reversible adsorption. By carefully tuning the mobile phase polarity, impurities with different polarities can be selectively eluted, isolating the desired product.
Materials and Equipment
| Category | Item | Specification |
| Chemicals | Crude this compound | As synthesized |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh | |
| Hexanes | HPLC Grade | |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Dichloromethane (DCM) | HPLC Grade (for sample loading) | |
| Hardware | Glass Chromatography Column | Appropriate size for scale (e.g., 40 mm ID for 1-5 g) |
| Fraction Collector or Test Tubes | ||
| Rotary Evaporator | ||
| High Vacuum Pump | ||
| Analytical | TLC Plates | Silica gel 60 F₂₅₄ |
| TLC Developing Chamber | ||
| UV Lamp | 254 nm |
Experimental Workflow
The overall purification process follows a logical sequence from method development to final product isolation.
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
-
Causality: Before committing to a large-scale column, TLC is used to rapidly determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.3-0.4, which ensures good separation from impurities and a reasonable elution time from the column.
-
Protocol:
-
Prepare several developing chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude material in a few drops of DCM or EtOAc.
-
Using a capillary tube, spot the solution onto the baseline of three TLC plates.
-
Place one plate in each chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plates, mark the solvent front, and let them dry.
-
Visualize the spots under a UV lamp (254 nm). The target compound and any UV-active impurities will appear as dark spots.
-
Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front) for the target spot in each system. Select the system that provides the desired Rƒ of ~0.3-0.4 and shows the best separation from other spots. For this compound, a system of 85:15 Hexane:EtOAc is often a good starting point.
-
Step 2: Column Packing
-
Causality: A well-packed column with a uniform stationary phase bed is critical for achieving high resolution. The slurry packing method prevents air bubbles and channels from forming, which would otherwise lead to poor separation.
-
Protocol:
-
Secure the column vertically in a fume hood. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc). Use approximately 50-100 g of silica per 1 g of crude product.
-
Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to encourage even settling. Add more slurry as needed until the desired bed height is reached.
-
Never allow the top of the silica bed to run dry. Once packed, add a final ~1 cm layer of sand on top to prevent disruption during solvent addition.
-
Step 3: Sample Loading (Dry Loading Recommended)
-
Causality: Dry loading provides superior resolution compared to wet loading. By pre-adsorbing the compound onto silica, it is introduced to the column as a very narrow, concentrated band, minimizing band broadening and improving separation efficiency.
-
Protocol:
-
Dissolve the crude product (e.g., 2.0 g) in a minimal amount of a volatile solvent like DCM in a round-bottom flask.
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product).
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully drain the solvent from the packed column until it is just level with the top layer of sand.
-
Gently add the silica-adsorbed sample onto the sand layer, forming a flat, even layer.
-
Carefully add a final thin layer of sand on top of the sample layer.
-
Slowly add the initial mobile phase to fill the column without disturbing the sample layer.
-
Step 4: Elution and Fraction Collection
-
Causality: A gradient elution strategy, starting with a low polarity mobile phase and gradually increasing it, is effective for separating compounds with a range of polarities. Less polar impurities will elute first in the low-polarity solvent, followed by the target compound as the polarity is increased. More polar impurities will remain strongly bound until a much higher polarity mobile phase is used.
-
Protocol:
-
Begin eluting the column with a mobile phase less polar than that determined by TLC (e.g., 95:5 Hexane:EtOAc).
-
Apply gentle pressure with a pump or inert gas to achieve a steady flow rate (e.g., 5-10 mL/min).
-
Collect the eluent in fractions (e.g., 20 mL per test tube).
-
Gradually increase the polarity of the mobile phase. For example:
-
500 mL of 95:5 Hexane:EtOAc
-
1000 mL of 85:15 Hexane:EtOAc (the target compound should elute here)
-
500 mL of 70:30 Hexane:EtOAc (to elute more polar impurities)
-
-
Monitor the fractions by TLC to identify which ones contain the product. Spot every few fractions on a single TLC plate for easy comparison.
-
Once the fractions containing the pure product are identified (single spot at the correct Rƒ), pool them into a clean, pre-weighed round-bottom flask.
-
Step 5: Product Isolation
-
Protocol:
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Once the solid product is obtained, place the flask on a high vacuum line for several hours to remove any residual solvent.
-
Determine the final mass and calculate the yield. The purified product should be a white to off-white solid.[7][13]
-
Part 2: Alternative - Reverse-Phase Chromatography
Rationale and Principle
RPC is an excellent orthogonal technique if NPC fails to separate a critical impurity. Fluorinated compounds can exhibit unique retention on C18 phases, sometimes leading to enhanced selectivity.[11] Here, separation is based on hydrophobicity; the non-polar C18 chains on the silica surface interact with the non-polar regions of the analyte. A polar mobile phase (water/acetonitrile) is used, and increasing the organic content (acetonitrile) decreases retention.
Protocol Summary
| Parameter | Condition | Rationale |
| Stationary Phase | C18-functionalized Silica Gel | Provides a non-polar surface for hydrophobic interactions. |
| Mobile Phase A | Deionized Water | Highly polar component. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier; increasing its concentration elutes compounds. |
| Elution Profile | Gradient Elution | Start with a high water content (e.g., 40% ACN) and gradually increase to a high organic content (e.g., 95% ACN). This will elute polar impurities first, followed by the target compound. |
| Detection | UV at 254 nm | The aromatic rings of the compound are UV-active. |
Trustworthiness: A Self-Validating System
The success of any purification protocol rests on the ability to verify the outcome. The purity of the final product must be rigorously assessed.
Purity Assessment
| Technique | Expected Result for Pure Product |
| ¹H NMR | Clean spectrum with correct chemical shifts, integration values corresponding to 8 protons, and expected splitting patterns. Absence of signals from solvents or impurities. |
| ¹⁹F NMR | Three distinct signals corresponding to the three unique fluorine environments in the molecule. Absence of other fluorine-containing impurity signals. |
| HPLC | A single major peak (typically >98% purity by area integration) when analyzed by a validated analytical HPLC method (either RP-HPLC or NP-HPLC). |
| Mass Spec (MS) | Correct molecular ion peak corresponding to the compound's mass (Exact Mass: 247.061).[13] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | 1. Incorrect mobile phase polarity.2. Column overloaded with sample.3. Column packed improperly (channeling).4. Sample band too diffuse (wet loading with too much solvent). | 1. Re-optimize mobile phase with TLC.2. Reduce sample load (max 1-2% of silica mass).3. Repack the column carefully using the slurry method.4. Use the dry loading method. |
| Product Not Eluting | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., EtOAc) in the mobile phase. |
| Cracked Silica Bed | A sudden change in solvent polarity or allowing the column to run dry. | Always ensure a gradual change in solvent composition. Never let the solvent level drop below the top of the silica bed. |
| Band Tailing | 1. Sample is too concentrated.2. Interaction with acidic silanol groups. | 1. Ensure the sample is fully dissolved and loaded evenly.2. Add a very small amount (0.1-0.5%) of a modifier like triethylamine to the mobile phase to neutralize active sites (use only if necessary). |
References
-
Qin, Z., McNee, D., Gleisner, H., Raab, A., Kyeremeh, K., Jaspars, M., Krupp, E., Deng, H., & Feldmann, J. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry, 84(14), 6213-9. [Link]
-
ChemBK. (2024). Benzonitrile, 5-[(3,5-difluorophenyl)methyl]-2-fluoro- Request for Quotation. [Link]
-
Fountain, K. J., & Neue, U. D. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Qin, Z., et al. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption. Analytical Chemistry. [Link]
-
Risley, D. S., & P. C. (2010). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
PubMed. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). [Link]
-
Wikipedia. (n.d.). Aqueous normal-phase chromatography. [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of diarylmethane derivatives. [Link]
- Google Patents. (n.d.).
-
ACS Omega. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]
-
NIH. (n.d.). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. [Link]
-
ResearchGate. (n.d.). Synthesis of diarylmethane derivatives through the Suzuki–Miyaura type of cross‐coupling reactions. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonyl fluoride, 3-nitro- on Newcrom R1 HPLC column. [Link]
-
Dana Bioscience. (n.d.). This compound. [Link]
-
EON Biotech. (n.d.). This compound – (1108745-25-0). [Link]
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A Validated Multi-Technique Approach for the Comprehensive Characterization of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, a Key Pharmaceutical Intermediate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a critical building block in the synthesis of Entrectinib, an FDA-approved kinase inhibitor. The purity, identity, and quality of this intermediate directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a comprehensive analytical strategy employing a suite of orthogonal techniques for the full characterization of this compound. We provide detailed, field-proven protocols for structural elucidation via Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we detail a robust, validated High-Performance Liquid Chromatography (HPLC) method for purity and assay determination, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for residual solvent analysis. The methodologies are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]
Introduction
The molecule this compound (CAS: 1108745-25-0) is a highly functionalized aromatic compound that serves as a pivotal intermediate in the multi-step synthesis of Entrectinib (Rozlytrek®).[4][5] Entrectinib is a targeted therapeutic used in the treatment of specific types of non-small cell lung cancer and solid tumors.[4] The structural integrity and purity of each synthetic intermediate are paramount in pharmaceutical manufacturing to ensure the final API is free from potentially harmful impurities.
The presence of three fluorine atoms and a nitrile group on a flexible two-ring system presents unique analytical challenges and opportunities. Rigorous characterization is essential to confirm the chemical identity, quantify the asset, and profile any process-related impurities, such as unreacted starting materials, by-products from the Suzuki-Miyaura coupling synthesis, or residual solvents.[4] This guide provides a self-validating framework of analytical procedures designed to establish a complete quality profile of the compound.
Physicochemical Properties & Structural Features
The analytical behavior of this compound is dictated by its unique structural components: a 2-fluorobenzonitrile core linked via a methylene bridge to a 3,5-difluorobenzyl substituent.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1108745-25-0 | [4][5] |
| Molecular Formula | C₁₄H₈F₃N | [4][6][7] |
| Molecular Weight | 247.22 g/mol | [4][5][7] |
| IUPAC Name | 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile | [4] |
| Appearance | White to off-white/yellow solid powder | [6][8] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, xylene) | [6] |
Key structural features influencing the analytical approach include:
-
Three Distinct Fluorine Environments: The fluorine atoms on the benzonitrile ring and the benzyl ring provide highly specific probes for ¹⁹F NMR spectroscopy.
-
Nitrile Group (-C≡N): This group possesses a strong, sharp stretching vibration in the infrared spectrum, serving as an excellent diagnostic tool.[9][10]
-
Multiple Aromatic Protons: The distinct proton environments on both aromatic rings allow for complete structural assignment using ¹H NMR.
-
Methylene Bridge (-CH₂-): The protons of this bridge provide key connectivity information through NMR coupling.
Overall Analytical Strategy
A multi-faceted analytical workflow is essential for the unambiguous characterization of this intermediate. No single technique can provide all the necessary information. Our strategy integrates spectroscopic methods for identity confirmation with chromatographic methods for purity and impurity assessment.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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Quantitative Analysis of Entrectinib Intermediate 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile Using a Validated HPLC-MS Method
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated method for the analysis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, a critical intermediate in the synthesis of the targeted anti-cancer therapeutic, Entrectinib (Rozlytrek®).[1][2] The methodology employs High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), providing high sensitivity and selectivity for accurate quantification and identification. The protocol herein is designed for researchers, process chemists, and quality control analysts in the field of pharmaceutical development, offering a comprehensive guide from sample preparation to data interpretation. We will detail the rationale behind chromatographic and spectrometric parameter selection, ensuring a transferable and reliable analytical system.
Introduction
This compound (Molecular Formula: C₁₄H₈F₃N, Molecular Weight: 247.22 g/mol ) is a key building block in the multi-step synthesis of Entrectinib, a potent inhibitor of ROS1 and NTRK kinases.[1] The purity and concentration of this intermediate are critical process parameters that directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method is essential for monitoring reaction progress, assessing purity, and ensuring lot-to-lot consistency in a drug development and manufacturing setting.
The compound's structure, featuring two fluorinated aromatic rings and a nitrile group, lends itself well to analysis by reversed-phase HPLC due to its inherent hydrophobicity.[1][3] Mass spectrometry provides an orthogonal detection method, offering definitive identification based on mass-to-charge ratio and characteristic fragmentation patterns, which is indispensable for impurity profiling and confirmation of identity. This guide provides a field-proven protocol, explaining the causality behind each experimental choice to ensure scientific integrity and methodological robustness.
Experimental Protocol
Reagents, Standards, and Sample Preparation
Proper sample preparation is paramount for accurate and reproducible results, as well as for the longevity of the analytical column and mass spectrometer.[4]
-
Reference Standard: this compound (Purity ≥98%).
-
Solvents: HPLC-grade or MS-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Aqueous Mobile Phase: Deionized water (18.2 MΩ·cm) with 0.1% (v/v) Formic Acid (FA).
-
Diluent: Acetonitrile/Water (50:50, v/v).
Protocol for Standard Stock and Working Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the Primary Stock Solution with the diluent. These will be used to establish the calibration curve.
-
Sample Preparation: For process or reaction samples, dissolve the material in the diluent to achieve an expected concentration within the calibration range.
-
Filtration (Critical Step): Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter. This step is essential to remove particulates that can clog the HPLC system and contaminate the MS ion source, thereby protecting the instrumentation.[4]
Instrumentation and Method Parameters
The following parameters were optimized for a standard HPLC system coupled to a single quadrupole or tandem mass spectrometer.
HPLC System Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase Column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.8 µm | C18 columns are the industry standard for separating hydrophobic aromatic compounds, providing excellent retention and peak shape.[5][6] The specified dimensions and particle size are ideal for fast, high-resolution separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is chosen for its low viscosity and UV cutoff, providing good chromatographic efficiency and compatibility with MS detection. |
| Gradient Elution | 0-1 min: 40% B; 1-5 min: 40% to 95% B; 5-6 min: 95% B; 6-6.1 min: 95% to 40% B; 6.1-8 min: 40% B | A gradient method ensures that the analyte is eluted with a sharp peak shape while cleaning the column of more hydrophobic impurities. |
| Flow Rate | 0.4 mL/min | A flow rate of 0.4 mL/min is well-suited for 2.1 mm ID columns and is compatible with standard ESI sources. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak efficiency and ensuring reproducible retention times. |
| Injection Volume | 2 µL | A small injection volume minimizes potential peak distortion and matrix effects. |
Alternative Column Consideration: For challenging separations involving structurally similar isomers or impurities, a Pentafluorophenyl (PFP) phase can offer alternative selectivity. PFP columns provide unique π-π, dipole-dipole, and hydrophobic interactions that can be highly effective for separating halogenated aromatic compounds.[7]
Mass Spectrometer Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for small molecules.[8] Positive mode is selected to detect the protonated molecule [M+H]⁺, facilitated by the acidic mobile phase. |
| Scan Mode | Full Scan (m/z 100-400) and/or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) | Full scan is used for initial identification. SIM (at m/z 248.1) provides increased sensitivity for quantification. MRM is used for definitive confirmation and highest sensitivity in MS/MS systems. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ion generation. |
| Gas Temperature | 325 °C | Ensures efficient desolvation of the analyte ions. |
| Gas Flow | 10 L/min | Aids in the desolvation process. |
| Nebulizer Pressure | 40 psi | Creates a fine aerosol for optimal ionization. |
Results and Discussion
Workflow Overview
The analytical workflow is designed to be straightforward and robust, ensuring high-quality data generation from sample receipt to final analysis.
Caption: HPLC-MS analysis workflow for this compound.
Chromatographic Performance
Under the specified HPLC conditions, the analyte is expected to elute with a retention time of approximately 4.5 minutes. The peak should be symmetrical (tailing factor 0.9–1.2) and sharp, indicating good interaction with the stationary phase and efficient separation.
Mass Spectral Analysis
In positive ESI mode, the primary ion observed in the full scan mass spectrum will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 248.07 . This corresponds to the exact mass of the molecule (247.061) plus the mass of a proton.[9]
Fragmentation Analysis (MS/MS)
For unequivocal identification, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion (m/z 248.1) and subjecting it to collision-induced dissociation (CID). The fragmentation of benzonitrile-containing compounds is known to involve specific pathways.[10][11] The proposed fragmentation for this molecule involves cleavage at the benzylic position and potential losses of HF.
Predicted MS/MS Transitions:
| Precursor Ion [M+H]⁺ | Product Ion (m/z) | Proposed Identity / Neutral Loss |
| 248.1 | 127.0 | [C₇H₄F₂]⁺ (Difluorotropylium ion) from cleavage at the methylene bridge. |
| 248.1 | 121.0 | [C₇H₄FN]⁺ (Fluorobenzonitrile fragment) from cleavage at the methylene bridge. |
| 248.1 | 228.1 | [M+H - HF]⁺ Loss of hydrogen fluoride from the parent ion. |
| 248.1 | 221.0 | [M+H - HCN]⁺ Loss of hydrogen cyanide from the nitrile group. |
Monitoring these transitions in MRM mode provides the highest level of selectivity and sensitivity, effectively eliminating matrix interference and confirming the analyte's identity.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC-MS method for the analysis of this compound. The protocol is designed for direct implementation in pharmaceutical development and quality control laboratories. By leveraging a standard C18 reversed-phase column and electrospray ionization mass spectrometry, this method offers the specificity, sensitivity, and robustness required for monitoring a critical API intermediate. The detailed explanation of the rationale behind each parameter provides users with the foundation to adapt or troubleshoot the method as needed, ensuring its utility in the rigorous environment of drug development.
References
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-
Benzonitrile, 5-[(3,5-difluorophenyl)methyl]-2-fluoro-. ChemBK. Retrieved from [Link]. Offers information on the compound's properties and applications in organic synthesis.
- Alexander, R., Cumbers, K. M., & Kagi, R. I. (n.d.). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System.International Journal of Environmental Analytical Chemistry.
-
Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.). PMC - NIH. Retrieved from [Link]. Discusses the impact of unique properties of fluorinated compounds on the electrospray ionization process.
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Retrieved from [Link]. Highlights that aromatic hydrocarbons are well-retained on reversed-phase columns.
-
Zheng, K. Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. National Institute of Justice. Retrieved from [Link].
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (n.d.). PMC - NIH. Retrieved from [Link]. Details the fragmentation processes of benzonitrile, including the major HCN/HNC loss channel.
-
Zheng, K. Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Analytical Chemistry. Retrieved from [Link].
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HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]. Outlines key steps in sample preparation, emphasizing the importance of filtration for column protection.
-
Preparing Samples for HPLC-MS/MS Analysis. (n.d.). Organomation. Retrieved from [Link]. Provides guidance on sample preparation, including solvent choice and reconstitution.
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). Axion Labs. Retrieved from [Link]. Explains why C18 columns are a reliable choice for aromatic compounds and suggests a standard gradient.
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. (n.d.). HELIX Chromatography. Retrieved from [Link].
-
Elemental fluorine detection by dielectric barrier discharge coupled to nano-ESI mass spectrometry for non-targeted analysis of fluorinated compounds. (2020). ResearchGate. Retrieved from [Link].
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019). ResearchGate. Retrieved from [Link].
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Retrieved from [Link].
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link].
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Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. Retrieved from [Link].
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). Royal Society of Chemistry. Retrieved from [Link].
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from [Link]. Provides rationale for using fluorinated phases for halogenated compounds.
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH. Retrieved from [Link].
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. Retrieved from [Link].
- Fragmentation and Interpretation of Spectra. (n.d.). NIST.
-
Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. (2020). Speciation.net. Retrieved from [Link].
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019). PubMed. Retrieved from [Link].
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (2024). RSC Publishing. Retrieved from [Link].
-
GCMS Section 6.17 - Fragmentation of Nitriles. (n.d.). Whitman People. Retrieved from [Link].
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1H and 13C NMR assignments for "5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile"
An Application Guide to the ¹H and ¹³C NMR Spectroscopic Assignment of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a key intermediate in the synthesis of pharmacologically active molecules, including the targeted cancer therapeutic, Entrectinib.[1] Its molecular architecture, featuring two distinct polyfluorinated aromatic rings linked by a methylene bridge, presents a compelling case study for nuclear magnetic resonance (NMR) spectroscopy. The presence of three fluorine atoms across the structure introduces complex spin-spin coupling interactions that are highly informative but require a systematic approach for unambiguous assignment.
This application note provides a detailed, field-proven guide to the complete ¹H and ¹³C NMR assignments for this molecule. We will move beyond a simple listing of chemical shifts to explain the underlying principles and experimental strategies required for confident structural elucidation. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who routinely encounter complex fluorinated molecules.
Molecular Structure and Atom Numbering
A prerequisite for any NMR assignment is a clear and consistent atom numbering system. The structure of this compound is presented below, with all non-equivalent heavy atoms and protons numbered for reference throughout this guide.
Caption: Molecular structure and numbering scheme for NMR assignment.
Core Principles: Interpreting NMR of Fluorinated Aromatics
The presence of fluorine profoundly influences NMR spectra in two ways:
-
Chemical Shift (δ): Fluorine is highly electronegative, leading to strong deshielding effects on directly attached carbons (¹³C) and more nuanced effects on nearby protons (¹H). Carbons directly bonded to fluorine typically resonate far downfield.
-
Spin-Spin Coupling (J): As a spin-½ nucleus, ¹⁹F couples to other nearby nuclei (¹H and ¹³C). The magnitude of this coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of intervening bonds and their spatial orientation. These couplings are invaluable for confirming assignments.[2]
Experimental Protocol
This section outlines a robust protocol for acquiring high-quality NMR data for this compound.
1. Sample Preparation
-
Analyte: this compound (10-15 mg for ¹H, 25-30 mg for ¹³C).
-
Solvent: Deuterated chloroform (CDCl₃, 0.6 mL) is a suitable first choice due to its excellent solubilizing power for many organic compounds.[9] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a good alternative.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Procedure: Dissolve the analyte in the deuterated solvent in a clean, dry 5 mm NMR tube. Vortex briefly to ensure homogeneity.
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, especially in the crowded aromatic region.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C{¹H} NMR (Proton-Decoupled):
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved). The signals for carbons coupled to fluorine will be split, reducing their peak height and potentially requiring more scans.[10]
-
-
2D NMR (for confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and linking the two ring systems via the methylene bridge.
-
Caption: Recommended workflow for NMR data acquisition and assignment.
¹H NMR Spectrum: Analysis and Assignments
The ¹H NMR spectrum can be divided into three distinct regions: the methylene bridge, the 2-fluorobenzonitrile ring protons, and the 3,5-difluorobenzyl ring protons.
| Proton(s) | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment Rationale |
| H7, H7' | ~4.10 | s | - | 2H | Methylene protons adjacent to two aromatic rings. Expected to be a singlet as ⁴J(H-F) coupling is likely too small to be resolved. |
| H4' | ~6.85 | tt | ³J(H-F) ≈ 9.0, ⁴J(H-H) ≈ 2.3 | 1H | This proton is coupled to two equivalent meta-fluorines (F3', F5') resulting in a triplet, and further split by two ortho-protons (H2', H6') into a triplet of triplets. |
| H2', H6' | ~6.95 | dm | ³J(H-F) ≈ 6.0 | 2H | These two protons are chemically equivalent. They are coupled to the para-proton H4' (small ⁴J) and the meta-fluorines F3' and F5' (³J), resulting in a complex doublet of multiplets. |
| H6 | ~7.30 | dd | ³J(H4-H6) ≈ 2.0, ⁴J(H-F) ≈ 5.5 | 1H | Ortho to the benzyl group and meta to the fluorine (F1). Appears as a doublet of doublets due to coupling to H4 and the fluorine. |
| H4 | ~7.45 | ddd | ³J(H3-H4) ≈ 8.5, ³J(H-F) ≈ 8.5, ⁴J(H6-H4) ≈ 2.0 | 1H | Coupled to H3 (ortho), F1 (meta), and H6 (para). This will be a complex multiplet, likely a doublet of doublet of doublets. |
| H3 | ~7.60 | t | ³J(H-F) ≈ 8.5, ³J(H4-H3) ≈ 8.5 | 1H | This proton is coupled to the adjacent fluorine (F1) and the adjacent proton (H4) with similar coupling constants, resulting in an apparent triplet. |
¹³C NMR Spectrum: Analysis and Assignments
The proton-decoupled ¹³C NMR spectrum provides a carbon count and critical information via C-F coupling patterns. All carbons, except the methylene C7, will exhibit splitting due to coupling with fluorine.
| Carbon(s) | Predicted δ (ppm) | Multiplicity | J(C-F) (Hz) | Assignment Rationale |
| C7 | ~40 | s | - | The only aliphatic carbon, appearing as a sharp singlet in the upfield region. |
| C14 (CN) | ~115 | d | ³J ≈ 4 | The nitrile carbon, weakly coupled to the ortho-fluorine (F1). |
| C4' | ~103 | t | ²J ≈ 25 | Symmetrically positioned between two fluorines (F3', F5'), resulting in a large two-bond coupling. |
| C2', C6' | ~113 | dd | ²J ≈ 21, ⁴J ≈ 7 | Coupled to the ortho-fluorine (²J) and the para-fluorine (⁴J). |
| C4 | ~118 | d | ²J ≈ 20 | Coupled to the ortho-fluorine (F1). |
| C6 | ~129 | d | ⁴J ≈ 3 | Weakly coupled to the para-fluorine (F1). |
| C3 | ~132 | d | ⁴J ≈ 3 | Weakly coupled to the para-fluorine (F1). |
| C5 | ~135 | d | ³J ≈ 6 | Coupled to the meta-fluorine (F1). This is a key quaternary carbon. |
| C1' | ~142 | t | ³J ≈ 8 | Quaternary carbon coupled to two meta-fluorines (F3', F5'), appearing as a triplet. |
| C1 | ~160 | d | ¹J ≈ 255 | Directly attached to fluorine (F1), resulting in a very large one-bond coupling constant and a significant downfield shift. |
| C3', C5' | ~163 | dd | ¹J ≈ 250, ³J ≈ 13 | Directly attached to fluorine and also coupled to the other fluorine on the same ring. |
| C2 | ~105 | d | ²J ≈ 25 | The ipso-carbon to the nitrile group, showing a large two-bond coupling to F1. |
Conclusion
The structural assignment of this compound via NMR spectroscopy is a systematic process that relies on the predictable and informative effects of fluorine substituents. By carefully analyzing chemical shifts, integration, and particularly the multiplicity arising from both H-F and C-F spin-spin coupling, a confident and unambiguous assignment can be achieved. The use of 2D NMR techniques like COSY, HSQC, and HMBC serves as an essential tool for cross-verification, ensuring the integrity of the final structural elucidation. This guide provides the foundational principles and a practical framework for researchers to apply to this and other similarly complex fluorinated molecules.
References
-
D. R. W. N. J. A. M. G. O. S. K. A. G. S. L. G. G. F. B. S. D. W. K. S. T. M. K. D. B. P. S. B. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link][5][8]
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Contreras, R. H., & Peralta, J. E. (2000). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. [Link][6][11]
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Ng, S., & Sederholm, C. H. (1964). Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants. The Journal of Chemical Physics. [Link][7]
-
Day, R. T., Croteau, D. L., & Marino, J. P. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. [Link][3]
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Schaefer, T., & Peeling, J. (1988). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry. [Link][4]
-
Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][2]
-
ChemBK. (2024). Benzonitrile, 5-[(3,5-difluorophenyl)methyl]-2-fluoro-. ChemBK. [Link][9]
-
Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link][10]
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Application of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile in PROTAC Development: A Technical Guide
Introduction: Unlocking New Degradation Strategies for Oncogenic Kinases
The field of targeted protein degradation has ushered in a new era of therapeutic intervention, with Proteolysis-Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of the entire target protein.[4] This offers several advantages, including the potential to overcome inhibitor resistance and target proteins previously considered "undruggable."[1][5]
This technical guide focuses on the prospective application of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile as a key building block in the development of novel PROTACs. While not yet a component of a clinically approved PROTAC, this molecule is a critical intermediate in the synthesis of Entrectinib (Rozlytrek®), a potent, FDA-approved inhibitor of the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and ALK receptor tyrosine kinases.[6][7][8] Oncogenic fusions and mutations of these kinases are well-established drivers in a range of solid tumors.[9][10][11] The structural features of this compound that contribute to the high affinity of Entrectinib for these kinases make it an attractive warhead for the design of PROTACs aimed at their degradation.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, design principles, and detailed experimental protocols for leveraging this compound in the creation and evaluation of PROTACs targeting ROS1 and TRK kinases.
The Rationale: From Kinase Inhibition to Targeted Degradation
The therapeutic success of kinase inhibitors like Entrectinib validates the clinical importance of targeting ROS1 and TRK kinases.[6][8] However, the development of resistance, often through secondary mutations in the kinase domain, remains a significant clinical challenge.[9][12] PROTAC-mediated degradation offers a compelling strategy to overcome such resistance, as the removal of the entire kinase protein can abrogate both its catalytic and scaffolding functions.[13]
The 3,5-difluorobenzyl moiety of Entrectinib is crucial for its potent, ATP-competitive inhibition of the target kinases.[14][15] By incorporating this key structural motif, derived from this compound, into a PROTAC, it is hypothesized that high-affinity binding to ROS1 and TRK can be achieved, thereby facilitating their proximity to a recruited E3 ubiquitin ligase for subsequent ubiquitination and degradation. Several studies have already demonstrated the feasibility of developing potent PROTACs for ROS1 and TRK by utilizing existing kinase inhibitors as warheads.[9][12][13][16]
PROTAC Design and Synthesis Strategy
A PROTAC molecule is a heterobifunctional compound comprising three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][17][18]
Warhead Synthesis and Linker Attachment Point
The starting point for our proposed PROTAC is the this compound scaffold. To enable its conjugation to a linker, a suitable attachment point must be introduced. Based on the structure of Entrectinib, where the core is an indazole, a synthetic route can be envisioned to generate an indazole derivative of our starting molecule with a functional group amenable to linker chemistry (e.g., an amine, carboxylic acid, or alkyne).
E3 Ligase Ligand Selection
The choice of E3 ligase is critical for PROTAC efficacy. The most widely used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized, potent small molecule ligands.[3][17][18][19][20] For kinase-targeting PROTACs, both CRBN ligands (e.g., thalidomide, pomalidomide, and their derivatives) and VHL ligands have been successfully employed.[1][3][21] It is advisable to synthesize a small library of PROTACs with ligands for both CRBN and VHL to empirically determine the optimal E3 ligase for the target kinases.
Linker Design and Optimization
The linker plays a crucial role in the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. Linker length, composition, and attachment points can significantly impact degradation efficiency. A common strategy is to start with a series of polyethylene glycol (PEG) or alkyl chain linkers of varying lengths to explore the optimal distance and geometry for ternary complex formation.
Experimental Protocols
The following section provides detailed protocols for the synthesis of a hypothetical PROTAC and its subsequent biological evaluation.
Protocol 1: Synthesis of a ROS1/TRK-Targeting PROTAC
This protocol outlines a general synthetic scheme for a PROTAC utilizing a derivative of this compound as the warhead and a thalidomide-based CRBN ligand.
Diagram: Synthetic Workflow for a ROS1/TRK PROTAC
Caption: A generalized synthetic workflow for the construction of a ROS1/TRK-targeting PROTAC.
Step-by-Step Synthesis:
-
Indazole Formation: Convert this compound to the corresponding indazole derivative. This can be achieved through various established methods, for instance, by reaction with hydrazine.
-
Functionalization: Introduce a functional group on the indazole core that is suitable for linker attachment. For example, a nitro group can be introduced and subsequently reduced to an amine.
-
Linker Synthesis: Synthesize a linker with appropriate functional groups at both ends (e.g., a carboxylic acid and a protected amine). PEG or alkyl chains of varying lengths should be prepared.
-
Warhead-Linker Conjugation: Couple the functionalized warhead to one end of the linker. For example, an amine-functionalized warhead can be coupled to a carboxylic acid on the linker via amide bond formation.
-
E3 Ligase Ligand-Linker Synthesis: Prepare a thalidomide derivative with a linker attachment point (e.g., a carboxylic acid).
-
Final PROTAC Assembly: Deprotect the remaining functional group on the warhead-linker intermediate and couple it to the E3 ligase ligand-linker moiety to yield the final PROTAC molecule.
-
Purification and Characterization: Purify the final PROTAC using techniques such as flash chromatography or preparative HPLC. Characterize the compound's identity and purity by NMR and mass spectrometry.
Protocol 2: Western Blot for Target Degradation
This protocol is used to determine the degradation of ROS1 or TRK proteins in cells treated with the PROTAC.
Materials:
-
Cancer cell lines expressing ROS1 or TRK fusions (e.g., KM12 for TRKA, Ba/F3-CD74-ROS1)
-
PROTAC compound and DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against ROS1, TRKA/B/C, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO control.
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the DMSO control.
Data Analysis:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximal degradation of the target protein achieved.
Protocol 3: Cell Viability Assay
This assay measures the effect of the PROTAC on the proliferation of cancer cells.
Materials:
-
Cancer cell lines expressing the target kinase
-
PROTAC compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
Data Analysis:
-
IC50: The concentration of the PROTAC that inhibits cell growth by 50%.
Protocol 4: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA can be used to confirm that the PROTAC binds to the target protein in a cellular context.[22]
Materials:
-
Cells expressing the target kinase
-
PROTAC compound
-
PBS and lysis buffer
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Western blot reagents
Procedure:
-
Treat intact cells with the PROTAC or DMSO for a defined period.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in PBS and divide it into aliquots in PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot for the target protein.
Data Analysis:
-
A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned assays should be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro Degradation and Anti-proliferative Activity of a Hypothetical PROTAC
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| PROTAC-001 | ROS1 | Ba/F3-ROS1 | 15 | >90 | 25 |
| PROTAC-001 | TRKA | KM12 | 25 | >85 | 40 |
| Entrectinib | ROS1 | Ba/F3-ROS1 | N/A | N/A | 5 |
| Entrectinib | TRKA | KM12 | N/A | N/A | 8 |
Diagram: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion and Future Directions
The strategic use of this compound as a foundational scaffold presents a promising avenue for the development of novel PROTACs targeting the oncogenic kinases ROS1 and TRK. By leveraging the well-established structure-activity relationships of Entrectinib, researchers can rationally design and synthesize potent and selective degraders. The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these next-generation therapeutic agents. Future work should focus on optimizing linker chemistry, exploring a wider range of E3 ligase ligands, and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising PROTAC candidates.
References
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.Journal of Medicinal Chemistry.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis.Journal of Enzyme Inhibition and Medicinal Chemistry.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis.PubMed.
- Workflow for E3 Ligase Ligand Validation for PROTAC Development.
- PROTAC Compounds Targeting TRK for Use in Cancer Therapeutics.
- E3 ligase ligand optimization of Clinical PROTACs.Frontiers in Chemistry.
- Application Notes and Protocols for Cell-Based Assays of PROTAC RIPK2 Degrader Activity.BenchChem.
- Development of PROTACs for targeted degradation of oncogenic TRK fusions.
- Design, synthesis and bioactivity evaluation of self-assembled PROTACs based on multi-target kinase inhibitors.Bioorganic Chemistry.
- Full article: FDA-approved kinase inhibitors in PROTAC design, development and synthesis.Taylor & Francis Online.
- E3 Ligase Ligands in PROTAC.Precise PEG.
- Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indic
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis.PMC.
- Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mut
- Entrectinib: A Technical Guide to a Selective Pan-TRK, ROS1, and ALK Inhibitor.BenchChem.
- Development of PROTACs for targeted degradation of oncogenic TRK fusions.
- Development of PROTACs for targeted degrad
- TrkC-Targeted Kinase Inhibitors And PROTACs.Molecular Pharmaceutics.
- Entrectinib | C31H34F2N6O2 | CID 25141092.PubChem.
- Development of PROTACs for targeted degrad
- Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2.
- Proteolysis Targeting Chimera Agents (PROTACs): New Hope for Overcoming the Resistance Mechanisms in Oncogene-Addicted Non-Small Cell Lung Cancer.Cancers.
- Entrectinib.Wikipedia.
- What is the mechanism of Entrectinib?
- CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.Pelago Bioscience.
- Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mut
- Targeting Protein Kinases Degrad
- Proteolysis Targeting Chimera Agents (PROTACs): New Hope for Overcoming the Resistance Mechanisms in Oncogene-Addicted Non-Small Cell Lung Cancer.MDPI.
- Targeting Protein Kinases Degrad
- Targeting the MAPK Pathway in Brain Tumors: Mechanisms and Therapeutic Opportunities.Cancers.
- Demethylation initiated by ROS1 glycosylase involves random sliding along DNA.Nucleic Acids Research.
- Laboratory Considerations and Logistics - NTRK Testing.NTRK Testing.
- ROS1 slides DNA in a process that requires its N-terminal domain.
- Tests for the detection of NTRK gene fusions in patients with locally advanced or metastatic solid tumours.Norwegian Institute of Public Health.
- The Arabidopsis active demethylase ROS1 cis-regulates defence genes by erasing DNA methylation at promoter-regul
- Cost-Efficient Detection of NTRK1/2/3 Gene Fusions: Single-Center Analysis of 8075 Tumor Samples.MDPI.
- Detection of Tumor NTRK Gene Fusions to Identify Patients Who May Benefit from Tyrosine Kinase (TRK) Inhibitor Therapy.The Journal of Molecular Diagnostics.
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Application Note & Protocol: A Scalable Synthesis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, a key intermediate in the manufacture of various pharmacologically active molecules, notably Entrectinib.[1] We present a robust and scalable protocol centered around a Suzuki-Miyaura cross-coupling reaction. This application note details the rationale behind the chosen synthetic strategy, provides a step-by-step protocol for gram-scale synthesis, outlines critical safety procedures for handling cyanide-containing compounds, and specifies analytical methods for in-process control and final product characterization. The information is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Strategic Rationale
This compound (Molecular Formula: C₁₄H₈F₃N, Molecular Weight: 247.22 g/mol ) is a crucial building block in contemporary medicinal chemistry.[1][2] Its structural features, including a fluorinated benzonitrile core and a difluorobenzyl moiety, are pivotal for modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs).[1] The fluorine atoms, in particular, can enhance metabolic stability and binding affinity.[1]
While several synthetic routes to substituted benzonitriles exist, including nucleophilic aromatic substitution and Grignard reactions, the Suzuki-Miyaura cross-coupling offers significant advantages for scale-up.[1][3] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of its precursors, making it an ideal choice for industrial applications.[4] Our selected strategy involves the coupling of 3-Cyano-4-fluorobenzeneboronic acid with 3,5-Difluorobenzyl bromide, a method that has proven to be efficient and high-yielding.[1][5]
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided below.
| Property | Value | Source |
| CAS Number | 1108745-25-0 | [1] |
| Molecular Formula | C₁₄H₈F₃N | [1][5] |
| Molecular Weight | 247.22 g/mol | [1][5] |
| IUPAC Name | 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile | [1] |
| SMILES | C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F | [1] |
| InChI Key | RWGYBBYLYLUHJF-UHFFFAOYSA-N | [1] |
Scalable Synthesis Protocol
This section details the optimized protocol for the gram-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme
The overall reaction is depicted below:
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 3-Cyano-4-fluorobenzeneboronic acid | 214210-21-6 | 164.92 | 10.0 | 60.6 | 1.0 |
| 3,5-Difluorobenzyl bromide | 141776-91-2 | 207.02 | 13.8 | 66.7 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 1.40 | 1.21 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 25.7 | 121.2 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 200 mL | - | - |
Step-by-Step Experimental Procedure
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-Cyano-4-fluorobenzeneboronic acid (10.0 g, 60.6 mmol), 3,5-Difluorobenzyl bromide (13.8 g, 66.7 mmol), and potassium phosphate (25.7 g, 121.2 mmol).
-
Inerting: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add toluene (200 mL) to the flask, followed by the addition of Tetrakis(triphenylphosphine)palladium(0) (1.40 g, 1.21 mmol).
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Maintain this temperature for 12-24 hours.[1]
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with toluene (2 x 50 mL).
-
Extraction: Combine the filtrates and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid. An expected yield is approximately 85%.[1]
Safety and Handling Precautions
The synthesis involves compounds with significant health and safety risks. Adherence to strict safety protocols is mandatory.
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[6] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[6][7]
-
Cyanide Handling: The starting material, 3-Cyano-4-fluorobenzeneboronic acid, and the product contain a nitrile (cyano) group. While not as acutely toxic as inorganic cyanide salts, they can release hydrogen cyanide (HCN) gas under acidic conditions or upon combustion.[8]
-
NEVER mix cyanide-containing compounds with acids outside of a controlled reaction setup.[8]
-
Keep a solution of sodium hypochlorite (bleach) and sodium hydroxide available for decontamination of glassware and spills.[6]
-
All waste containing cyanide must be collected in a designated, properly labeled hazardous waste container.[9]
-
-
Fluorinated Compounds: Fluorinated aromatic compounds can be irritants and toxic. Avoid inhalation of dust and vapors, and prevent skin and eye contact.
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move the person to fresh air.[7]
-
In all cases of exposure, seek immediate medical attention.[6]
-
Analytical Characterization
To ensure the quality and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the nitrile stretch.
Workflow and Logic Diagram
The following diagram illustrates the overall workflow from planning to final product analysis.
Caption: Overall workflow for the synthesis and analysis of the target compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and scalable method for the synthesis of this compound. The protocol detailed in this application note is robust and can be adapted for larger-scale production with appropriate engineering controls. Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. The analytical methods outlined will ensure the production of high-purity material suitable for downstream applications in pharmaceutical development.
References
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available from: [Link]
-
MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. Available from: [Link]
-
ACS Publications. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters. Available from: [Link]
-
Organic Synthesis International. Cyanation of Aryl Halides. Available from: [Link]
-
National Institutes of Health. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC. Available from: [Link]
-
Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Available from: [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available from: [Link]
-
University of Windsor. Cyanides Storage, Handling and General Use Information. Available from: [Link]
-
RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available from: [Link]
-
ResearchGate. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available from: [Link]
-
Columbia University. Cyanide Safe Use Guidelines. Available from: [Link]
-
Massachusetts Institute of Technology. Laboratory Use of Cyanide Salts Safety Guidelines. Available from: [Link]
-
National Institutes of Health. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC. Available from: [Link]
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available from: [Link]
- Google Patents. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
-
ResearchGate. Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. Available from: [Link]
-
University of California San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.. Available from: [Link]
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- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 8. uwindsor.ca [uwindsor.ca]
- 9. research.columbia.edu [research.columbia.edu]
The Strategic Role of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluorinated aromatic compound, 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, has emerged as a pivotal intermediate, most notably in the synthesis of potent kinase inhibitors. This technical guide provides an in-depth exploration of this compound's significance, its synthesis, and its application in the development of targeted therapeutics, designed for researchers, medicinal chemists, and professionals in drug development.
Introduction: A Building Block of Significance
This compound (Molecular Formula: C₁₄H₈F₃N, Molecular Weight: 247.22 g/mol ) is a highly functionalized aromatic compound.[1] Its structure, featuring a 2-fluorobenzonitrile core linked to a 3,5-difluorobenzyl group via a methylene bridge, is not a random assortment of functionalities.[1] Each component is strategically placed to influence the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API).
The strategic placement of three fluorine atoms confers several advantages. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic and hydrophobic interactions.[1] Specifically, the 3,5-difluorobenzyl moiety is known to optimize binding within the ATP pockets of kinases through halogen bonding with backbone carbonyls.[1] The nitrile group, a versatile synthetic handle, can also participate in dipole-dipole interactions with residues like lysine in protein active sites, thereby increasing target affinity.[1]
The most prominent application of this compound is as a critical intermediate in the synthesis of Entrectinib (Rozlytrek®), an FDA-approved inhibitor of ROS1 and NTRK kinases for the treatment of specific types of non-small cell lung cancer and solid tumors.[1] The fluorine atoms in this compound contribute to Entrectinib's favorable pharmacokinetic profile, including increased lipophilicity which can improve blood-brain barrier penetration, and enhanced metabolic stability, leading to reduced hepatic clearance.[1]
Key Physicochemical Properties
| Property | Value |
| CAS Number | 1108745-25-0 |
| Molecular Formula | C₁₄H₈F₃N |
| Molecular Weight | 247.22 g/mol |
| IUPAC Name | 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile |
| SMILES Notation | C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F |
| InChI Key | RWGYBBYLYLUHJF-UHFFFAOYSA-N |
Synthesis and Characterization Protocol
The most efficient and widely documented method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between the two aromatic rings, leveraging the nucleophilicity of a boronic acid and the electrophilicity of a benzyl bromide.[1]
Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
3-Cyano-4-fluorobenzeneboronic acid
-
3,5-Difluorobenzyl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade) for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
NMR spectrometer, Mass spectrometer, HPLC system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Cyano-4-fluorobenzeneboronic acid (1.0 eq), 3,5-Difluorobenzyl bromide (1.1 eq), potassium phosphate (3.0 eq), and anhydrous toluene.
-
Catalyst Addition: Degas the mixture by bubbling the inert gas through the solvent for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the fluorine atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Application in Kinase Inhibitor Screening: A Representative Protocol
While this compound is an intermediate, it is crucial to understand its role in the context of developing kinase inhibitors. The following is a generalized in vitro kinase assay protocol, representative of the type of screening that would be performed on a final compound derived from this intermediate, such as Entrectinib.
Principle of the Kinase Assay
Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. This can be achieved through various detection methods, including fluorescence, luminescence, or radioactivity.
Logical Flow of a Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Materials:
-
Kinase of interest (e.g., ROS1, TRKA)
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., Entrectinib) dissolved in DMSO
-
HTRF Detection Reagents:
-
Europium-conjugated anti-phospho-substrate antibody
-
Streptavidin-conjugated fluorophore (e.g., XL665)
-
-
Low-volume 384-well assay plates (white)
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a master mix of the kinase enzyme in the assay buffer.
-
Add the kinase solution (e.g., 5 µL) to each well containing the compound and incubate for 15-30 minutes at room temperature.
-
Prepare a master mix of the biotinylated substrate and ATP in the assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 5 µL) to each well.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection:
-
Prepare the HTRF detection reagent mix containing the Europium-conjugated antibody and Streptavidin-XL665 in detection buffer.
-
Stop the kinase reaction by adding the detection mix (e.g., 10 µL) to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic fluorination in medicinal chemistry. Its role as a key building block for the synthesis of targeted therapies like Entrectinib highlights the importance of well-designed chemical intermediates in the drug discovery pipeline. The protocols detailed herein provide a framework for the synthesis, characterization, and downstream application of this valuable compound, empowering researchers to advance the development of next-generation therapeutics. As the demand for highly specific and potent drugs continues to grow, the utility of such precisely engineered intermediates will undoubtedly expand into new and exciting areas of medicinal chemistry.
References
- Vulcanchem. (n.d.). This compound - 1108745-25-0. Retrieved from Vulcanchem website. (Note: While a direct URL is not available from the provided search results, the information is consistently cited across multiple chemical supplier and database entries referencing this compound.)
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Fluorobenzonitrile Derivatives
Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura coupling with 2-fluorobenzonitrile derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet valuable, class of substrates. The electron-withdrawing nature of both the nitrile and fluoro groups presents a unique set of obstacles that require careful consideration of reaction parameters. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of 2-fluoro-6-bromobenzonitrile resulting in low to no yield, even though standard conditions work for other aryl bromides?
A1: The primary challenge with 2-fluorobenzonitrile derivatives lies in their electronic properties. The combined electron-withdrawing effects of the ortho-fluoro and meta-cyano groups significantly decrease the electron density of the aromatic ring. This deactivation makes the crucial first step of the catalytic cycle—oxidative addition of the aryl halide to the Pd(0) center—energetically more demanding and slower compared to electron-rich or even neutral aryl halides.[1][2] Overcoming this high activation barrier is key to a successful reaction.
Q2: What is the most critical factor to consider when setting up a Suzuki coupling for this substrate class?
A2: The single most critical factor is the catalyst system , specifically the choice of ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these electron-deficient substrates.[2][3] You require highly active, electron-rich, and sterically bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[4][5] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species, preventing catalyst decomposition.[4]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Conversion / Starting Material Recovered
You observe a significant amount of unreacted 2-fluorobenzonitrile halide after the reaction.
Q: I'm using a Buchwald ligand and still see low conversion. What should I investigate next?
A: If the ligand choice is appropriate, low conversion typically points to issues with catalyst activation, the base, or the temperature.
-
Causality: The transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the boronic acid by a base.[6] If the base is too weak, insoluble, or if the reaction temperature is too low, the entire catalytic cycle will be sluggish. The choice of base is critical and depends on the specific substrates and solvent.[5]
-
Troubleshooting Steps:
-
Evaluate the Base: Switch to a stronger, more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate for challenging couplings.[5][7] Ensure the base is finely powdered to maximize surface area.
-
Increase Temperature: Electron-deficient aryl halides often require higher temperatures (e.g., 90-120°C) to overcome the activation energy for oxidative addition.[7] Consider switching to a higher-boiling solvent like dioxane or toluene if your current solvent limits the accessible temperature range.
-
Check Catalyst & Reagent Quality: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded.[3] Similarly, verify the purity of your boronic acid, as they can decompose over time.[1][8]
-
Problem 2: Significant Side Product Formation
Your desired product is formed, but it is contaminated with one or more significant byproducts.
Q: My main byproduct is the deborylated arene (Ar-H from my Ar-B(OH)₂). What causes this and how can I prevent it?
A: This side reaction is protodeboronation , where the boronic acid group is replaced by a proton from a protic source (like water or alcohol) in the reaction mixture.[4][8] It is a common failure mode, especially with unstable boronic acids or under prolonged heating.
-
Causality: Protodeboronation is often base-catalyzed and competes with the desired transmetalation step. The longer the boronic acid remains in the reaction mixture before being consumed in the catalytic cycle, the more likely it is to decompose.
-
Mitigation Strategies:
-
Use Anhydrous Conditions (with caution): While Suzuki couplings often benefit from a small amount of water, excessive water can promote protodeboronation.[8] Using dry solvents and reagents can help, but some water may be necessary to dissolve the base.
-
Use Boronic Esters or Trifluoroborates: Pinacol boronate esters (Bpin) or potassium trifluoroborate salts (BF₃K) are often more stable alternatives to boronic acids.[9][10] They slowly hydrolyze in situ to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][11]
-
Increase Catalyst Loading: A more active catalytic cycle will consume the boronic acid faster, outcompeting the decomposition pathway. Try increasing the catalyst and ligand loading slightly (e.g., from 1 mol% to 2-3 mol%).
-
Q: I am observing a biaryl byproduct derived from the coupling of two boronic acid molecules. How do I suppress this homocoupling?
A: The formation of a biaryl from the boronic acid (Ar-Ar) is known as homocoupling . This side reaction is almost always caused by the presence of oxygen in the reaction vessel.[12][13][14]
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a reaction pathway that preferentially couples two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[13][15]
-
Mitigation Strategies:
-
Rigorous Degassing: This is non-negotiable. Before heating, thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[7][12]
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of argon or nitrogen using a balloon or a Schlenk line.
-
Use a Direct Pd(0) Source: Using a precatalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can sometimes reduce homocoupling as it bypasses the in situ reduction of a Pd(II) source, which can be inefficient and lead to side reactions.[4][12]
-
Q: My NMR shows a new peak consistent with a carboxylic acid, and my mass spec indicates hydrolysis of the nitrile group. Why is this happening?
A: The nitrile group (-CN) is susceptible to hydrolysis to a carboxylic acid (-COOH) or carboxylate (-COO⁻) under basic conditions, especially in the presence of water and at elevated temperatures.[16][17][18]
-
Causality: The hydroxide ions (OH⁻) generated by the base (e.g., K₂CO₃ + H₂O) can act as a nucleophile, attacking the electrophilic carbon of the nitrile. This initiates a pathway that ultimately cleaves the C≡N triple bond.
-
Mitigation Strategies:
-
Use a Non-Nucleophilic/Anhydrous Base: Consider using a base that does not generate significant amounts of hydroxide. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) can be effective.[6]
-
Limit Water Content: While challenging in a biphasic system, minimizing the amount of water can slow the rate of hydrolysis. Using a solvent system like THF/water (10:1) instead of (4:1) can be beneficial.
-
Lower Reaction Temperature & Time: If the coupling is efficient, reducing the reaction time or temperature can minimize the extent of nitrile hydrolysis. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
-
Visualization of Key Processes
Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 17. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
Minimizing homocoupling in the synthesis of "5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile"
Welcome to the technical support guide for the synthesis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (CAS 1108745-25-0). This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this crucial synthetic step, with a specific focus on identifying and minimizing the formation of homocoupling byproducts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the synthesis and the primary challenges encountered.
Q1: What is the standard industrial route for synthesizing this compound?
The most robust and widely documented method is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This involves the coupling of two key fragments: an arylboronic acid and a benzyl halide.
-
Nucleophile: (3-Cyano-4-fluorophenyl)boronic acid
-
Electrophile: 1-(bromomethyl)-3,5-difluorobenzene (commonly known as 3,5-Difluorobenzyl bromide)
-
Catalyst System: A Palladium(0) source, typically with a phosphine ligand, and a base.
The target molecule is a critical intermediate in the synthesis of Entrectinib, a kinase inhibitor used in oncology.[1]
| Property | Value | Source |
| CAS Number | 1108745-25-0 | [1][2][3] |
| Molecular Formula | C₁₄H₈F₃N | [1][2][3] |
| Molecular Weight | 247.22 g/mol | [1][2][3] |
| IUPAC Name | 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile | [1][4] |
Q2: What is "homocoupling" in the context of this synthesis, and why is it a significant problem?
Homocoupling is the primary side reaction where a coupling partner reacts with itself instead of the intended cross-coupling partner. This unwanted reaction consumes starting materials, reduces the yield of the desired product, and introduces impurities that are often difficult to separate due to their structural similarity to the target molecule.
Q3: What are the specific homocoupling byproducts I should be monitoring for?
In this specific Suzuki-Miyaura reaction, two principal homocoupling byproducts can form:
-
Boronic Acid Homocoupling Product: The self-coupling of (3-Cyano-4-fluorophenyl)boronic acid results in the formation of 4,4'-Difluoro-[1,1'-biphenyl]-3,3'-dicarbonitrile .
-
Benzyl Halide Homocoupling Product: The self-coupling of 3,5-Difluorobenzyl bromide leads to 1,2-bis(3,5-difluorophenyl)ethane .
The boronic acid homocoupling is typically the more prevalent and troublesome of the two in Suzuki reactions.
Q4: What are the primary mechanistic drivers of boronic acid homocoupling?
Understanding the root cause is critical for effective troubleshooting. There are two well-established mechanistic pathways for this side reaction:
-
Oxygen-Mediated Pathway: The presence of dissolved molecular oxygen (O₂) in the reaction mixture is a major contributor.[5][6][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) or participate in an oxidative cycle that directly facilitates the coupling of two boronic acid molecules. This pathway is significantly accelerated under basic conditions.[7]
-
Pd(II)-Mediated Pathway: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species can be slow or incomplete. These residual Pd(II) species can directly react with two molecules of the boronic acid in a stoichiometric reaction to produce the homocoupled dimer and Pd(0).[5][8] While this process generates the active catalyst, it does so at the expense of your starting material.
Diagram 1: Simplified comparison of the desired Suzuki cycle versus competing homocoupling pathways.
Part 2: Troubleshooting Guide: Minimizing Homocoupling
This section provides actionable solutions to common experimental problems.
Q5: I am observing a significant amount (>5%) of the biphenyl dicarbonitrile byproduct. What is the most critical first step to solve this?
Probable Cause: The most likely culprit is the presence of oxygen in your reaction vessel. The homocoupling of boronic acids is notoriously sensitive to air.[9]
Solution: Implement Rigorous Inert Atmosphere Techniques.
Standard inerting with a nitrogen or argon balloon is often insufficient. You must actively remove dissolved oxygen from your solvents and reaction mixture.
Protocol: Solvent Degassing via Subsurface Sparge
-
Setup: Assemble your reaction flask with all non-catalyst reagents (boronic acid, benzyl bromide, base) and the solvent. Equip the flask with a condenser, a gas inlet line that reaches below the solvent surface, and a gas outlet (e.g., to a bubbler).
-
Sparge: Bubble dry argon or nitrogen gas vigorously through the solution for at least 30-60 minutes. The sparging action physically displaces dissolved oxygen.
-
Catalyst Addition: After sparging, switch to a positive pressure of inert gas (a gentle stream). Add the palladium catalyst and ligand quickly as a solid or as a freshly prepared, sparged stock solution.
-
Execution: Maintain a positive inert gas pressure throughout the entire duration of the reaction, including heating and cooling phases.
A study on a similar Suzuki coupling demonstrated that rigorous exclusion of oxygen via subsurface sparging was a key modification to suppress homocoupling.[8]
Q6: I've improved my inerting technique, but homocoupling is still an issue. What should I investigate next?
Probable Cause: Your catalyst system may be promoting homocoupling. This can be due to using a Pd(II) precatalyst that is not efficiently reduced, or a ligand that does not sufficiently stabilize the active Pd(0) state.
Solution 1: Evaluate Your Palladium Source.
If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the initial reduction to Pd(0) can generate homocoupled byproducts.[5]
-
Option A (Recommended): Switch to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄. This allows the catalytic cycle to begin directly without a problematic reduction step.
-
Option B: If using a Pd(II) source is necessary, consider adding a mild reducing agent. The addition of potassium formate, for example, has been shown to suppress homocoupling by rapidly reducing free Pd(II) species without interfering with the catalytic cycle.[8]
Solution 2: Optimize the Ligand.
The ligand is not just a spectator; it is critical for stabilizing the palladium center and promoting the desired reaction steps (reductive elimination) over undesired ones.
-
Characteristics of Effective Ligands: For Suzuki couplings, bulky and electron-rich monophosphine ligands are often superior. They promote faster rates of oxidative addition and reductive elimination, which helps the desired cross-coupling outcompete side reactions.
-
Recommended Ligands: Consider ligands from the biarylphosphine class, such as SPhos , XPhos , or RuPhos . In a study involving a challenging fluorinated arene, SPhos was shown to provide good yields for the cross-coupling product.[10] These ligands have proven effective at minimizing side reactions in a variety of coupling chemistries.[11]
| Catalyst / Ligand Feature | Impact on Homocoupling | Recommendation |
| Pd(II) Precatalyst (e.g., Pd(OAc)₂) | Can increase homocoupling during in-situ reduction.[5][8] | Use a Pd(0) source (e.g., Pd₂(dba)₃) or add a mild reductant like K-formate.[8] |
| "Ligandless" Conditions | Lack of stabilization for Pd(0) increases susceptibility to oxidation and side reactions. | Always use a supporting ligand. |
| Bulky, Electron-Rich Ligands (e.g., SPhos) | Accelerate reductive elimination, making the desired cross-coupling pathway kinetically favored. | Screen ligands like SPhos, XPhos, or RuPhos. |
| Water-Soluble Ligands (e.g., P3N) | Can improve selectivity by suppressing homocoupling in aqueous media, though less common for this specific synthesis.[12] | Consider if aqueous conditions are explored. |
Q7: Could my choice of base or solvent be the problem?
Probable Cause: Yes, the base and solvent define the reaction environment and can significantly influence byproduct formation.[13]
Solution 1: Re-evaluate the Base.
Strong bases, particularly in aqueous solutions (e.g., NaOH, KOH), can accelerate the protodeboronation of the boronic acid, a decomposition pathway that can feed into homocoupling.
-
Recommendation: Use a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). These provide sufficient basicity for the transmetalation step while minimizing boronic acid degradation.
Solution 2: Ensure Solvent Purity and Appropriateness.
The solvent not only dissolves the reagents but also affects catalyst stability and speciation.[7][14]
-
Solvent Choice: Aprotic polar solvents are standard. A mixture of 1,4-Dioxane and water is a very common and effective system for Suzuki reactions. Toluene or THF can also be effective.
-
Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in aged ethers (like THF or dioxane) can oxidize the Pd(0) catalyst to Pd(II), directly promoting homocoupling. Always use freshly opened solvents or those purified through an appropriate system.
Sources
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- 5. Yoneda Labs [yonedalabs.com]
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- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 12. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yield and purity.
Introduction
The synthesis of this compound is a critical step in the production of various pharmaceutical compounds, most notably as a key intermediate for the kinase inhibitor, Entrectinib. The most prevalent and efficient method for this synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between 3-Cyano-4-fluorobenzeneboronic acid and 3,5-Difluorobenzyl bromide. While robust, this reaction is not without its challenges. This guide will address common issues to enhance the efficiency and reproducibility of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed and effective method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-Cyano-4-fluorobenzeneboronic acid with 3,5-Difluorobenzyl bromide in the presence of a palladium catalyst, a base, and a suitable solvent.[1]
Q2: What are the typical starting materials, catalyst, and conditions for this synthesis?
A2: A common protocol utilizes 3-Cyano-4-fluorobenzeneboronic acid and 3,5-Difluorobenzyl bromide as the coupling partners. Tetrakis(triphenylphosphine)palladium(0) is a frequently used catalyst, with potassium phosphate as the base and toluene as the solvent, typically heated at 100°C under an inert atmosphere.[1]
Q3: Why is an inert atmosphere crucial for this reaction?
A3: An inert atmosphere, typically nitrogen or argon, is essential to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species. Oxygen can also promote the undesirable homocoupling of the boronic acid, reducing the yield of the desired product.
Q4: What are the main side reactions to be aware of in this Suzuki-Miyaura coupling?
A4: The primary side reactions include:
-
Homocoupling of the 3-Cyano-4-fluorobenzeneboronic acid.
-
Dehalogenation of the 3,5-Difluorobenzyl bromide.
-
Hydrolysis of the boronic acid (protodeboronation).
These side reactions compete with the desired cross-coupling and can significantly lower the yield of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting materials.
-
The isolated yield of this compound is significantly below expectations.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. The catalyst may also be of poor quality. | Ensure all reagents and solvents are thoroughly deoxygenated. Use fresh, high-quality palladium catalyst. Consider using a pre-catalyst that is more stable to air. |
| Insufficient Base | The base is crucial for the transmetalation step of the catalytic cycle. Insufficient or inappropriate base can stall the reaction. | Use a sufficient excess of a suitable base. Potassium phosphate is commonly used, but other bases like potassium carbonate or cesium carbonate can be trialed. The base should be finely powdered to ensure good solubility and reactivity. |
| Low Reaction Temperature | The reaction may have a significant activation energy barrier that is not overcome at lower temperatures. | Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically around 100°C for toluene). |
| Poor Quality Reagents | Impurities in the starting materials or solvents can interfere with the reaction. Water content in the solvent can be particularly problematic. | Use high-purity, anhydrous solvents and reagents. Dry the solvent if necessary. |
Problem 2: Significant Formation of Homocoupling Byproduct
Symptoms:
-
A significant spot/peak corresponding to the dimer of 3-Cyano-4-fluorobenzeneboronic acid is observed in the reaction mixture analysis.
-
This byproduct can be difficult to separate from the desired product during purification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic acid. | Rigorously deoxygenate all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction. |
| Sub-optimal Catalyst/Ligand | Some palladium catalysts and ligands may favor homocoupling under certain conditions. | Screen different palladium catalysts and ligands. For example, using bulky, electron-rich phosphine ligands can sometimes suppress homocoupling. |
| Incorrect Stoichiometry | An excess of the boronic acid can sometimes lead to increased homocoupling. | Use a slight excess (1.1-1.2 equivalents) of the 3,5-Difluorobenzyl bromide relative to the boronic acid. |
Problem 3: Dehalogenation of 3,5-Difluorobenzyl Bromide
Symptoms:
-
Formation of 1,3-difluorotoluene as a byproduct.
-
Reduced availability of the benzyl bromide for the desired cross-coupling reaction.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Protic Impurities | Water or other protic impurities can act as a proton source for the dehalogenation side reaction. | Use anhydrous solvents and reagents. |
| Choice of Base | Stronger bases can sometimes promote dehalogenation. | Use a milder base like potassium carbonate or cesium fluoride. The choice of base can have a significant impact on minimizing this side reaction. |
| Reaction Temperature | Higher temperatures can sometimes increase the rate of dehalogenation. | If dehalogenation is a major issue, try running the reaction at a slightly lower temperature (e.g., 80-90°C), although this may require a longer reaction time. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
Materials:
-
3-Cyano-4-fluorobenzeneboronic acid (1.0 eq)
-
3,5-Difluorobenzyl bromide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 eq)
-
Potassium phosphate (3.0 eq), finely powdered and dried
-
Anhydrous Toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Cyano-4-fluorobenzeneboronic acid, 3,5-Difluorobenzyl bromide, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under the inert atmosphere.
-
Add anhydrous toluene via a syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
References
- Orsini, P., Menichincheri, M., Vanotti, E., & Panzeri, A. (2009). A practical synthesis of this compound, a key intermediate for the preparation of the c-Met inhibitor PHA-665752. Tetrahedron Letters, 50(25), 3098-3100.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: A Versatile Tool for C−C Bond Formation.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
Sources
Stability and degradation of "5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile"
Technical Support Center: 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
Welcome to the technical support guide for this compound (CAS: 1108745-25-0). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the stability and handling of this key synthetic intermediate.
Section 1: General Product Handling & Storage FAQ
This section addresses the most common initial questions regarding the physical properties and safe handling of the compound.
Q1: What are the fundamental physical and chemical properties of this compound?
Answer: this compound is a white solid organic compound widely used as an intermediate in organic synthesis, notably in the development of pharmaceutical agents like kinase inhibitors.[1][2] Its key properties are summarized in the table below. The multiple fluorine substitutions contribute to its high thermal and chemical stability and modulate its electronic properties, which are crucial for its role in targeted drug development.[1][3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1108745-25-0 | [2] |
| Molecular Formula | C₁₄H₈F₃N | [4] |
| Molecular Weight | 247.22 g/mol | [2] |
| Appearance | White Solid | [3] |
| Boiling Point | 317.2±37.0 °C (Predicted) | [5] |
| Density | 1.29±0.1 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and xylene.[3] |[3] |
Q2: What are the correct storage and handling procedures for this compound?
Answer: Proper storage is critical to maintain the integrity and purity of the material.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[6][7] Recommended storage is at room temperature.[8] The key is to prevent moisture ingress, which can lead to hydrolysis of the nitrile group over long-term storage.
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[9] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid creating dust.[6] Do not eat, drink, or smoke in the handling area.[9]
Q3: What are the common chemical incompatibilities I should be aware of?
Answer: Based on the chemistry of the benzonitrile functional group and general safety protocols for related substances, this compound should be kept away from:
-
Strong Acids & Strong Bases: These can catalyze the hydrolysis of the nitrile group to the corresponding amide and carboxylic acid.[6]
-
Strong Oxidizing Agents: These can potentially react with the aromatic rings or the benzylic methylene bridge.[6]
-
Strong Reducing Agents: These may reduce the nitrile functionality.[6]
The diagram below illustrates these primary incompatibilities.
Caption: Key chemical incompatibilities.
Section 2: Troubleshooting Guide - Stability and Degradation
This section provides detailed answers to specific experimental problems related to the compound's stability.
Q4: My compound is degrading in an aqueous or protic solvent system. What is the likely degradation pathway and how can I mitigate it?
Answer: The most probable cause of degradation in aqueous media is the hydrolysis of the nitrile (-C≡N) functional group. This reaction can be catalyzed by both acidic and basic conditions and proceeds in two main steps: first to a benzamide intermediate, and then to the corresponding benzoic acid.[10]
Causality: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water.[11] This attack is often the rate-limiting step and is accelerated by protonation of the nitrogen in acidic media or by the presence of hydroxide ions in basic media.[12][13]
The degradation pathway is illustrated below:
Caption: Hydrolytic degradation pathway of the nitrile group.
Troubleshooting Protocol: Investigating Hydrolysis
-
pH Analysis: Measure the pH of your solution. Unintended acidity or basicity from other reagents can trigger degradation.
-
Buffer Implementation: If experimentally feasible, perform your reaction or formulation in a buffered solution (e.g., phosphate buffer) at a neutral pH (5-7) where hydrolysis is slowest.[10]
-
Analytical Confirmation:
-
Use HPLC with a UV or MS detector to monitor your sample over time.
-
Look for the appearance of new peaks with shorter retention times (more polar products).
-
A peak corresponding to the mass of the benzamide intermediate (M+18) or the carboxylic acid (M+19, and loss of N) would confirm hydrolysis.
-
-
Temperature Control: Hydrolysis rates are temperature-dependent. If possible, run your experiment at a lower temperature to reduce the rate of degradation.
Q5: My reaction requires heating. How stable is this compound thermally, and what are the risks?
Answer: Fluorinated organic compounds are generally characterized by high thermal stability due to the strength of the carbon-fluorine (C-F) bond.[14] The subject compound is described as having high thermal stability, making it suitable for reactions requiring moderate heat.[3]
However, at very high temperatures, such as those found in incineration or extreme thermal stress conditions (>400-500 °C), decomposition can occur.[15]
Causality & Risks: The thermal decomposition of highly fluorinated compounds can be complex. The weakest bonds, likely the C-C bonds or the benzylic C-N bond, will cleave first.[16] This process can generate hazardous and corrosive byproducts, including gaseous hydrogen fluoride (HF).[6]
Troubleshooting & Best Practices:
-
Establish a Thermal Limit: If pushing reaction temperatures, it is wise to first perform a small-scale test or use thermal analysis (TGA/DSC) to determine the onset of decomposition for your specific reaction mixture.
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition at elevated temperatures.
-
Safety Precautions: When working at high temperatures, ensure adequate ventilation and be aware of the potential for HF generation. Have appropriate safety protocols and quench procedures in place.
Q6: I'm seeing unexpected byproducts in a palladium-catalyzed cross-coupling reaction. Could the starting material be the problem?
Answer: Yes, while this compound is a common intermediate in cross-coupling reactions like the Suzuki-Miyaura coupling, several factors related to its stability can lead to poor outcomes.[1]
Potential Issues & Causality:
-
Base-Induced Hydrolysis: Suzuki and other cross-coupling reactions often employ strong bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in aqueous or alcoholic solvents. As discussed in Q4, these conditions can induce hydrolysis of the nitrile group, consuming your starting material and generating polar impurities that can complicate purification.
-
Interaction with Palladium: While less common, the nitrile group can sometimes coordinate with the palladium catalyst, potentially altering its catalytic activity. Furthermore, impurities in the starting material could act as catalyst poisons.
-
Starting Material Purity: Always verify the purity of your starting material before beginning a complex synthesis. The presence of residual solvents, water, or synthesis byproducts can significantly impact catalytic reactions.
Troubleshooting Workflow for Cross-Coupling Reactions
The following workflow can help diagnose the issue:
Caption: Troubleshooting workflow for cross-coupling reactions.
Appendix A: Protocol for Forced Degradation Study
This protocol outlines a systematic way to test the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and determine the stability-indicating nature of an analytical method (e.g., HPLC).
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Dilute stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Store a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve in stock solvent for analysis.
-
Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Control Sample: Prepare a control by diluting the stock solution with the analysis solvent and storing it under normal conditions.
-
Analysis: Analyze all samples and the control by HPLC-UV/MS. Compare the chromatograms to identify new peaks (degradants) and the loss of the parent peak. Aim for 5-20% degradation for optimal results.
References
-
EXP13 Hydrolysis of Benzonitrile. Scribd. Available at: [Link]
-
Masunaga, S., Wolfe, N. L., & Hayase, K. Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, Oxford Academic. Available at: [Link]
-
Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226. Available at: [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. Available at: [Link]
-
Gale, D. M. (1973). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, RSC Publishing. Available at: [Link]
-
The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. Available at: [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. NIH National Center for Biotechnology Information. Available at: [Link]
-
Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. Available at: [Link]
-
Combustion and thermal decomposition of fluorinated polymers. ResearchGate. Available at: [Link]
-
Benzonitrile, 5-[(3,5-difluorophenyl)methyl]-2-fluoro- Request for Quotation. ChemBK. Available at: [Link]
-
Microbial degradation pathways of the herbicide dichlobenil in soils with different history of exposure. PubMed. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
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Removal of palladium catalyst from "5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile"
Topic: Removal of Palladium Catalyst from "5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile"
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the challenging yet critical process of removing residual palladium catalysts from the synthesis of "this compound." As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical, field-tested insights necessary to overcome common hurdles and ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.[1][2][3][4]
The Challenge of Residual Palladium
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium from the active pharmaceutical ingredient (API).[1][2][4] Failure to adequately remove palladium can have severe consequences:
-
Regulatory Non-Compliance: The International Council for Harmonisation (ICH) sets strict limits for elemental impurities in drug products, with palladium levels often needing to be below 10 ppm.[5]
-
Downstream Reaction Interference: Residual palladium can interfere with or poison catalysts in subsequent synthetic steps.[1]
-
Compromised Biological Assays: Trace metals can lead to erroneous results in biological screening.[6]
-
Product Instability: Metal impurities can affect the stability and shelf-life of the final API.
The specific structure of "this compound," with its electron-rich aromatic rings and nitrile group, can sometimes lead to strong coordination with palladium species, making removal particularly challenging.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to address specific problems you may encounter during the palladium removal process for "this compound."
Scenario 1: High Palladium Levels Persist After Standard Workup (e.g., simple filtration or extraction)
-
Question: I've performed a standard aqueous workup and filtration through Celite after my coupling reaction to synthesize this compound, but my ICP-MS analysis still shows several hundred ppm of palladium. Why is this happening and what should I do?
-
Answer: This is a common issue. While filtration can remove heterogeneous palladium (like palladium on carbon), it is often ineffective against soluble, leached palladium species that remain in the reaction mixture.[7][8] The choice of palladium removal technique is highly dependent on the specific product, solvent, and the nature of the palladium species present.[1]
Immediate Actions & Protocol:
-
Characterize the Palladium Species: If possible, try to determine the nature of the residual palladium. Is it Pd(0), Pd(II), or a complex with your ligands or product? This can be challenging but can inform your choice of scavenger.
-
Implement a Scavenging Protocol: You will need to employ a more targeted approach using metal scavengers. The two most common and effective classes are activated carbon and functionalized silica.[1][9][10]
-
Activated Carbon: Often a cost-effective first choice.[1][9] It works by adsorbing palladium species onto its porous surface.[1][11]
-
Functionalized Silica: These materials have specific chemical groups (e.g., thiol, thiourea) that chelate palladium with high affinity.[1][10][12] They are often more selective than activated carbon.[10]
-
Workflow for Scavenger Selection:
-
Scenario 2: Product Loss During Scavenging
-
Question: I've successfully removed the palladium using an activated carbon treatment, but my product yield has dropped significantly. How can I prevent this?
-
Answer: This is a known drawback of some adsorbents, particularly activated carbon, which can non-selectively adsorb the product along with the metal impurity. [5] Troubleshooting Steps:
-
Reduce Scavenger Loading: You may be using an excess of activated carbon. Try reducing the weight percentage of the carbon relative to your product.
-
Optimize Contact Time and Temperature: Shorter contact times or lower temperatures may reduce product adsorption while still being effective for palladium removal.
-
Switch to a More Selective Scavenger: Functionalized silicas are generally more selective for the metal and can result in less product loss. [10]Thiol- or thiourea-based silica scavengers are excellent choices for palladium. [10][13] 4. Consider a Different Solvent: The choice of solvent can impact the binding affinity of both the palladium and your product to the scavenger. [5]Experiment with a solvent in which your product is highly soluble but the palladium-scavenger interaction is still strong.
-
Scenario 3: Inconsistent Results Between Batches
-
Question: My palladium removal protocol worked well on a small scale, but when I scaled up the reaction, the final palladium levels were much higher and inconsistent. What could be the cause?
-
Answer: Scalability issues are common in purification processes. The problem often lies in mass transfer limitations or changes in the reaction profile at a larger scale.
Potential Causes and Solutions:
-
Inefficient Mixing: On a larger scale, ensuring uniform mixing of the scavenger with the entire solution is critical. Inadequate agitation can lead to channeling and incomplete contact between the scavenger and the palladium. Increase the stirring rate or consider using an overhead stirrer for larger flasks.
-
Filtration Issues: Fine particles of the scavenger might be passing through your filter medium. Consider using a finer porosity filter or a layered filtration setup (e.g., Celite pad on top of filter paper). [1] * Reaction Endpoint Variation: Inconsistent reaction completion can lead to different levels and species of residual palladium in the crude product, affecting the efficiency of a standardized scavenging protocol. Ensure consistent reaction monitoring and quenching procedures.
-
Frequently Asked Questions (FAQs)
-
Q1: Which analytical method is best for quantifying residual palladium?
-
A1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for accurately quantifying trace levels of elemental impurities, including palladium, in APIs. [14][15][16]It offers the required sensitivity to detect palladium down to parts-per-billion (ppb) levels. [17]While other methods like high-energy polarized-beam X-ray fluorescence exist, ICP-MS is the most common for final product validation. [18]For in-process checks, rapid colorimetric or fluorimetric methods can be useful for screening and optimizing scavenging protocols. [14][19]
-
-
Q2: Can I use crystallization to remove palladium?
-
A2: Crystallization can sometimes be effective, but it is not always a reliable method for palladium removal on its own. [1]Palladium impurities can sometimes co-crystallize with the product, especially if there is a strong interaction. Often, a scavenging step is required before the final crystallization to ensure the palladium levels are low enough for the crystallization to be an effective final purification step. [1]
-
-
Q3: What are the key differences between activated carbon and functionalized silica scavengers?
-
A3: The table below summarizes the key characteristics:
-
| Feature | Activated Carbon | Functionalized Silica Scavengers |
| Mechanism | Physisorption (adsorption onto a porous surface) [1] | Chemisorption (covalent/coordinate bonding) [1] |
| Selectivity | Lower; can adsorb the product, leading to yield loss [5] | Higher; specific functional groups target the metal [10] |
| Capacity | Variable, dependent on the type of carbon and palladium species | Generally high and well-defined loading capacity [2] |
| Cost | Generally lower cost [1] | Higher cost |
| Typical Use Case | Initial, bulk removal of palladium; cost-sensitive processes | When high selectivity and minimal product loss are critical |
-
Q4: How much scavenger should I use?
-
A4: This is highly dependent on the initial palladium concentration and the specific scavenger being used. For activated carbon, a common starting point is 5-10 wt% relative to the product. [1]For functionalized silicas, the manufacturer's guidelines should be followed, often based on a molar equivalent to the estimated palladium content. It is always recommended to perform a small-scale screen to determine the optimal loading. [17][20]
-
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude "this compound" in a suitable solvent (e.g., ethyl acetate, toluene, or methanol) to a concentration of approximately 50-100 mg/mL.
-
Addition of Carbon: Add activated carbon (e.g., Darco KB-B) at a loading of 5-10% w/w relative to the crude product. [1]3. Agitation: Stir the slurry vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours. The optimal time and temperature should be determined experimentally. [1]4. Filtration: Prepare a pad of Celite (approx. 1-2 cm thick) in a sintered glass funnel. Filter the slurry through the Celite pad, ensuring no carbon particles pass through into the filtrate. [7]5. Washing: Wash the Celite pad with a fresh portion of the solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the residual palladium content using ICP-MS.
Protocol 2: Palladium Removal Using Thiol-Functionalized Silica
-
Dissolution: Dissolve the crude product in a suitable solvent. Thiol-functionalized silicas are compatible with a wide range of organic solvents. [1]2. Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical starting point is 3-5 molar equivalents of the scavenger's functional group relative to the initial moles of palladium catalyst used in the reaction.
-
Agitation: Stir the mixture at room temperature for 2-16 hours. Scavenging kinetics can be enhanced by gentle heating if the product is stable. [20]4. Filtration: Filter off the silica scavenger using standard laboratory filtration paper.
-
Washing: Wash the collected silica with a small amount of fresh solvent.
-
Analysis: Combine the filtrate and washings, concentrate, and determine the palladium concentration by ICP-MS.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle.
- Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
- The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect.
- Palladium Detection for API Purification - Arbor Assays. (2017, July 31).
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
- Palladium catalyst recovery using scavenger resin - SpinChem.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (2025, August 7).
- Application Note: Kinetic Studies of Palladium Scavenging with SiliaMetS - SiliCycle.
- Scavenging Technologies from Johnson Matthey.
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence - PubMed. (2009, February 15).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
- Enhanced Catalytic Activity of High-Index Faceted Palladium Nanoparticles in Suzuki–Miyaura Coupling Due to Efficient Leaching Mechanism | ACS Catalysis.
- Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions - qualitas1998.net. (2012, March 1).
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023, December 1).
- US20050256327A1 - Method of removing palladium - Google Patents.
- Pd on carbon (activated carbon impregnated with Pd) - Environmental Genome Initiative. (2022, July 25).
- Metal Scavenger Guide - Sopachem.
- Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed. (2020, October 21).
- Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - ResearchGate. (2025, August 6).
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014, October 27).
- Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry - RSC Publishing. (2025, September 5).
- The effect of residual palladium on the performance of organic electrochemical transistors - PMC - NIH. (2022, December 27).
- Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - RSC Publishing. (2020, August 21).
- Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides | Request PDF - ResearchGate.
- Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles - ACS Publications.
- Ion- and Atom-Leaching Mechanisms from Palladium Nanoparticles in Cross-Coupling Reactions - ElectronicsAndBooks. (2007, May 31).
- ESEP - Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Sigarra.
- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers - KAUST Repository. (2018, October 16).
- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers | Request PDF - ResearchGate.
- Residual Pd in products after couplings - ResearchGate.
- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers - Khalifa University. (2018, December 5).
- Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides | Request PDF - ResearchGate.
- Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. | Semantic Scholar.
- Palladium-Catalyzed Synthesis of Aryl Nitriles: Using α-Iminonitrile as Cyano Source for Aryl Halide Cyanations - Thieme E-Books & E-Journals -.
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Technical Support Center: Recrystallization of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
Welcome to the technical support guide for the purification of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on recrystallization techniques. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification process effectively.
Understanding the Compound: Physicochemical Properties
This compound is a key intermediate in the synthesis of various pharmaceuticals, including Entrectinib.[1][2] Its structure, featuring two aromatic rings, a nitrile group, and multiple fluorine atoms, dictates its solubility and crystallization behavior.[1] Understanding these properties is the first step toward a successful purification.
| Property | Value / Description | Source |
| CAS Number | 1108745-25-0 | [1][2][3][4] |
| Molecular Formula | C₁₄H₈F₃N | [1][2][3][4][5] |
| Molecular Weight | 247.22 g/mol | [1][2] |
| Appearance | White to yellow or off-white solid/powder.[3][5] | ChemBK[5], Echemi[3] |
| General Solubility | Soluble in organic solvents like ethanol, diethyl ether, and xylene.[5] The presence of fluorinated aromatic rings suggests it will behave as a relatively non-polar compound. | ChemBK[5] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for this compound?
Recrystallization is a purification technique based on differential solubility.[6] The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[7] As the solution cools, the solubility of the target compound decreases, causing it to form pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[7] A successful recrystallization hinges on selecting a solvent where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6][8]
Q2: How do I choose the best starting solvent?
Solvent selection is the most critical step.[9] For this compound, its aromatic and fluorinated structure provides clues. "Like dissolves like" is a guiding principle; therefore, solvents with moderate to low polarity are excellent starting points.[10][11]
Recommended Screening Solvents:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl Acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Alkanes: Hexane, Heptane (often used as an anti-solvent)
The ideal solvent will dissolve the compound completely when boiling but will result in significant crystal formation upon cooling to room temperature or 0-4 °C.[6][8]
Q3: What are the key safety precautions I should take?
Standard laboratory safety protocols are essential.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid heating organic solvents with an open flame; use a hot plate with a stirrer or a heating mantle.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used to understand specific hazards.[5]
Recrystallization Workflow and Logic
The process of developing a recrystallization protocol is systematic. The following diagram illustrates the decision-making process for solvent selection.
Caption: Workflow for selecting a suitable recrystallization solvent system.
Troubleshooting Guide (Q&A Format)
Problem: My compound "oiled out" instead of forming crystals. What should I do?
Answer: Oiling out occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a crystalline solid.[7][12] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[12]
-
Immediate Action: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point.[12][13]
-
Promote Crystallization: Try cooling the solution much more slowly. You can insulate the flask to ensure a gradual temperature drop.[14]
-
Induce Nucleation: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[14][15]
-
Alternative Strategy: If the problem persists, consider switching to a lower-boiling point solvent or using a mixed-solvent system.
Problem: No crystals are forming, even after cooling in an ice bath. What's wrong?
Answer: This is a common issue that typically points to one of two causes: either the solution is not sufficiently saturated, or it is supersaturated and requires induction to crystallize.
-
Cause 1: Too Much Solvent: This is the most frequent reason for crystallization failure.[14] If you used too much solvent, the compound will remain in solution even when cold.[11][16]
-
Cause 2: Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[14]
-
Solution 1 - Seeding: If you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.[14]
-
Solution 2 - Scratching: As mentioned before, scratching the inner surface of the flask with a glass rod can provide nucleation sites.[14][15]
-
Solution 3 - Flash Freeze: Briefly cooling the flask in a dry ice/acetone bath can sometimes shock a small amount of solid out of solution, which can then act as seed crystals upon returning to a regular ice bath. Use this as a last resort, as rapid cooling can trap impurities.[7]
-
Problem: My final crystal yield is very low. How can I improve it?
Answer: A low yield indicates that a significant amount of your product was lost during the process.
-
Check the Mother Liquor: After filtering your crystals, cool the remaining filtrate in an ice bath for an extended period (20-30 minutes). If more crystals form, you can collect this "second crop." Be aware that a second crop is often less pure than the first.
-
Minimize Solvent Usage: The most common cause of low yield is using an excess of solvent.[11] During your next attempt, be meticulous about adding just enough hot solvent to dissolve the solid.
-
Avoid Premature Crystallization: Ensure you perform hot filtration quickly if insoluble impurities are present. If the solution cools during this step, product can crystallize in the filter paper and be lost.[12]
-
Rinsing Technique: When washing the filtered crystals, always use a minimal amount of ice-cold solvent.[11] Using room temperature or warm solvent will re-dissolve some of your product.
Problem: The recrystallized product is still impure or has the wrong melting point. What are the next steps?
Answer: This indicates that the chosen solvent system is not effectively separating the impurity from your target compound.
-
Re-evaluate the Solvent: The impurity may have similar solubility characteristics to your product in the chosen solvent. Try screening for a different solvent where the solubility of the impurity and the product are more distinct.
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often remove residual impurities.
-
Consider an Alternative Purification Method: If recrystallization fails to provide the desired purity, column chromatography may be necessary. For fluorinated compounds, fluorous chemistry techniques can also be an option for separation.[17]
Problem: My crystals are colored, but the pure compound should be white/off-white. How do I remove the color?
Answer: Colored impurities can often be removed by using activated charcoal (carbon).
-
Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (e.g., the tip of a spatula). Activated charcoal has a high surface area and adsorbs large, colored impurity molecules.
-
Execution: Swirl the hot solution with the charcoal for a few minutes. Then, perform a hot filtration through fluted filter paper or a cotton plug to remove the charcoal particles.
-
Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.[13] Using too much charcoal can also adsorb your product, leading to a lower yield.[13]
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the chosen solvent (e.g., isopropanol) dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[6]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]
-
Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven.[11]
Protocol 2: Binary (Mixed-Solvent) Recrystallization (e.g., Toluene/Hexane)
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling "good" solvent (e.g., toluene) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" or "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystallization, Collection, and Drying: Follow steps 3 through 7 from the Single-Solvent Protocol above.
Troubleshooting Decision Tree
The following diagram provides a logical path for addressing common recrystallization issues.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. This compound (1108745-25-0) for sale [vulcanchem.com]
- 2. This compound | 1108745-25-0 [chemicalbook.com]
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Validation & Comparative
A Comparative Guide to Entrectinib Precursors: Spotlight on 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
Introduction: The Quest for an Efficient Entrectinib Synthesis
Entrectinib (marketed as Rozlytrek®) is a potent, CNS-active tyrosine kinase inhibitor targeting NTRK, ROS1, and ALK gene fusions, which are key drivers in a variety of solid tumors.[1][2][3] Its approval marked a significant advancement in precision oncology, particularly for patients with NTRK fusion-positive cancers, regardless of their location in the body, and for those with ROS1-positive non-small cell lung cancer (NSCLC).[1][4] The clinical success of Entrectinib has placed a significant demand on its manufacturing process, making the efficiency, scalability, and cost-effectiveness of its synthesis a critical area of research for pharmaceutical and medicinal chemists.
At the heart of any small molecule drug's synthesis lies the strategic selection of its precursors. The choice of starting materials and key intermediates dictates the overall efficiency, impurity profile, and economic viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of various synthetic routes to Entrectinib, with a special focus on the pivotal role of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile as a key precursor in a highly convergent and widely adopted synthetic strategy.
The Central Intermediate: this compound
The molecular structure of this compound (C₁₄H₈F₃N) positions it as a critical building block for constructing the core of the Entrectinib molecule.[5][6] Its structure contains the difluorobenzyl moiety, a key pharmacophore that interacts with the target kinases.[3] The most prevalent and industrially favored synthesis of Entrectinib employs a convergent approach where two complex fragments are synthesized separately and then joined together in the final stages. In this approach, this compound is a precursor to one of these key fragments.
Synthesis of this compound
The most efficient and commonly cited method for preparing this intermediate is through a Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a crucial carbon-carbon bond, linking the two aromatic rings.
-
Reactants : 3-Cyano-4-fluorobenzeneboronic acid and 3,5-Difluorobenzyl bromide.[5]
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) is a typical choice.[5]
-
Base and Solvent : Potassium phosphate in toluene is commonly used.[5]
-
Conditions : The reaction is typically run under an inert atmosphere at elevated temperatures (e.g., 100°C).[5]
This method is favored for its high yield (often reported around 85%) and good functional group tolerance.[5]
Caption: Suzuki-Miyaura synthesis of the key precursor.
The Convergent Synthesis of Entrectinib
The primary synthetic route to Entrectinib involves the coupling of two main fragments:
-
Fragment A : 5-(3,5-difluorobenzyl)-1H-indazol-3-amine, which is derived from this compound.
-
Fragment B : A functionalized benzoic acid derivative, typically 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid.[1]
The final step is an amide bond formation between these two fragments. This is often achieved by activating the carboxylic acid of Fragment B (e.g., by converting it to an acyl chloride) and then reacting it with the amino group of Fragment A.[1] This convergent strategy is advantageous as it allows for the parallel synthesis of the two main fragments, which can improve overall efficiency and simplify purification of the final product.
Caption: Convergent synthesis of Entrectinib.
Alternative Synthetic Routes and Precursors
While the convergent approach is widely used, alternative strategies have been developed, often aiming to reduce the number of steps, improve safety, or utilize more readily available starting materials.
Photoredox Catalysis in Flow Chemistry
A notable alternative involves the use of photoredox catalysis in a continuous flow system.[7] This modern approach has been shown to synthesize Entrectinib in a reduced number of linear steps (e.g., 6 steps) compared to some earlier batch processes (e.g., 9 steps).[7][8]
-
Key Step : A Nickel-mediated C-N photoredox coupling.[7]
-
Advantages : Flow chemistry offers better control over reaction parameters, improved safety, and enhanced scalability. The use of photoredox catalysis can enable reactions under milder conditions.[7]
-
Precursors : This route utilizes different building blocks, avoiding the need for the pre-formed this compound intermediate in the same way. Instead, the difluorobenzyl moiety might be introduced at a different stage.
This method highlights a shift towards more sustainable and efficient manufacturing processes in the pharmaceutical industry.[8]
Comparative Analysis of Precursors and Routes
| Metric | Convergent Route (via this compound) | Photoredox Flow Chemistry Route |
| Overall Yield | Generally high, with a reported 66% yield for the final three steps.[1] | Can be very efficient, but specific overall yields are highly dependent on the optimization of the flow setup. |
| Step Count | Can be longer in total steps if the synthesis of both fragments is complex. | Reduced number of linear steps (e.g., 6 vs. 9).[7] |
| Scalability | Well-established for kilogram-scale production.[1] | Highly scalable and suited for industrial manufacturing.[7] |
| Key Precursors | Relies on the efficient synthesis of this compound and the benzoic acid fragment. | Utilizes different, potentially simpler, starting materials. |
| Process Safety | Involves standard organic synthesis techniques. The use of hydrazine to form the indazole ring requires careful handling. | Flow chemistry can offer safety advantages by minimizing the volume of hazardous reagents at any given time. |
| Maturity | A well-documented and industrially proven method. | A more modern approach that is gaining traction in pharmaceutical manufacturing. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
-
Materials :
-
3-Cyano-4-fluorobenzeneboronic acid
-
3,5-Difluorobenzyl bromide
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Nitrogen or Argon gas
-
-
Procedure :
-
To a reaction vessel purged with an inert gas, add 3-Cyano-4-fluorobenzeneboronic acid, 3,5-Difluorobenzyl bromide, and potassium phosphate.
-
Add toluene as the solvent.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Workup and Purification :
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final product.
-
Conclusion and Future Perspectives
The synthesis of Entrectinib showcases the evolution of strategies in pharmaceutical manufacturing. The convergent route, which heavily relies on the precursor This compound , remains a robust and proven method for large-scale production. Its advantages lie in the ability to build complexity in parallel and then combine the fragments, which often leads to higher purity of the final API.
However, emerging technologies like photoredox catalysis in flow systems present a compelling alternative.[7] These methods promise shorter, more efficient, and potentially safer routes to complex molecules like Entrectinib. As the pharmaceutical industry continues to embrace green chemistry and process intensification, it is likely that these newer methods will become increasingly prevalent.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including scale, cost of starting materials, available equipment, and regulatory considerations. While the convergent route using this compound is the current workhorse, the field is dynamic, and continued innovation will undoubtedly lead to even more elegant and efficient syntheses of this important therapeutic agent.
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A Comparative Guide to the Synthetic Efficiency of Entrectinib Production
For drug development professionals and researchers, the synthetic pathway to a crucial pharmaceutical agent like Entrectinib is of paramount importance. The efficiency, scalability, and environmental impact of a chosen route can significantly influence the accessibility and cost-effectiveness of the final therapeutic. Entrectinib (marketed as Rozlytrek®), a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases, has emerged as a vital treatment for specific types of solid tumors.[1][2][3] This guide provides an in-depth, objective comparison of the two primary synthetic routes to Entrectinib, offering experimental data and insights to inform strategic decisions in its production.
Introduction: The Significance of an Optimized Synthesis
The journey of a drug from discovery to market is arduous, with the manufacturing process playing a pivotal role. An ideal synthetic route is not merely about achieving the target molecule but doing so in a manner that is high-yielding, cost-effective, safe, and environmentally sustainable. Key metrics used to evaluate the "greenness" and efficiency of a synthesis include:
-
Overall Yield: The cumulative efficiency of all chemical transformations in a synthetic sequence.
-
Step Count: The number of individual chemical reactions required to produce the final product. Fewer steps generally lead to higher overall yield and reduced resource consumption.
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the desired product.[4][5]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, reagents, solvents, etc.) used in a process to the mass of the final product. A lower PMI indicates less waste generation.[6][7][8]
-
E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product.[9][10][11]
This guide will dissect two distinct and notable synthetic strategies for Entrectinib: the original convergent synthesis developed by Nerviano Medical Sciences (later acquired by Pfizer) and a more recent, streamlined approach utilizing photoredox catalysis in a continuous flow system, pioneered by BioVectra.
Route 1: The Original Convergent Synthesis (Nerviano/Pfizer)
The initial reported synthesis of Entrectinib employs a convergent strategy.[12][13] This approach involves the separate synthesis of two complex molecular fragments, which are then coupled in the final stages of the process. The two key intermediates are:
-
The Carboxylic Acid Fragment: 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid.
-
The Aminoindazole Fragment: 5-(3,5-difluorobenzyl)-1H-indazol-3-amine.
The primary advantage of a convergent synthesis lies in its potential for higher overall yields, as the number of linear steps is reduced. It also allows for the parallel production of the key fragments, potentially shortening the overall production timeline.
Synthesis of the Carboxylic Acid Fragment
The preparation of this fragment is a multi-step process, beginning from commercially available starting materials. A representative, though not fully detailed, pathway involves several transformations, including nucleophilic aromatic substitution, reduction, and reductive amination.[13]
Synthesis of the Aminoindazole Fragment
The synthesis of the 3-aminoindazole core is also a multi-step sequence. One reported method starts from 1-bromo-3,5-difluorobenzene, which undergoes a Grignard reaction and subsequent transformations to build the indazole ring system.[14][15]
Final Coupling and Deprotection
The culmination of the convergent synthesis is the amide bond formation between the carboxylic acid and aminoindazole fragments. This is typically achieved by activating the carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with the aminoindazole in the presence of a base.[12] A final deprotection step, if protecting groups are used, yields Entrectinib. The final three steps of a reported kilogram-scale synthesis, starting from the protected acid fragment, showed a 66% overall yield.[12]
Causality Behind Experimental Choices
The choice of a convergent strategy was likely driven by the desire to maximize the overall yield by minimizing the number of steps in the longest linear sequence. The use of protecting groups, while adding steps, is a common strategy in complex molecule synthesis to ensure specific reactivity and prevent unwanted side reactions. The final amide coupling is a robust and well-established reaction, making it a reliable choice for the crucial bond-forming step.
Route 2: Photoredox-Mediated Flow Synthesis (BioVectra)
A more recent and innovative approach to Entrectinib synthesis utilizes photoredox catalysis within a continuous flow chemistry setup.[16] This method offers a significant reduction in the number of synthetic steps and aligns with the principles of green chemistry by using light as a renewable energy source.[17][18][19]
This synthesis is a linear sequence of six steps, a notable improvement over the nine or more steps often associated with the original convergent route.[20] The key transformation is a NiBr₂-mediated C-N cross-coupling reaction facilitated by photoredox catalysis in a flow reactor.
Key Features of the Flow Synthesis
-
Reduced Step Count: The synthesis is completed in six linear steps, which inherently increases the overall efficiency and reduces waste.
-
Photoredox Catalysis: This modern synthetic tool uses visible light to drive chemical reactions, often under milder conditions than traditional methods.[17]
-
Flow Chemistry: Conducting the reaction in a continuous flow system offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for easier scalability.[18]
Causality Behind Experimental Choices
The development of this route was driven by the goal of creating a more efficient and sustainable synthesis. The selection of a photoredox-catalyzed C-N coupling as the key step was strategic, as this type of reaction has emerged as a powerful tool for forming bonds that are central to many pharmaceutical compounds. The implementation in a flow reactor is a logical extension, as flow chemistry is particularly well-suited for photochemical reactions, allowing for uniform irradiation and precise control over reaction parameters.[18] The researchers found that electron-deficient aryl halides were more effective substrates for the key C-N coupling step, as electron-rich substrates were prone to hydro-dehalogenation.
Comparative Analysis of Synthetic Efficiency
To provide a clear and objective comparison, the following table summarizes the key efficiency metrics for the two synthetic routes. It is important to note that a complete, publicly available dataset for a comprehensive PMI and E-factor calculation of the original multi-step convergent route is challenging to assemble. The values presented are based on available data and established industry averages for similar processes.
| Metric | Route 1: Convergent Synthesis (Nerviano/Pfizer) | Route 2: Photoredox Flow Synthesis (BioVectra) |
| Number of Steps | ≥ 9 (estimated) | 6 |
| Overall Yield | Not explicitly reported, but convergent nature aims for higher yields. | Reported as a scalable process. |
| Atom Economy | Moderate (amide formation has good atom economy, but protecting group strategies can lower it). | Higher (fewer steps and reagents). |
| Process Mass Intensity (PMI) | Estimated to be high, typical for multi-step pharmaceutical syntheses (often >100). | Significantly lower due to fewer steps and reduced solvent usage in flow chemistry. |
| E-Factor | High, reflecting the PMI. | Lower, indicating less waste generation per kilogram of product. |
| Key Technology | Classical organic synthesis, convergent strategy. | Photoredox catalysis, continuous flow chemistry. |
| Green Chemistry Alignment | Moderate. | High (use of light, reduced steps, potential for solvent recycling).[17][18] |
Experimental Protocols
Representative Final Coupling Step (Nerviano/Pfizer Route)
-
Step 1: Acyl Chloride Formation: The protected carboxylic acid fragment is treated with oxalyl chloride in a suitable solvent like dichloromethane (DCM) to form the corresponding acyl chloride.[12]
-
Step 2: Amide Coupling: The crude acyl chloride is then added to a solution of the aminoindazole fragment in pyridine at low temperatures (-30 to -40 °C).[12]
-
Step 3: Deprotection: The resulting protected Entrectinib intermediate is treated with a base, such as potassium carbonate in aqueous methanol, to remove the protecting group, yielding amorphous Entrectinib.[12]
-
Step 4: Crystallization: The final product is crystallized from a solvent system like ethanol/water to obtain the desired crystalline form.[12]
Key C-N Coupling Step (BioVectra Route)
-
Reaction Setup: A solution of the aryl halide precursor, the amine coupling partner, a nickel catalyst (e.g., NiBr₂·diglyme), a photocatalyst, and a base in a suitable solvent is prepared.
-
Flow Reaction: This solution is then pumped through a flow reactor equipped with a light source (e.g., LEDs emitting at a specific wavelength) at a controlled flow rate and temperature.
-
Workup and Isolation: The output from the reactor is collected, and the product is isolated and purified using standard techniques such as extraction and crystallization.
Visualization of Synthetic Strategies
Caption: Comparison of the convergent vs. linear synthetic approaches to Entrectinib.
Conclusion and Future Outlook
The synthesis of Entrectinib has evolved significantly from its initial discovery. While the original convergent route by Nerviano/Pfizer is a robust and effective method for producing the drug, the more recent photoredox-mediated flow synthesis by BioVectra represents a substantial advancement in terms of efficiency and sustainability.[12] The reduction in the number of steps, the use of milder reaction conditions, and the alignment with green chemistry principles make the flow synthesis an attractive alternative for large-scale manufacturing.
For researchers and drug development professionals, the choice of a synthetic route will depend on a variety of factors, including the scale of production, available equipment, cost of starting materials, and regulatory considerations. However, the trend towards more sustainable and efficient chemical processes is clear, and the innovative application of technologies like photoredox catalysis and flow chemistry, as demonstrated in the synthesis of Entrectinib, is likely to play an increasingly important role in the future of pharmaceutical manufacturing.
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A Senior Application Scientist's Guide to the Quality Control and Validation of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile for Pharmaceutical Use
Executive Summary
In the synthesis of targeted therapeutics, the quality of each intermediate is paramount to the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical framework for the quality control (QC) and analytical validation of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile , a critical intermediate in the synthesis of kinase inhibitors like Entrectinib.[1][2] We will explore the causality behind the selection of analytical methodologies, present detailed, self-validating protocols grounded in ICH guidelines, and offer a comparative analysis against a hypothetical alternative to illustrate the nuances of a robust QC strategy. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in pharmaceutical manufacturing.
Introduction: The Role and Significance of this compound
This compound (CAS: 1108745-25-0, Molecular Formula: C₁₄H₈F₃N) is a fluorinated aromatic compound featuring a benzonitrile core linked to a 3,5-difluorobenzyl group.[1][3][4] Its trifluorinated structure is of particular interest in medicinal chemistry, where fluorine substitution is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[1][5]
This intermediate is a key building block in the synthesis of Entrectinib, an inhibitor of ROS1 and NTRK kinases approved for treating various cancers.[1] The precise arrangement of its functional groups and the absence of critical impurities are non-negotiable prerequisites for its use in cGMP (current Good Manufacturing Practice) environments. The objective of this guide is to establish a comprehensive validation strategy that ensures each batch of this intermediate meets the stringent quality attributes required for API synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1108745-25-0 | [1][2] |
| Molecular Formula | C₁₄H₈F₃N | [1][3][4] |
| Molecular Weight | 247.22 g/mol | [1][2][3] |
| Appearance | Yellow to off-white powder | [4] |
| IUPAC Name | 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile | [1][6] |
The Validation Framework: Adherence to ICH Q2(R1) Guidelines
A successful analytical method is one that is demonstrated to be fit for its intended purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which is adopted by major regulatory agencies like the FDA and EMA.[8][9][10] Our approach is built upon this foundation, ensuring regulatory compliance and data of the highest integrity.[11]
The validation process is not a mere checklist; it is a systematic scientific evaluation. For an intermediate like this compound, the primary analytical procedures will be for Identification , Assay (Purity) , and the Quantification of Impurities . The validation characteristics for these tests are distinct.
Caption: ICH Q2(R1) Validation Parameters by Test Type.
Core Analytical Techniques and Their Validation
A multi-faceted analytical approach is required to fully characterize this compound. No single technique is sufficient; instead, we rely on the orthogonal data from several methods to build a complete quality profile.
Identity Confirmation: FTIR and NMR Spectroscopy
Causality: Before any quantitative analysis, the identity of the material must be unequivocally confirmed. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's atomic structure.
-
FTIR Spectroscopy: The nitrile (-C≡N) functional group provides a sharp, intense absorption band in a relatively clean region of the infrared spectrum, typically between 2240-2220 cm⁻¹ for aromatic nitriles.[12][13] The presence of C-F bonds will also be evident in the fingerprint region (typically 1400-1000 cm⁻¹). The spectrum of an incoming batch must match that of a qualified reference standard.
-
NMR Spectroscopy: Due to the presence of fluorine, ¹H, ¹³C, and ¹⁹F NMR are all powerful tools. ¹⁹F NMR is particularly useful for fluorinated compounds, offering a wide chemical shift range and high sensitivity.[14][15] The combination of these NMR experiments allows for complete structural elucidation and confirmation, ensuring the correct isomeric form is present.[16][17]
Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC with UV detection is the gold-standard technique for assessing the purity of non-volatile organic intermediates and separating the main component from process-related impurities and degradation products. Its quantitative accuracy and precision make it ideal for an assay test.
A typical reverse-phase HPLC method for a benzonitrile derivative would utilize a C18 column with a mobile phase of acetonitrile and water.[18][19] The method must be validated to prove it is specific, linear, accurate, precise, and robust.
Comparative Analysis: To illustrate the importance of a well-validated method, let's compare the target analyte with a potential, structurally similar impurity: 2-fluoro-5-(hydroxymethyl)benzonitrile , which could arise from an incomplete coupling reaction.
Table 2: Comparative HPLC Performance
| Parameter | This compound | Impurity: 2-fluoro-5-(hydroxymethyl)benzonitrile | Justification for Performance Difference |
| Expected Retention Time | ~8.5 min | ~3.2 min | The target analyte is significantly more hydrophobic due to the difluorobenzyl group and will be retained longer on a C18 column compared to the more polar hydroxymethyl impurity. |
| UV λmax | ~220 nm, ~275 nm | ~225 nm, ~280 nm | The core chromophore is similar, so λmax will be close. A diode array detector (DAD) is crucial to confirm peak purity and identify any co-eluting impurities. |
| Response Factor (at 220 nm) | 1.00 (by definition) | ~1.15 | The response factor may differ slightly. For accurate impurity quantification, a reference standard for the impurity is required, or a relative response factor must be determined. |
Residual Solvents & Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: Pharmaceutical intermediates are often produced using various organic solvents which must be controlled to acceptable limits. GC-MS is the ideal technique for this purpose due to its ability to separate volatile compounds and provide mass identification for unequivocal confirmation.[20][21] The analysis of fluorinated organic compounds by GC-MS is well-established.[22][23]
Detailed Experimental Protocols
The following protocols are presented as robust starting points for method development and validation. They must be fully validated according to ICH Q2(R1) guidelines before implementation in a QC laboratory.[8][24][25]
Protocol 1: HPLC Method for Purity Assay and Impurity Determination
-
Instrumentation: HPLC or UPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 95% B
-
12-14 min: 95% B
-
14-14.1 min: 95% to 30% B
-
14.1-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 220 nm for quantification, scan range 200-400 nm for peak purity.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Protocol 2: FTIR Method for Identity Confirmation
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Acquire a background spectrum of the clean, empty ATR crystal.[12]
-
Place a small amount of the this compound powder onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact.
-
Acquire the sample spectrum.
-
Collect data from 4000 cm⁻¹ to 600 cm⁻¹.
-
-
Acceptance Criteria: The positions of major peaks (especially the -C≡N stretch around 2230 cm⁻¹ and C-F stretches) in the sample spectrum must correspond to those in the spectrum of a qualified reference standard.[13][26]
A Visualized Quality Control Workflow
A robust QC workflow ensures that every batch of the intermediate is systematically tested and evaluated before being released for use in API synthesis.
Caption: Quality Control Workflow for Incoming Intermediate.
Conclusion and Forward Outlook
The quality control and validation for a pharmaceutical intermediate like this compound is a rigorous, multi-step process that forms the bedrock of patient safety and product quality. By employing a suite of orthogonal analytical techniques—each validated against the globally recognized ICH Q2(R1) framework—we can ensure the identity, purity, and quality of every batch.[8][27] The provided protocols and workflows offer a comprehensive starting point for any organization involved in the synthesis or use of this critical intermediate. Adherence to these principles of scientific integrity, causality-driven method selection, and robust validation is not merely a regulatory hurdle but a fundamental responsibility of the pharmaceutical industry.
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A Senior Application Scientist's Guide to Kinase Inhibitors: A Comparative Analysis of Performance Across Diverse Synthetic Scaffolds
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of the core chemical scaffold is a critical determinant of a compound's potency, selectivity, and overall therapeutic potential. This guide provides an in-depth comparative analysis of kinase inhibitors synthesized from a variety of privileged building blocks, offering a technical exploration of their performance supported by experimental data. We will delve into the synthetic strategies, structure-activity relationships (SAR), and biological performance of inhibitors derived from quinazoline, pyrimidine, pyrazole, indole/azaindole, and urea-based scaffolds. This analysis is designed to empower researchers with the knowledge to make informed decisions in their quest for novel and effective kinase-targeted therapies.
The Central Role of the Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most important classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. At the heart of each of these inhibitors lies a core chemical structure, or scaffold, which serves as the foundation for the molecule's three-dimensional architecture and its interaction with the kinase active site. The choice of scaffold influences key drug-like properties, including binding affinity, selectivity against the vast human kinome, and pharmacokinetic parameters. In the following sections, we will dissect the unique characteristics of several prominent kinase inhibitor scaffolds.
Privileged Scaffolds in Kinase Inhibitor Design: A Comparative Look
The following sections will explore the synthesis and performance of kinase inhibitors based on five key building blocks. We will examine their interactions with target kinases and provide a comparative analysis of their biological activity.
The Quinazoline Scaffold: A Cornerstone of EGFR Inhibition
The quinazoline core is a well-established and highly successful scaffold in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family.[1][2] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature this privileged structure.[3][4]
Synthetic Strategy: The synthesis of 4-anilinoquinazoline inhibitors typically involves a key step of nucleophilic substitution at the C4 position of a quinazoline ring with a substituted aniline. The quinazoline core itself can be constructed through various methods, often starting from anthranilic acid derivatives. Further modifications at positions 6 and 7 of the quinazoline ring are common to enhance potency and modulate solubility.[5]
Mechanism of Action and Performance: Quinazoline-based inhibitors are typically ATP-competitive, binding to the hinge region of the kinase domain. The nitrogen at position 1 of the quinazoline ring often forms a crucial hydrogen bond with the backbone amide of a conserved hinge residue. The aniline substituent at C4 extends into the hydrophobic pocket of the ATP-binding site, where further interactions contribute to affinity and selectivity.[1]
dot
Caption: General synthetic route for 4-anilinoquinazoline kinase inhibitors.
The Pyrimidine Scaffold: Versatility in Kinase Targeting
The pyrimidine ring is another highly privileged scaffold in kinase inhibitor design, found in a multitude of approved drugs targeting a diverse range of kinases.[6][7] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it a versatile building block for potent and selective inhibitors.[8]
Synthetic Strategy: The synthesis of pyrimidine-based inhibitors is highly adaptable, with numerous methods available for constructing and functionalizing the pyrimidine core. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a urea or thiourea derivative. Substitutions at the 2, 4, and 5 positions of the pyrimidine ring are readily achievable, allowing for extensive SAR exploration.[6]
Mechanism of Action and Performance: Similar to quinazolines, pyrimidine-based inhibitors are predominantly ATP-competitive. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, interacting with the kinase hinge region. The substituents at various positions on the ring are tailored to occupy specific sub-pockets within the ATP-binding site, thereby dictating the inhibitor's potency and selectivity profile.[9]
The Pyrazole Scaffold: A Hub for Potent and Selective Inhibition
The pyrazole scaffold has gained significant prominence in recent years for the development of highly potent and selective kinase inhibitors.[10][11] Several approved drugs, including crizotinib and ruxolitinib, incorporate this five-membered heterocyclic ring.[12]
Synthetic Strategy: The construction of the pyrazole ring is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This versatile synthesis allows for the introduction of a wide range of substituents on the pyrazole core, facilitating the optimization of inhibitor properties.[10]
Mechanism of Action and Performance: Pyrazole-based inhibitors often utilize the nitrogen atoms of the pyrazole ring to form hydrogen bonds with the kinase hinge region. The substituents on the pyrazole ring can be designed to extend into adjacent hydrophobic pockets, leading to high affinity and selectivity for the target kinase.[13]
The Indole and Azaindole Scaffolds: Mimicking the Adenine Moiety
The indole and its bioisostere, the azaindole, are important scaffolds in kinase inhibitor design due to their structural resemblance to the adenine core of ATP.[14] This mimicry allows them to effectively compete with ATP for binding to the kinase active site.
Synthetic Strategy: The synthesis of indole-based inhibitors often involves classical indole syntheses such as the Fischer, Bischler, or Reissert methods. For azaindoles, synthetic routes typically start from substituted aminopyridines. Palladium-catalyzed cross-coupling reactions are frequently employed to introduce diversity at various positions of the indole or azaindole ring.[14][15]
Mechanism of Action and Performance: The NH group of the indole or the pyridine nitrogen of the azaindole can act as a hydrogen bond donor, interacting with the kinase hinge region. The bicyclic ring system provides a rigid framework for the presentation of substituents into the ATP-binding pocket, enabling potent and selective inhibition. The nitrogen atom in the azaindole scaffold can also improve aqueous solubility and other pharmacokinetic properties.[15][16][17]
dot
Caption: Indole and azaindole scaffolds as mimics of the adenine moiety of ATP.
The Urea-Based Linker: A Key Interaction Motif
Urea and its derivatives are not typically core scaffolds in the same way as the heterocyclic systems described above. Instead, they often function as a critical linker or binding motif within a larger inhibitor structure.[18][19] The diaryl urea motif, in particular, is a hallmark of several successful kinase inhibitors, including sorafenib.[20][21]
Synthetic Strategy: The synthesis of urea-based inhibitors is generally straightforward, involving the reaction of an isocyanate with an amine. This reaction is robust and allows for the facile connection of two different molecular fragments, making it a powerful tool in combinatorial chemistry and lead optimization.
Mechanism of Action and Performance: The urea moiety is an excellent hydrogen bond donor and acceptor. The two N-H groups can form hydrogen bonds with the side chains of acidic residues (e.g., aspartate, glutamate) and backbone carbonyls in the kinase active site. The carbonyl oxygen can also act as a hydrogen bond acceptor. This network of hydrogen bonds can significantly contribute to the binding affinity of the inhibitor.
Comparative Performance Analysis: A Data-Driven Approach
To provide a quantitative comparison of kinase inhibitors derived from these different building blocks, the following tables summarize their inhibitory activities (IC50 values) against a panel of representative kinases. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.[22] The data presented here is curated from large-scale profiling studies to ensure a higher degree of comparability.[23][24][25]
Table 1: Comparative Inhibitory Activity (IC50, nM) of Kinase Inhibitors Across Different Scaffolds
| Kinase Target | Quinazoline (Gefitinib) | Pyrimidine (Imatinib) | Pyrazole (Crizotinib) | Indole (Sunitinib) | Urea (Sorafenib) |
| EGFR | 2-37 | >10000 | >10000 | 250 | 5900 |
| ABL | >10000 | 25-100 | 1000 | 80 | 20 |
| ALK | >10000 | >10000 | 24 | >10000 | >10000 |
| VEGFR2 | 3700 | 100-500 | 1000 | 9 | 90 |
| PDGFRβ | >10000 | 25-100 | 1000 | 2 | 5 |
| c-KIT | >10000 | 100-500 | 1000 | 1 | 90 |
Data compiled from publicly available large-scale kinase inhibitor profiling datasets. Values are approximate and intended for comparative purposes.
Table 2: Selectivity Profile of Representative Kinase Inhibitors
| Inhibitor | Primary Target(s) | Scaffold | Number of Kinases Inhibited >50% at 1µM |
| Gefitinib | EGFR | Quinazoline | ~10 |
| Imatinib | ABL, c-KIT, PDGFR | Pyrimidine | ~20 |
| Crizotinib | ALK, MET, ROS1 | Pyrazole | ~30 |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | Indole | ~80 |
| Sorafenib | RAF, VEGFRs, PDGFRβ | Urea | ~70 |
Selectivity data is based on kinome-wide profiling studies and represents the number of kinases inhibited above a certain threshold at a fixed concentration.
Experimental Protocols for Kinase Inhibitor Characterization
The objective and reproducible evaluation of kinase inhibitor performance relies on robust and well-characterized experimental assays. Below are detailed, step-by-step methodologies for key in vitro and cell-based assays commonly used in the field.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. Its high sensitivity and broad applicability make it a workhorse for in vitro kinase inhibitor profiling.[26][27][28][29][30]
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP used in the assay is critical. For determining the IC50 of an ATP-competitive inhibitor, the ATP concentration is typically set at or near the Km value for the specific kinase. This ensures that the assay is sensitive to competitive inhibition.
-
Kinase and Substrate Concentrations: The concentrations of the kinase and its substrate are optimized to ensure the reaction proceeds within the linear range, allowing for accurate measurement of inhibition.
-
ADP-Glo™ Reagent: This reagent contains an ADP-dependent kinase and its substrate. It terminates the primary kinase reaction and depletes the remaining ATP, which is crucial for reducing background signal in the subsequent luminescence step.
-
Kinase Detection Reagent: This reagent contains luciferase, luciferin, and an enzyme that converts the ADP generated in the first step back to ATP. The newly synthesized ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in this order:
-
Kinase buffer
-
Test inhibitor or DMSO (vehicle control)
-
Kinase
-
Substrate/ATP mixture (to initiate the reaction)
-
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP Detection and Signal Generation: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
dot
Caption: Principle of the Ba/F3 cell proliferation assay for kinase inhibitor evaluation.
Conclusion and Future Directions
The choice of a chemical scaffold is a fundamental decision in the design of kinase inhibitors, with profound implications for their biological activity and therapeutic potential. This guide has provided a comparative analysis of several key building blocks, highlighting their synthetic accessibility, mechanisms of action, and performance profiles. While privileged scaffolds like quinazoline and pyrimidine have a long and successful history, newer and more diverse chemical matter continues to be explored.
The future of kinase inhibitor design will likely involve a continued focus on developing inhibitors with improved selectivity to minimize off-target effects and associated toxicities. Furthermore, the emergence of drug resistance remains a significant clinical challenge, driving the development of next-generation inhibitors that can overcome resistance mutations. The strategic use of diverse building blocks, coupled with a deep understanding of the structural biology of kinase-inhibitor interactions, will be paramount in the ongoing effort to develop safer and more effective kinase-targeted therapies.
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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A Comparative Guide to HPLC-Based Purity Validation of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison for the validation of "5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile" purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present a detailed validation protocol, and objectively compare HPLC with alternative analytical techniques, supported by experimental principles.
This compound , a key intermediate in the synthesis of the targeted cancer therapeutic Entrectinib, is a molecule where stringent purity control is paramount.[1][2] Its molecular structure features multiple fluorine atoms and a benzonitrile core, which influence its chemical properties and potential impurity profile.[1] The primary route of synthesis often involves a Suzuki-Miyaura cross-coupling reaction, which can introduce specific process-related impurities that must be monitored and controlled.[1]
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds, making it exceptionally well-suited for pharmaceutical intermediates like this compound.[3] Its high resolution, sensitivity, and quantitative accuracy allow for the separation and quantification of the active pharmaceutical ingredient (API) from its impurities.[3]
A stability-indicating HPLC method is crucial, as it can resolve the main compound from any degradation products that may form under various stress conditions, ensuring the method is robust throughout the lifecycle of the intermediate.[4][5][6][7]
Proposed HPLC Method for Purity Validation
While a specific monograph for this intermediate may not be publicly available, a robust reverse-phase HPLC method can be developed based on the physicochemical properties of the molecule and related compounds.
Rationale for Method Development:
-
Stationary Phase: A C18 (octadecylsilyl) column is a versatile and widely used stationary phase in reverse-phase HPLC, offering excellent retention and separation for a broad range of non-polar to moderately polar compounds. The aromatic nature of this compound suggests strong interaction with the C18 stationary phase.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is a common starting point for the analysis of aromatic compounds. Acetonitrile is often preferred due to its low UV cutoff and viscosity.[8] The gradient allows for the effective elution of compounds with a range of polarities, ensuring that both the main compound and potential impurities are well-separated.
-
Detector: A UV detector is suitable for this compound due to the presence of chromophoric aromatic rings. The detection wavelength should be selected at the absorbance maximum of the analyte to ensure high sensitivity.
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides high resolution and is suitable for a wide range of aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidification of the mobile phase can improve peak shape for nitrile-containing compounds. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase HPLC. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution is necessary to separate compounds with a range of polarities, including potential starting materials and by-products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Validation of the HPLC Method: A Step-by-Step Protocol
The validation of the analytical method is essential to ensure that it is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[9][10]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Forced Degradation Studies: Subject the this compound sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.[5][7][11][12]
-
Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any degradation products. The peak should be spectrally homogeneous.
-
Analysis of Impurities: If available, inject known impurities to confirm their retention times do not interfere with the main peak.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Protocol:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in the mobile phase.
-
Prepare a Series of Dilutions: Prepare at least five concentrations of the analyte from the stock solution, covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject and Analyze: Inject each concentration in triplicate.
-
Construct a Calibration Curve: Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo or a known matrix.
-
Analyze in Triplicate: Analyze each concentration level in triplicate.
-
Calculate Recovery: Calculate the percentage recovery of the analyte at each level. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
pH of the mobile phase (± 0.2 units)
Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates) after each variation. The results should remain within the acceptance criteria.
Comparison with Alternative Analytical Techniques
While HPLC is the primary technique for purity determination, a comprehensive analysis often involves orthogonal methods to provide a complete purity profile.
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating structurally similar impurities. Excellent for quantification. | May not be suitable for volatile impurities. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Highly accurate and precise for purity determination without a reference standard. 19F qNMR is particularly powerful for fluorinated compounds.[4][5][7][9][10][13][14][15][16][17] | Lower sensitivity than HPLC. Requires a more expensive instrument. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | Ideal for the analysis of residual solvents from the synthesis process.[3] | Not suitable for non-volatile compounds like the main analyte and most process-related impurities. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of the sample in an inductively coupled plasma followed by mass analysis. | The definitive method for quantifying trace amounts of residual palladium catalyst from the Suzuki-Miyaura coupling.[1][9][13][15][16] | Only for elemental analysis; does not provide information on organic impurities. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information for unknown impurities, aiding in their identification. | Quantification can be less precise than UV detection.[4] |
Conclusion
The purity validation of this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. A well-developed and validated stability-indicating HPLC method serves as the cornerstone of this process. By following a systematic validation protocol based on ICH guidelines, researchers can be confident in the accuracy, precision, and reliability of their purity data. Furthermore, the integration of orthogonal analytical techniques such as qNMR, GC, and ICP-MS provides a comprehensive understanding of the impurity profile, leading to a more robust and well-characterized intermediate for drug development.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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United States Pharmacopeia. <621> Chromatography. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
- Dolan, J. W. (2017). Stability-Indicating HPLC Method Development: A Review. LCGC North America, 35(5), 334-343.
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-6.
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Madden, K. S., Bromhead, L. J., & Wynne, G. M. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 238-244. [Link]
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis.
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
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ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile for Structural Confirmation
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers engaged in the synthesis of complex organic molecules, such as the key pharmaceutical intermediate 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, a multi-faceted analytical approach is not just best practice—it is a necessity. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this trifluorinated benzonitrile derivative.
As a molecule of interest in medicinal chemistry, particularly as a building block for kinase inhibitors like Entrectinib, every atom's position in this compound must be definitively verified.[1] This guide moves beyond a simple recitation of data, delving into the causal reasoning behind spectral interpretation and comparing the utility of different spectroscopic methods. The protocols and interpretations presented herein are designed to create a self-validating analytical workflow, ensuring the highest degree of confidence in the final structural assignment.
The Analytical Imperative: A Multi-Technique Approach
No single spectroscopic technique can provide a complete structural picture. Instead, we leverage the synergistic power of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each method probes a different aspect of the molecule's constitution, and together, they provide overlapping and complementary data points that converge on a single, correct structure.
Experimental Protocols: A Foundation of Quality Data
The integrity of any structural elucidation rests upon the quality of the acquired data. The following are standardized, field-proven protocols for the spectroscopic analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's proton signals.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR : Given the presence of fluorine, a ¹⁹F NMR spectrum is highly recommended. This provides direct information about the chemical environment of each fluorine atom.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is often simplest. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a transparent disk.
-
Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced via direct infusion after dissolving in a suitable solvent (e.g., acetonitrile or methanol) or via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation prior to analysis.
-
Ionization : Electrospray Ionization (ESI) is a common "soft" ionization technique for polar organic molecules, which will likely produce a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a "harder" technique that will induce more fragmentation, providing valuable structural clues.
-
Analysis : The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).
Data Interpretation and Structural Verification
The following sections present the predicted spectroscopic data for this compound and provide a detailed interpretation, demonstrating how each piece of data contributes to the overall structural confirmation. The molecular structure with atom numbering is shown below for reference.
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopy: Mapping the Proton Framework
The ¹H NMR spectrum provides a precise count and electronic environment of the hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6 - 7.4 | m | 3H | H-3, H-4, H-6 | Aromatic protons on the 2-fluorobenzonitrile ring, complex splitting due to H-H and H-F couplings. |
| ~ 6.9 - 6.7 | m | 3H | H-9, H-11, H-13 | Aromatic protons on the 3,5-difluorobenzyl ring, appearing as a multiplet due to coupling with two fluorine atoms. |
| ~ 4.1 | s | 2H | H-7 (CH₂) | Benzylic protons, appearing as a singlet as there are no adjacent protons. Deshielded by the adjacent aromatic rings. |
Interpretation: The ¹H NMR spectrum is expected to show three distinct regions. The downfield region (7.6-6.7 ppm) corresponds to the aromatic protons. The integration of these two multiplets (3H each) is consistent with the six aromatic protons in the structure. The significant difference in their chemical shifts is due to the different electronic environments of the two aromatic rings. The singlet at ~4.1 ppm with an integration of 2H is a key signature of the benzylic methylene (-CH₂) bridge, confirming the link between the two aromatic moieties.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, all 14 carbon atoms are expected to be chemically non-equivalent and thus produce 14 distinct signals.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 (d) | C-2 | Carbon directly bonded to fluorine, showing a large one-bond C-F coupling. |
| ~ 163 (dd) | C-10, C-12 | Carbons bonded to fluorine on the benzyl ring, appearing as a doublet of doublets due to C-F coupling. |
| ~ 140 - 120 | C-4, C-5, C-6, C-8, C-9, C-11, C-13 | Aromatic carbons not directly bonded to fluorine. Their shifts are influenced by the substituents. |
| ~ 115 (d) | C-1 | Quaternary carbon attached to the CN group, influenced by the ortho-fluorine. |
| ~ 115 (s) | C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~ 102 (t) | C-11 | Carbon between two fluorine atoms, appearing as a triplet in the ¹H-coupled spectrum. |
| ~ 40 | C-7 (CH₂) | Benzylic carbon, appearing in the aliphatic region. |
Interpretation: The carbon spectrum provides powerful confirmatory data. The most downfield signals are the carbons directly attached to the highly electronegative fluorine atoms (C-2, C-10, C-12). These signals will exhibit characteristic splitting patterns (large doublets for one-bond C-F coupling) which are unambiguous evidence for the C-F bonds. The nitrile carbon (C≡N) is expected around 115 ppm. The benzylic carbon (C-7) will be the only signal in the aliphatic region (~40 ppm), confirming the methylene bridge.
Caption: Integrated workflow for spectroscopic structural confirmation.
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy excels at identifying specific functional groups based on their vibrational frequencies.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~ 2230 | Strong, Sharp | C≡N Stretch |
| ~ 1600, 1480 | Medium | Aromatic C=C Bending |
| ~ 1300-1100 | Strong | C-F Stretch |
Interpretation: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption around 2230 cm⁻¹. This is highly characteristic of a nitrile (C≡N) functional group.[2] The presence of this band is a crucial piece of evidence. Additionally, strong absorptions in the 1300-1100 cm⁻¹ region are indicative of carbon-fluorine bonds. The aromatic C-H and C=C vibrations further support the presence of the benzene rings.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Possible Fragment | Rationale |
| 247 | [M]⁺ | Molecular Ion (corresponds to C₁₄H₈F₃N) |
| 129 | [C₇H₂F₂]⁺ | 3,5-Difluorobenzyl cation fragment |
| 118 | [C₇H₃FN]⁺ | 2-Fluorobenzonitrile radical cation after cleavage |
Interpretation: The molecular ion peak at m/z = 247 would confirm the molecular formula of the compound (C₁₄H₈F₃N). A key fragmentation pathway for benzyl compounds is the cleavage of the benzylic C-C bond. This would lead to the formation of a 3,5-difluorobenzyl cation, which would be observed at m/z = 129. The observation of this fragment would be strong evidence for the 3,5-difluorobenzyl moiety and its connection via a methylene bridge.
Comparative Analysis: Why a Multi-Technique Approach is Superior
| Technique | Primary Information Provided | Strengths | Limitations |
| ¹H NMR | Proton count, connectivity, and electronic environment. | Excellent for determining the number and type of protons. | Can have overlapping signals in complex molecules. Does not directly show carbon framework. |
| ¹³C NMR | Carbon count and type (sp³, sp², sp). | Directly maps the carbon skeleton. C-F coupling is highly diagnostic. | Low sensitivity requires longer acquisition times. Does not provide proton information. |
| FT-IR | Presence of specific functional groups. | Fast, simple, and excellent for identifying key groups like nitriles and C-F bonds. | Provides limited information on the overall molecular skeleton and connectivity. |
| Mass Spec | Molecular weight and fragmentation patterns. | Provides the exact molecular weight. Fragmentation can reveal structural motifs. | Isomers can have identical molecular weights. Fragmentation can sometimes be complex to interpret. |
Relying on a single technique introduces ambiguity. For instance, FT-IR could confirm the presence of a nitrile and C-F bonds, but it could not distinguish between different isomers. Similarly, mass spectrometry could confirm the molecular formula but would struggle to pinpoint the substitution pattern on the aromatic rings. It is the convergence of data from all these techniques—the proton and carbon framework from NMR, the functional groups from FT-IR, and the molecular weight and fragmentation from MS—that provides an unassailable structural proof.
Conclusion
The structural confirmation of this compound is a clear example of the power of a comprehensive spectroscopic approach. By integrating the data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can build a complete and validated picture of the molecule. Each technique provides a unique and essential piece of the puzzle, and their combined application ensures the scientific integrity required for advancing research and development in fields that depend on precise molecular design.
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
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ChemBK. Benzonitrile, 5-[(3,5-difluorophenyl)methyl]-2-fluoro-. Available at: [Link]
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Efficacy and Process Efficiency of Entrectinib Synthesis: A Comparative Guide Based on Key Intermediates
An objective comparison of Entrectinib's performance when synthesized from different intermediates, supported by experimental data.
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Entrectinib, a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases, represents a significant advancement in the treatment of specific NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer. The synthetic pathway chosen for its manufacturing is a critical determinant of not only process efficiency and yield but also the purity and impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two prominent synthetic routes for Entrectinib, focusing on the implications of key chemical intermediates on the overall process efficacy. We will dissect the synthetic strategies, compare them based on critical process parameters, and provide detailed protocols for the analytical and biological validation of the final compound.
Introduction: The Critical Role of Synthesis Route in Drug Efficacy
The chemical structure of Entrectinib (RXDX-101) is consistent regardless of the synthetic path. However, the term "efficacy" in the context of chemical synthesis extends beyond the molecule's therapeutic action to encompass the efficiency, purity, and scalability of its production. The choice of key intermediates—the building blocks of the final molecule—directly influences several critical factors:
-
Yield and Throughput: Efficient reactions with high yields are essential for a commercially viable process.
-
Purity and Impurity Profile: Different synthetic routes can introduce unique process-related impurities, which may have toxicological implications and must be rigorously controlled.
-
Scalability and Safety: The chosen chemistry must be amenable to large-scale production without compromising safety or product quality.
-
Cost-Effectiveness: The cost of starting materials and the number of synthetic steps are major drivers of the final API cost.
This guide will compare two representative synthetic strategies for Entrectinib, hereafter referred to as Route A (Convergent Approach) and Route B (Linear Approach) , to illustrate these principles.
Overview of Entrectinib's Mechanism of Action
Entrectinib exerts its therapeutic effect by inhibiting the ATP-binding site of several receptor tyrosine kinases, primarily the Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and ALK. In cancers driven by fusions of these genes (e.g., NTRK fusions), the resulting chimeric proteins are constitutively active, leading to uncontrolled cell proliferation and survival. By blocking these kinases, Entrectinib effectively shuts down these oncogenic signaling pathways.
Caption: Mechanism of Entrectinib inhibiting TRK/ROS1/ALK fusion proteins.
Comparative Analysis of Synthetic Routes
The synthesis of Entrectinib can be broadly categorized by the strategy used to construct the core structure, which typically involves the coupling of a pyrazole moiety with a substituted cyclohexane side chain.
Route A: Convergent Synthesis Strategy
A convergent approach involves synthesizing two or more complex fragments of the molecule separately and then coupling them together near the end of the synthesis. This strategy is often favored for its efficiency and flexibility.
Caption: A linear synthesis workflow for Entrectinib.
Key Features of Route B:
-
Intermediate Focus: This approach often builds upon a core scaffold (e.g., Key Intermediate C), to which other functionalities are added sequentially.
-
Advantages:
-
Simpler Logistics: May involve fewer distinct reaction setups running in parallel.
-
Well-Established: Can be straightforward to develop if the chemistry is robust.
-
-
Disadvantages:
-
Lower Overall Yield: The overall yield is the product of the yields of each individual step, which can be low in a long synthesis.
-
Impurity Propagation: Impurities generated in early steps can be carried through the entire sequence, complicating final purification.
-
Quantitative Process Comparison
The choice between these routes has a tangible impact on key manufacturing metrics. The following table summarizes hypothetical but representative data for these two approaches.
| Parameter | Route A (Convergent) | Route B (Linear) | Justification |
| Overall Yield | 15 - 25% | 5 - 10% | The multiplicative nature of yields in a long linear sequence significantly lowers the overall output compared to a convergent approach. |
| Purity (Crude API) | > 98.0% | > 95.0% | Convergent routes allow for purification of advanced intermediates, leading to a cleaner final coupling reaction and a purer crude product. |
| Key Impurity Profile | Unreacted intermediates A & B; coupling byproducts. | Impurities from incomplete reactions at any of the numerous steps; over-alkylation products. | Impurities are directly related to the specific reactions used. Route A impurities are often structurally distinct from the API, while Route B may have closely related impurities. |
| Number of Steps | Longest linear sequence: 6-8 steps | Total steps: 10-14 steps | A convergent route's efficiency lies in having shorter sequences running in parallel. |
| Scalability & Safety | Generally more scalable. Coupling reaction conditions must be carefully optimized. | Potential for accumulation of hazardous intermediates over a long sequence. | Scalability is highly dependent on the specific reagents and conditions used in each route. |
Experimental Protocols for Quality and Efficacy Validation
Regardless of the synthetic route, the final Entrectinib API must be rigorously tested to confirm its identity, purity, and biological activity.
Protocol: Purity and Identity Confirmation via HPLC and LC-MS
This protocol is designed to determine the purity of the synthesized Entrectinib and identify any process-related impurities.
Objective: To achieve >99.5% purity for the final API and identify any impurity exceeding 0.1%.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the Entrectinib sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 330 nm.
-
-
LC-MS System: Couple the HPLC outflow to a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass data for the main peak and any impurities.
-
Data Analysis:
-
Integrate the peak area of the chromatogram. Calculate purity as (Area of Entrectinib Peak / Total Area of All Peaks) x 100.
-
Compare the mass-to-charge ratio (m/z) of the main peak with the theoretical mass of Entrectinib ([M+H]⁺).
-
Analyze the mass spectra of impurity peaks to propose their structures, which can provide clues about their origin in the synthetic process.
-
Protocol: Biological Activity Confirmation via In Vitro Kinase Assay
This protocol validates that the synthesized Entrectinib effectively inhibits its target kinase, TRKA.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the synthesized Entrectinib against the TRKA kinase.
Methodology:
-
Reagents: Recombinant TRKA enzyme, a suitable peptide substrate (e.g., Poly-Glu,Tyr 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a serial dilution of the synthesized Entrectinib in DMSO, typically from 10 µM down to 0.1 nM.
-
Assay Procedure (in a 384-well plate):
-
To each well, add the TRKA enzyme and the Entrectinib dilution (or DMSO for control). Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, which generates a luminescent signal.
-
-
Data Analysis:
-
Plot the luminescence signal (inversely proportional to kinase activity) against the logarithm of the Entrectinib concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
Compare the obtained IC₅₀ value to a certified reference standard of Entrectinib to confirm equivalent biological potency. An expected IC₅₀ for Entrectinib against TRKA is typically in the low nanomolar range.
-
Conclusion and Recommendations
The synthesis of Entrectinib via a convergent strategy (Route A ) generally offers significant advantages in terms of overall yield and purity of the crude API when compared to a linear approach (Route B ). The ability to prepare and purify key fragments independently minimizes the propagation of impurities and maximizes material throughput. This often translates to a more efficient, scalable, and cost-effective manufacturing process.
However, the optimal route depends on various factors, including the availability of starting materials, in-house chemical expertise, and specific safety infrastructure. Regardless of the chosen path, the implementation of rigorous analytical and biological validation is non-negotiable. The protocols provided herein serve as a foundational framework for ensuring that every batch of synthesized Entrectinib meets the required standards of purity, identity, and potency, thereby guaranteeing its therapeutic efficacy.
References
-
Title: TRK Inhibitors in TRK Fusion-Positive Cancers. Source: National Cancer Institute. [Link]
- Title: Process for the preparation of Entrectinib.
-
Title: Discovery of Entrectinib (RXDX-101), a Pan-TRK, ROS1, and ALK Inhibitor for the Treatment of Late-Stage Solid Tumors. Source: Journal of Medicinal Chemistry. [Link]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the selection of key intermediates is a critical decision point with far-reaching implications for process efficiency, scalability, and ultimately, the cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides an in-depth cost-benefit analysis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile , a pivotal building block in the synthesis of targeted cancer therapeutics, most notably the NTRK/ROS1 inhibitor, Entrectinib.
Through a comprehensive examination of its primary synthetic route, a comparative analysis with a structurally similar alternative, and an exploration of cutting-edge synthetic methodologies, this guide will equip researchers and drug development professionals with the data-driven insights necessary to make informed decisions in their synthetic endeavors.
The Strategic Importance of Fluorination in Drug Design
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability. The trifluorinated structure of this compound exemplifies this approach. The fluorine atoms on the benzyl ring can participate in favorable interactions with biological targets, while the fluorine on the benzonitrile ring can modulate the electronic properties of the molecule, influencing its reactivity and pharmacokinetic profile.
Core Analysis: this compound
Chemical Profile:
| Property | Value |
| CAS Number | 1108745-25-0 |
| Molecular Formula | C₁₄H₈F₃N |
| Molecular Weight | 247.22 g/mol |
| Appearance | Yellow to off-white powder[1] |
| Purity | Typically ≥98% |
Synthetic Pathway: The Suzuki-Miyaura Coupling
The most prevalent and industrially viable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction offers high yields and excellent functional group tolerance, making it a robust choice for pharmaceutical manufacturing.
The key starting materials for this synthesis are 3-Cyano-4-fluorobenzeneboronic acid and 3,5-Difluorobenzyl bromide .
Synthesis of the target molecule via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
The following protocol is based on established Suzuki-Miyaura coupling procedures and literature precedents.
Materials:
-
3-Cyano-4-fluorobenzeneboronic acid (1.0 eq)
-
3,5-Difluorobenzyl bromide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)
-
Toluene, anhydrous (10 mL/mmol of boronic acid)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Cyano-4-fluorobenzeneboronic acid, 3,5-Difluorobenzyl bromide, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the flask via a syringe.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid. A reported yield for a similar reaction is approximately 85%.[3]
Cost Analysis: To Synthesize or To Buy?
A critical decision for any research or development team is whether to synthesize a key intermediate in-house or to purchase it from a commercial supplier. This decision hinges on a variety of factors including cost, available expertise, equipment, and timelines.
Cost of Starting Materials (Estimated):
| Reagent | Supplier Example | Price (per gram) |
| 3-Cyano-4-fluorobenzeneboronic acid | Sigma-Aldrich | ~$30-50 |
| 3,5-Difluorobenzyl bromide | Sigma-Aldrich | ~$15-25 |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | ~$50-100 |
Estimated Synthesis Cost:
Based on the starting material costs and a typical laboratory-scale synthesis, the estimated cost to produce one gram of this compound is in the range of $100-150 , excluding labor and overheads.
Commercial Purchase Price:
The direct purchase price for this compound from various suppliers typically ranges from $150 to $300 per gram for research quantities. For bulk quantities, the price per gram is expected to be significantly lower.
Verdict: For small, research-scale quantities, purchasing the intermediate may be more time and cost-effective. However, for larger-scale production, in-house synthesis becomes increasingly attractive from a cost perspective, provided the necessary infrastructure and expertise are in place.
Comparative Analysis: A Dichloro-Substituted Alternative
To provide a comprehensive cost-benefit analysis, it is essential to compare this compound with a viable alternative. A logical comparator is its dichlorinated analog, 5-(3,5-Dichlorobenzyl)-2-fluorobenzonitrile . While not a direct replacement in the synthesis of Entrectinib due to the specific role of fluorine, this comparison is valuable for projects where a dihalogenated benzyl moiety is required and the specific halogen is adaptable.
Chemical Profile of the Dichloro-Alternative:
| Property | Value |
| CAS Number | Not readily available |
| Molecular Formula | C₁₄H₈Cl₂FN |
| Molecular Weight | 280.13 g/mol |
Synthetic Pathway of the Dichloro-Alternative
The synthesis of 5-(3,5-Dichlorobenzyl)-2-fluorobenzonitrile would likely follow a similar Suzuki-Miyaura coupling strategy, utilizing 3,5-Dichlorobenzyl bromide as the key reactant.
Experimental Protocol: Synthesis of 5-(3,5-Dichlorobenzyl)-2-fluorobenzonitrile (Proposed)
The protocol would be analogous to the one described for the difluoro-compound, with the substitution of 3,5-Difluorobenzyl bromide with 3,5-Dichlorobenzyl bromide.
Cost Analysis of the Dichloro-Alternative:
Cost of Starting Materials (Estimated):
| Reagent | Supplier Example | Price (per gram) |
| 3-Cyano-4-fluorobenzeneboronic acid | Sigma-Aldrich | ~$30-50 |
| 3,5-Dichlorobenzyl bromide | Sigma-Aldrich | ~$5-10 |
Estimated Synthesis Cost:
The significantly lower cost of 3,5-Dichlorobenzyl bromide would reduce the estimated synthesis cost of the dichlorinated intermediate to approximately $60-90 per gram .
Performance Comparison:
| Parameter | This compound | 5-(3,5-Dichlorobenzyl)-2-fluorobenzonitrile (Estimated) |
| Synthesis Cost (per gram) | $100 - $150 | $60 - $90 |
| Expected Yield | ~85% | ~80-90% |
| Biological Impact | Enhanced metabolic stability, potential for specific binding interactions | Different steric and electronic profile, may alter biological activity |
| Safety Profile | Standard handling for aromatic nitriles and fluorinated compounds | Standard handling for aromatic nitriles and chlorinated compounds |
Alternative Synthetic Methodology: Photoredox Catalysis
The field of organic synthesis is constantly evolving, with new methodologies offering potential advantages in terms of efficiency, sustainability, and cost. One such advancement is the use of photoredox catalysis. A total synthesis of Entrectinib has been reported that utilizes a photoredox-mediated C-N coupling as a key step, offering a different synthetic route that bypasses the need for this compound.[4]
Photoredox-catalyzed approach to the Entrectinib core.
Cost-Benefit Considerations of Photoredox Catalysis:
-
Potential for Shorter Synthetic Routes: Photoredox catalysis can sometimes enable more direct coupling reactions, potentially reducing the number of synthetic steps and increasing overall yield.[2]
-
Milder Reaction Conditions: These reactions often proceed at room temperature using visible light, which can lead to energy savings and improved safety profiles compared to high-temperature reactions.
-
Different Cost Structure: The cost of specialized photocatalysts and ligands needs to be considered. However, the avoidance of expensive palladium catalysts in some cases can be a significant cost advantage.
-
Scalability: The scalability of photochemical reactions can present challenges compared to traditional thermal processes, requiring specialized reactor setups to ensure efficient light penetration.
Final Recommendations for Researchers and Drug Development Professionals
The choice of a key intermediate like this compound requires a multifaceted cost-benefit analysis that extends beyond the initial purchase price.
-
For early-stage research and discovery, where small quantities are needed and speed is paramount, purchasing this compound from a reliable supplier is often the most practical approach.
-
For process development and scale-up activities, in-house synthesis via the robust and well-established Suzuki-Miyaura coupling becomes a highly attractive option for cost control.
-
When exploring novel synthetic strategies, it is crucial to consider the long-term implications of the chosen route. While a dichlorinated analog may be cheaper to synthesize, the potential impact on the final drug's efficacy and safety must be carefully evaluated.
-
Staying abreast of emerging technologies such as photoredox catalysis is essential. These innovative methods may offer significant advantages in terms of efficiency and sustainability, and their feasibility for a given target should be assessed as part of a comprehensive process development strategy.
Ultimately, the optimal choice will depend on the specific goals of the project, the available resources, and a thorough understanding of the chemical and biological implications of each synthetic route.
References
-
Dana Bioscience. This compound. Available from: [Link].
-
ResearchGate. Envisioned synthesis of entrectinib using C−N photo‐redox in flow. Available from: [Link].
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ChemistryViews. Total Synthesis of Entrectinib. (2021). Available from: [Link].
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SciSupplies. This compound, 97%, 100mg. Available from: [Link].
- Cordell, M. J., Adams, M. R., Vincent‐Rocan, J. F., & Riley, J. G. (2021). Total Synthesis of Entrectinib with Key Photo-Redox Mediated Cross-Coupling in Flow. European Journal of Organic Chemistry, 2021(48), 6645-6649.
-
Scite. Total Synthesis of Entrectinib with Key Photo‐Redox Mediated Cross‐Coupling in Flow. Available from: [Link].
-
ResearchGate. Palladium Catalysts for Cross-Coupling Reaction. (2025). Available from: [Link].
-
Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available from: [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but also through the final step of disposal. This guide provides a comprehensive, principles-based procedure for the safe and compliant disposal of 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile (CAS No. 1108745-25-0), a key intermediate in pharmaceutical synthesis.[1][2] Adherence to these protocols is critical for protecting laboratory personnel, ensuring environmental integrity, and maintaining regulatory compliance.
The disposal of any chemical waste is governed by a simple, unyielding principle: "cradle-to-grave" responsibility.[3] This means that from the moment a chemical is synthesized or opened to its final destruction, its generator is responsible for its safe management. This guide is structured to provide not just the procedural steps but the scientific rationale behind them, ensuring a deep understanding that fosters a culture of safety.
Hazard Assessment: Understanding the Molecule
-
Halogenated Aromatic Core: The presence of three fluorine atoms designates this compound as a halogenated organic compound .[4] Such compounds are often persistent in the environment and can produce hazardous byproducts like hydrogen fluoride upon incomplete combustion. Their disposal is more costly and requires high-temperature incineration.[5]
-
Benzonitrile Group: The nitrile (-C≡N) functional group is a key structural alert. Nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids or high heat.[6] Compounds in the benzonitrile class are generally harmful if swallowed or in contact with skin and are hazardous to aquatic life.[7][8]
Based on these features, all waste containing this compound must be treated as hazardous chemical waste .[3][7]
Table 1: Inferred Hazard Profile and Safety Requirements
| Hazard Class | Inferred Risk | Required Personal Protective Equipment (PPE) |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[6][7][9] | Nitrile gloves, lab coat, chemical splash goggles. |
| Eye/Skin Irritation | Potential to cause serious eye and skin irritation.[9] | Chemical splash goggles are mandatory. A face shield is recommended if splashing is possible. |
| Environmental Hazard | Expected to be toxic to aquatic life.[7] | Prevent any release to drains or waterways. |
| Reactivity | Reacts with strong acids to potentially evolve toxic HCN gas.[6] | Segregate from acidic waste streams. |
The Cardinal Rule: Waste Segregation
Proper segregation at the point of generation is the most critical step in safe chemical disposal. Mixing incompatible waste streams is a primary cause of laboratory accidents and is a serious regulatory violation.[10][11] For this compound, waste must be segregated based on its chemical properties and physical form.
The core principle is to isolate halogenated organic waste from all other waste streams .[4][5][12][13]
Decision Workflow for Waste Segregation
The following diagram outlines the essential decision-making process for segregating waste generated during work with this compound.
Caption: Waste Segregation Workflow for the Topic Compound.
Step-by-Step Disposal Protocol
Follow this procedure meticulously. Do not discard any chemical waste down the sink, in the general trash, or by evaporation in a fume hood.[11][14]
Step 1: Select the Correct Waste Container
-
For Liquid Waste: Use a designated "Halogenated Organic Waste" container. This is typically a 4L glass bottle or a specialized safety can provided by your institution's Environmental Health & Safety (EHS) department.[13] The container must have a screw-top cap that can be securely closed.[3]
-
For Solid Waste: Use a dedicated "Solid Hazardous Waste" or "Lab Debris" container. This is often a sturdy pail or drum with a secure lid. All contaminated items (gloves, weigh paper, silica gel, etc.) go into this container.[15]
-
For Sharps: Use a designated, puncture-proof sharps container for any contaminated needles, razor blades, or glass pipettes.
Step 2: Label the Container Before First Use
-
As soon as you designate a container for waste, label it. Open waste containers are a common and serious regulatory violation.[3]
-
Use a standardized hazardous waste tag provided by your EHS office.[10][16]
-
On the tag, clearly write:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.[16]
-
List all other components in the container (e.g., "Dichloromethane," "Ethyl Acetate"). Estimate percentages.
-
The date accumulation started.
-
Step 3: Accumulate Waste Safely
-
Add waste to the container in a chemical fume hood to minimize exposure to vapors.
-
Keep the waste container closed at all times except when actively adding waste.[3][5][11] Use a funnel with a lid if adding waste frequently, and close the lid immediately after use.[10]
-
Do not mix this waste stream with incompatible materials, especially:
Step 4: Store the Waste Container Properly
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the lab where the waste was generated.[5]
-
Do not store waste containers in hallways or other public locations.[10][11]
-
Place liquid waste containers in a secondary containment bin or tray to catch any potential leaks.[11]
Step 5: Arrange for Disposal
-
Once the container is full, or within 60-90 days of the accumulation start date (check your institution's policy), arrange for a pickup from your EHS department.
-
Complete the hazardous waste tag with the final volume and ensure it is securely attached to the container.
-
Follow your institution's specific procedure for requesting a waste pickup.
Emergency Procedures: Spill Management
Even with careful handling, spills can occur. Preparedness is key.
-
Minor Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., vermiculite, dry sand) to absorb the spill.[7]
-
Carefully collect the contaminated absorbent using non-sparking tools and place it in the Solid Hazardous Waste container.
-
Wipe the area with a solvent-soaked towel (e.g., ethanol), and also place this towel in the solid waste container.
-
Report the incident to your lab supervisor.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the area immediately. Alert all nearby personnel.
-
If there is any risk of fire, activate the nearest fire alarm.
-
Close the laboratory doors to contain the vapors.
-
Call your institution's emergency number (e.g., 911 from a campus phone) and EHS for an emergency response.[11]
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
-
By integrating these scientifically-grounded procedures into your daily workflow, you contribute to a robust safety culture that protects you, your colleagues, and the environment, fulfilling your professional responsibility beyond the bench.
References
-
National Institutes of Health. (n.d.). NIH Waste Disposal Guide. NIH Office of Research Facilities. Retrieved from [Link]
-
National Institutes of Health. (2022, February 2). Chemical Waste. NIH Office of Research Facilities. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. NIH Office of Research Facilities. Retrieved from [Link]
-
Montgomery College. (2015). NIH Chemical Safety Guide 2015. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. NIH Office of Research Facilities. Retrieved from [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management. Retrieved from [Link]
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Unknown. (n.d.). Hazardous waste segregation. Retrieved from [Link]
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Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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JJ Safety. (2025, November 7). Hazardous Material Disposal - EPA Specific. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Navigating the Safe Handling of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Professionals
As a critical intermediate in the synthesis of targeted cancer therapeutics like Entrectinib, 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a compound increasingly utilized in drug development laboratories.[1][2] This guide provides essential, experience-driven directives for the safe handling and disposal of this fluorinated benzonitrile derivative, ensuring the protection of researchers and the integrity of the research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following protocols are synthesized from established best practices for handling structurally related fluorinated aromatic compounds and benzonitriles.
Understanding the Hazard Landscape
This compound is a white to off-white solid organic compound with the chemical formula C₁₄H₈F₃N.[3][4] Due to the presence of the nitrile group (-C≡N) and multiple fluorine atoms, it is prudent to treat this compound with a high degree of caution. Structurally similar chemicals, such as other difluorobenzonitriles, are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[5][6][7] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the chemical nature of the compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Nitrile gloves offer excellent resistance to a wide range of chemicals, including many solvents in which this compound is soluble.[8][9] The double-gloving technique is strongly recommended to provide an additional barrier and to allow for safe removal of the outer glove in case of contamination. |
| Eye Protection | Chemical splash goggles | Protects the eyes from accidental splashes of solutions containing the compound. Standard safety glasses do not provide a sufficient seal around the eyes.[10] |
| Face Protection | Face shield (in addition to goggles) | A face shield should be worn when there is a higher risk of splashes, such as during bulk handling or solution preparation, to protect the entire face.[11] |
| Body Protection | Laboratory coat (fully buttoned) | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[6] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount to ensuring safety. The following steps provide a procedural guide for handling this compound in a laboratory setting.
Figure 1. A summarized workflow for the safe handling of this compound, emphasizing preparation, handling, and disposal stages.
-
Preparation : Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above. All manipulations of the solid compound and its solutions must be conducted within a certified and properly functioning chemical fume hood to minimize inhalation exposure.[11]
-
Handling the Solid : When weighing the solid, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance. Handle the container with care to avoid generating dust.
-
Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately sized to prevent spills.
-
During Use : Keep all containers of this compound and its solutions tightly sealed when not in immediate use to prevent the release of vapors.[6]
-
Post-Handling : After completing your work, thoroughly decontaminate the work area with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste : All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : All solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[11]
-
Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of critical drug discovery research.
References
- Vulcanchem. This compound - 1108745-25-0.
- ChemBK. Benzonitrile, 5-[(3,5-difluorophenyl)methyl]-2-fluoro- Request for Quotation.
- ChemicalBook. This compound | 1108745-25-0.
- Unknown. What is Nitrile and Why Does It Make a Great PPE Glove.
- GlovesnStuff. Nitrile Gloves for Chemical Handling.
- Unknown. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Unknown. Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
- AK Scientific, Inc. 2-Fluoro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzonitrile.
- Fisher Scientific. SAFETY DATA SHEET.
- Unknown. 3 - SAFETY DATA SHEET.
- Echemi. This compound 98% Yellow to off-white powder.
- BLDpharm. 1108745-25-0|this compound.
- Apollo Scientific. 3,5-Difluorobenzonitrile.
- Benchchem. Safety and handling of fluorinated organic compounds.
Sources
- 1. This compound (1108745-25-0) for sale [vulcanchem.com]
- 2. This compound | 1108745-25-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
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- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
